molecular formula C10H10BrF3O B2863713 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1397238-02-6

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2863713
CAS No.: 1397238-02-6
M. Wt: 283.088
InChI Key: MIGAMBQORWYDLX-UHFFFAOYSA-N
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Description

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol is a useful research compound. Its molecular formula is C10H10BrF3O and its molecular weight is 283.088. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-bromo-5-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-4,6,15H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAMBQORWYDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-trifluoromethylphenylpropanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the physical properties of 2-bromo-5-trifluoromethylphenylpropanol derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding these properties is paramount for predicting molecular behavior, designing synthetic routes, formulating drug delivery systems, and ensuring the quality and stability of final products. This document moves beyond a simple listing of data, delving into the causal relationships between molecular structure and observable physical characteristics, thereby providing a robust framework for researchers in the field.

Structural Framework and Its Implications

The core structure, a phenylpropanol backbone, is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. The interplay of these substituents dictates the physicochemical profile of the resulting derivatives.

  • The Phenylpropanol Scaffold: This provides a foundational structure with a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, and a phenyl ring that can engage in π-π stacking interactions.

  • The Bromine Substituent: As a large, polarizable halogen, bromine can participate in halogen bonding, a non-covalent interaction that can significantly influence crystal packing and melting points.[1][2] Its electron-withdrawing nature also modulates the electronic environment of the aromatic ring.

  • The Trifluoromethyl Group: This moiety is a strong electron-withdrawing group with a high electronegativity.[3][4] It can impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] The C-F bond is exceptionally strong, contributing to the overall stability of the molecule.[3]

Caption: General structure of a 2-bromo-5-trifluoromethylphenylpropanol derivative.

Melting Point and Boiling Point: A Tale of Intermolecular Forces

The melting and boiling points of these derivatives are a direct reflection of the strength of their intermolecular forces. The presence of the hydroxyl group allows for hydrogen bonding, a strong dipole-dipole interaction that significantly elevates these temperatures compared to non-hydroxylated analogues.[2][6]

The bromine and trifluoromethyl substituents further influence these properties. The large bromine atom can induce significant van der Waals forces and participate in halogen bonding, which can lead to denser crystal packing and higher melting points.[1] Conversely, intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the trifluoromethyl group could potentially decrease the boiling point by reducing the extent of intermolecular hydrogen bonding.[7][8]

Table 1: Hypothetical Physical Properties of 2-Bromo-5-trifluoromethylphenylpropanol Derivatives

DerivativeR GroupMelting Point (°C)Boiling Point (°C)
1 -H75-77285-288 (at 760 mmHg)
2 -CH₃82-84290-293 (at 760 mmHg)
3 -NH₂155-158Decomposes
4 -COOH180-183Decomposes

Note: The data in this table is hypothetical and serves as an illustrative example. Actual experimental values would need to be determined for specific synthesized derivatives.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline derivative is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.[9]

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[10][11] A narrow melting range (typically 0.5-1 °C) indicates high purity.[9]

Melting_Point_Workflow A Grind Crystalline Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat at Controlled Rate (e.g., 2 °C/min) C->D E Record Onset and Clear Point Temperatures D->E F Determine Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Profile: Navigating Polarity and "Fluorophobicity"

The solubility of these derivatives is governed by the "like dissolves like" principle. The polar hydroxyl group imparts some water solubility, while the larger, non-polar brominated and trifluoromethylated phenyl ring favors solubility in organic solvents.

The trifluoromethyl group introduces a unique aspect known as "fluorophobicity." Highly fluorinated compounds tend to be both hydrophobic and lipophobic, meaning they have low solubility in both water and many organic solvents.[12][13] This can be a critical consideration in drug formulation and delivery.

Table 2: Hypothetical Solubility of Derivative 1 (R = -H)

SolventSolubility ( g/100 mL)Classification
Water< 0.1Insoluble
Ethanol> 5Soluble
Methanol> 5Soluble
Dichloromethane> 10Very Soluble
Hexane< 0.5Sparingly Soluble

Note: The data in this table is hypothetical and serves as an illustrative example.

Experimental Protocol: Solubility Determination

A qualitative and semi-quantitative assessment of solubility is essential for further studies.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, dichloromethane, hexane).

  • Sample Addition: A small, accurately weighed amount of the derivative (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

  • Equilibration: The mixture is agitated (e.g., vortexed or shaken) at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.[14][15]

  • Observation: The sample is visually inspected for complete dissolution. If not fully dissolved, the mixture can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and purity of the 2-bromo-5-trifluoromethylphenylpropanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include those for the aromatic protons (with splitting patterns influenced by the bromine and trifluoromethyl substituents), the protons on the propanol side chain, and the hydroxyl proton.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Derivative

Proton(s)Chemical Shift (ppm)Multiplicity
Ar-H7.2 - 7.8m
-CH(OH)-4.5 - 5.0m
-CH₂-1.8 - 2.2m
-CH₃0.9 - 1.2t
-OH2.0 - 4.0br s

Note: Predicted values are illustrative. Actual shifts depend on the specific derivative and solvent.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4][8][16][17]

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of the derivative for ¹H NMR (50-100 mg for ¹³C NMR).[8]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[17] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4]

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[3]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Expected Absorptions:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H stretch (aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks appear just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • C-Br stretch: Typically found in the 500-700 cm⁻¹ region.

  • C-F stretch (of CF₃): Strong absorptions in the 1100-1300 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid and liquid samples with minimal preparation.[6][7]

Methodology:

  • Sample Placement: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Pressure Application: For solid samples, a pressure clamp is used to ensure good contact between the sample and the crystal.

  • Data Acquisition: The infrared spectrum is recorded.

  • Cleaning: The crystal is cleaned with a suitable solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

  • Ionization Method: Depending on the derivative's properties, either Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Fragmentation Pattern: The fragmentation pattern can reveal the structure of the molecule. Common fragmentation pathways for phenylpropanol derivatives may include cleavage of the Cα-Cβ bond, loss of water from the alcohol, and fragmentation of the aromatic ring.

MS_Fragmentation Molecule [M]+• Frag1 Loss of •CH₃ Molecule->Frag1 Frag2 Loss of H₂O Molecule->Frag2 Frag3 Benzylic Cleavage Molecule->Frag3 Frag4 Loss of •Br Molecule->Frag4 Frag5 Loss of •CF₃ Molecule->Frag5

Caption: Potential Fragmentation Pathways in Mass Spectrometry.

Crystallinity and Polymorphism: The Solid-State Landscape

The solid-state structure of these derivatives, including their crystal lattice and potential for polymorphism, is crucial for their handling, formulation, and bioavailability. X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

The presence of both a hydrogen bond donor/acceptor (the hydroxyl group) and a halogen bond donor (the bromine atom) suggests that these molecules can form complex and varied supramolecular structures. The interplay between hydrogen bonding and halogen bonding will be a key determinant of the crystal packing.[1][2]

Lipophilicity: A Key Parameter in Drug Design

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[9][10][16][17]

The LogP value represents the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. The bromine and trifluoromethyl groups are known to increase lipophilicity.[3][4]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining LogP.[10]

Methodology:

  • Solvent Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Compound Dissolution: A known amount of the derivative is dissolved in one of the phases.

  • Partitioning: The two phases are mixed and shaken for a sufficient time to allow the compound to partition between them and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the derivative in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The physical properties of 2-bromo-5-trifluoromethylphenylpropanol derivatives are a complex interplay of their structural components. The phenylpropanol backbone provides a platform for hydrogen bonding and aromatic interactions, while the bromine and trifluoromethyl substituents introduce halogen bonding, strong electronic effects, and unique solubility characteristics. A thorough understanding and experimental determination of these properties are essential for the successful application of these compounds in research and development. This guide provides a foundational framework and detailed protocols to aid scientists in this endeavor.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Gilday, L. C., Robinson, S. W., Barendt, T. A., & Beer, P. D. (2015). Halogen bonding in supramolecular chemistry. Chemical reviews, 115(15), 7118-7195.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Desiraju, G. R. (2013). Crystal engineering: a holistic view.
  • Jeffrey, G. A. (1997). An introduction to hydrogen bonding. Oxford university press.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Israelachvili, J. N. (2011). Intermolecular and surface forces. Academic press.
  • Avdeef, A. (2012).
  • Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • CompTox Chemicals Dashboard. (2025, October 15). 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethoxy)benzeneboronic acid. Retrieved February 15, 2026, from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2-Bromo-5-(trifluoromethyl)benzyl alcohol. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • FooDB. (2010, April 8). Showing Compound (±)-2-Phenyl-1-propanol (FDB008270). Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Anticipated Safety Profile of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this guide will proceed by outlining the critical importance of obtaining a manufacturer- or supplier-specific SDS before any handling of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol. It will then provide a comprehensive framework of the information that a compliant SDS should contain, using knowledge of similar chemical structures to highlight potential hazards and necessary precautions. This approach ensures scientific integrity and prioritizes the safety of researchers, scientists, and drug development professionals by emphasizing the necessity of compound-specific data.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. This guide is based on the anticipated properties and hazards of structurally related compounds. A compound-specific SDS must be obtained from the supplier before any handling, storage, or use of this chemical.

The Imperative of a Compound-Specific Safety Data Sheet

The unique arrangement of a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring in this compound dictates its specific chemical and toxicological properties. Extrapolation from isomers or related molecules can be misleading and dangerous. The SDS is the primary source of comprehensive safety information, and its absence for this specific compound necessitates a cautious and informed approach.

Anticipated Hazard Identification and Classification

Based on the functional groups present (a brominated aromatic ring, a trifluoromethyl group, and a primary alcohol), the following hazards should be anticipated and considered until a specific SDS is available.

  • Acute Toxicity: While the acute toxicity of many brominated flame retardants is reported to be low, with LD50 values over 1 g/kg, this is not a universal rule and can be highly dependent on the specific molecular structure.[1] The metabolic fate of such compounds can lead to more toxic byproducts.[1]

  • Skin and Eye Irritation: Many halogenated organic compounds are irritants. Direct contact with the skin and eyes is likely to cause irritation, and appropriate personal protective equipment (PPE) is essential.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.

  • Target Organ Toxicity: Studies on other brominated compounds have indicated that the thyroid may be a potential target organ of toxicity.[2] Chronic exposure to some brominated compounds has been associated with changes leading to porphyria.[1]

A GHS-compliant SDS would provide specific classifications for these and other potential hazards.

Recommended Handling and Storage Protocols

Given the anticipated hazards, the following handling and storage procedures are recommended as a baseline:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The breakthrough time of the glove material should be considered for prolonged handling.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary depending on the scale of the operation.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Workflow: Safe Handling and Use in a Laboratory Setting

The following is a generalized workflow for handling this compound in a research laboratory. This protocol is illustrative and must be adapted to specific experimental conditions and in conjunction with a risk assessment.

Step 1: Pre-Experiment Preparation
  • Obtain and Review the SDS: This is the most critical step. Do not proceed without a manufacturer-provided SDS.

  • Conduct a Risk Assessment: Identify the specific hazards associated with the planned experiment, including reactants, solvents, and reaction conditions.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.

Step 2: Aliquoting and Dispensing
  • Don Appropriate PPE: At a minimum, this includes safety goggles, a lab coat, and chemically resistant gloves.

  • Work in a Fume Hood: Perform all manipulations of the compound within the fume hood.

  • Use Appropriate Tools: Use clean, dry spatulas or syringes for transferring the compound.

  • Seal Containers Promptly: Tightly reseal the container after dispensing to prevent the release of vapors.

Step 3: In-Reaction Use
  • Maintain Containment: Keep the reaction vessel closed to the extent possible.

  • Monitor the Reaction: Be observant of any unexpected changes in the reaction, such as color change, gas evolution, or temperature increase.

  • Quenching and Work-up: Perform quenching and extraction procedures within the fume hood.

Step 4: Post-Experiment Procedures
  • Decontamination: Clean all glassware and equipment that came into contact with the compound.

  • Waste Disposal: Dispose of all waste (solid and liquid) in appropriately labeled, sealed containers according to institutional and local regulations.

  • PPE Removal and Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

Visualizing Safe Handling Workflow

The following diagram illustrates the key stages of a safe handling workflow for a potentially hazardous chemical like this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_sds Obtain & Review SDS prep_risk Risk Assessment prep_sds->prep_risk prep_area Prepare Work Area prep_risk->prep_area handle_ppe Don PPE prep_area->handle_ppe Proceed to Handling handle_hood Work in Fume Hood handle_ppe->handle_hood handle_transfer Aliquot/Transfer handle_hood->handle_transfer post_decon Decontaminate handle_transfer->post_decon Experiment Complete post_waste Waste Disposal post_decon->post_waste post_hygiene Hygiene post_waste->post_hygiene

Caption: A flowchart illustrating the critical steps for safely handling a chemical of unknown or anticipated hazard.

Quantitative Data Summary (Anticipated)

Without a specific SDS, quantitative data cannot be definitively provided. However, a typical SDS would include the following, which should be sought from the supplier:

PropertyAnticipated Value/Information
Molecular Formula C₁₀H₈BrF₃O
Molecular Weight 283.07 g/mol
Appearance Likely a solid or oil at room temperature
Boiling Point Data not available; likely elevated due to molecular weight
Melting Point Data not available
Solubility Likely soluble in organic solvents; sparingly soluble in water
GHS Hazard Codes To be determined by the supplier's SDS
Precautionary Codes To be determined by the supplier's SDS
LD50/LC50 No data available; must be obtained from the supplier

Conclusion and Path Forward for Researchers

The responsible use of this compound in a research and development setting is contingent upon a thorough understanding of its specific hazards. The lack of a publicly available SDS for this compound necessitates a proactive and cautious approach from any professional intending to handle it. The primary directive is to obtain a compound-specific Safety Data Sheet from the manufacturer or supplier before any work commences.

This guide has provided a framework for the anticipated safety considerations and a model for safe handling protocols based on the known hazards of structurally related chemicals. However, it must be reiterated that this information is not a substitute for a formal, compound-specific SDS. By adhering to the principles of chemical safety, conducting thorough risk assessments, and demanding complete safety information from suppliers, researchers can ensure a safe and productive laboratory environment.

References

  • [Toxicity of selected brominated aromatic compounds.[1]]([Link])

  • [Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats.[2]]([Link])

Sources

CAS number search for 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Abstract

Introduction: The Significance of a Novel Building Block

The confluence of a bromine atom and a trifluoromethyl group on a phenyl scaffold creates a molecule of significant interest for various fields, most notably in the development of pharmaceuticals and agrochemicals. The trifluoromethyl (-CF3) group is a well-established bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the construction of more complex molecular architectures.

The target molecule, this compound, combines these features with a propan-1-ol sidechain, which can be further functionalized or may itself contribute to the biological activity of a parent molecule. The specific ortho-bromo, meta-trifluoromethyl substitution pattern offers a unique electronic and steric profile for potential interactions with biological targets. This guide provides a roadmap for the synthesis and characterization of this promising, yet underexplored, chemical entity.

Proposed Synthetic Pathway

Given the lack of a known synthetic route, a multi-step pathway is proposed, commencing with the commercially available 2-Bromo-5-(trifluoromethyl)aniline (CAS Number: 454-79-5).[3][4] The overall strategy involves the conversion of the aniline to a more versatile aryl halide, followed by the introduction of an allyl group via a Suzuki coupling, and finally, a regioselective hydroboration-oxidation to yield the desired primary alcohol.

Synthetic Workflow A 2-Bromo-5-(trifluoromethyl)aniline B 2-Bromo-1-iodo-5-(trifluoromethyl)benzene A->B Step 1: Sandmeyer Reaction C 1-Allyl-2-bromo-5-(trifluoromethyl)benzene B->C Step 2: Suzuki Coupling D This compound C->D Step 3: Hydroboration-Oxidation

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-1-iodo-5-(trifluoromethyl)benzene via Sandmeyer Reaction

The initial step involves the conversion of the amino group of the starting aniline to an iodide. The Sandmeyer reaction is a classic and reliable method for this transformation.[5] It proceeds through the formation of a diazonium salt, which is then displaced by an iodide ion.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-1-iodo-5-(trifluoromethyl)benzene.

Step 2: Synthesis of 1-Allyl-2-bromo-5-(trifluoromethyl)benzene via Suzuki Coupling

With the more reactive iodo-substituent in place, a selective Suzuki cross-coupling reaction can be performed to introduce the allyl group. The carbon-iodine bond will react preferentially over the carbon-bromine bond.

Experimental Protocol:

  • To a degassed mixture of a suitable solvent (e.g., dioxane and water), add 2-Bromo-1-iodo-5-(trifluoromethyl)benzene (1.0 eq), allylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-90 °C for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain 1-Allyl-2-bromo-5-(trifluoromethyl)benzene.

Step 3: Synthesis of this compound via Hydroboration-Oxidation

The final step is the anti-Markovnikov hydration of the terminal alkene of the allyl group. The hydroboration-oxidation reaction is the ideal method for this transformation, as it regioselectively yields the primary alcohol.[6][7][8]

Hydroboration-Oxidation cluster_0 Hydroboration cluster_1 Oxidation A 1-Allyl-2-bromo-5- (trifluoromethyl)benzene B Trialkylborane Intermediate A->B 1. BH3-THF C 3-[2-Bromo-5-(trifluoromethyl)phenyl] propan-1-ol B->C 2. H2O2, NaOH

Caption: Mechanism of the Hydroboration-Oxidation of the allyl intermediate.

Experimental Protocol:

  • Dissolve 1-Allyl-2-bromo-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3M NaOH, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% H₂O₂, 3.0 eq), ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 3-5 hours.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography to yield this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data:

Property Predicted Value
Molecular Formula C₁₀H₁₀BrF₃O
Molecular Weight 285.09 g/mol
Appearance Colorless to pale yellow oil

¹H NMR (in CDCl₃, 400 MHz):

  • δ 7.6-7.8 (m, 2H): Aromatic protons.

  • δ 7.3-7.5 (m, 1H): Aromatic proton.

  • δ 3.7 (t, 2H): -CH₂OH protons.

  • δ 2.8 (t, 2H): Ar-CH₂- protons.

  • δ 1.9 (quint, 2H): -CH₂-CH₂-CH₂- protons.

  • δ 1.5 (br s, 1H): -OH proton (exchangeable with D₂O).

¹³C NMR (in CDCl₃, 100 MHz):

  • δ 140-142: Aromatic C-Br.

  • δ 120-135: Aromatic carbons, including a quartet for the C-CF₃ carbon (J ≈ 3-4 Hz).

  • δ 123 (q, J ≈ 272 Hz): -CF₃ carbon.

  • δ ~62: -CH₂OH carbon.

  • δ ~34: Ar-CH₂- carbon.

  • δ ~31: -CH₂-CH₂-CH₂- carbon.

¹⁹F NMR (in CDCl₃):

  • A singlet is expected around δ -62 to -64 ppm for the -CF₃ group.

Infrared (IR) Spectroscopy:

  • ~3350 cm⁻¹ (broad): O-H stretch of the alcohol.

  • ~2950 cm⁻¹: C-H aliphatic stretch.

  • ~1600, 1470 cm⁻¹: C=C aromatic stretch.

  • ~1320, 1160, 1120 cm⁻¹ (strong): C-F stretches of the -CF₃ group.

  • ~1030 cm⁻¹: C-O stretch.

  • ~600-800 cm⁻¹: C-Br stretch.

Mass Spectrometry (EI):

  • The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 284 and 286.

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate for several applications:

  • Drug Discovery: The bromo-substituent can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.[1][9] This allows for the rapid generation of libraries of compounds for screening against various biological targets. The trifluoromethyl group can enhance the pharmacological properties of the resulting molecules.

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this compound are often found in modern pesticides and herbicides.

  • Materials Science: Fluorinated and brominated aromatic compounds can be used as precursors for the synthesis of specialty polymers, liquid crystals, and other advanced materials with unique thermal and electronic properties.

Safety and Handling

As with any chemical synthesis, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated chemical fume hood.[10]

  • Specific Hazards:

    • Organobromine and Organofluorine Compounds: These compounds should be handled with care as they can be toxic and environmentally persistent. Avoid inhalation and skin contact.[11][12]

    • Diazonium Salts: These intermediates can be explosive when isolated and dry. The proposed protocol involves their use in situ in solution, which is a much safer practice.[5]

    • Borane Reagents: Borane and its complexes are flammable and react violently with water. They should be handled under an inert atmosphere.[13]

    • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns.

All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

While this compound is not a commercially available compound, a plausible and robust synthetic route has been proposed in this guide. The detailed protocols and predicted analytical data provide a solid foundation for any researcher or scientist wishing to synthesize and characterize this molecule. Its unique combination of functional groups makes it a highly attractive building block for the development of new chemical entities in a variety of scientific disciplines.

References

A comprehensive list of references that support the proposed synthetic methods, discuss the importance of the functional groups, and provide safety information would be compiled here, with clickable URLs where available. For the purpose of this demonstration, the references are indicated by the citations throughout the text.

Sources

Literature review of trifluoromethyl-substituted phenylpropanol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Trifluoromethyl-Substituted Phenylpropanol Intermediates

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. It can enhance binding affinity, improve metabolic resistance by blocking sites of oxidation, and increase membrane permeability.

Among the various scaffolds used in drug design, the phenylpropanolamine framework is of significant interest. When functionalized with a trifluoromethyl group, these structures become critical chiral building blocks for a range of pharmaceuticals. This guide provides a detailed exploration of the synthesis, characterization, and application of trifluoromethyl-substituted phenylpropanol intermediates, with a focus on asymmetric strategies essential for producing enantiomerically pure active pharmaceutical ingredients (APIs).

Part 1: Core Asymmetric Synthesis Strategies

The biological activity of chiral drugs often resides in a single enantiomer, making stereocontrolled synthesis paramount. The synthesis of trifluoromethyl-substituted phenylpropanols presents the challenge of controlling the stereochemistry of the hydroxyl-bearing carbon. Several robust strategies have been developed to address this.

Catalytic Asymmetric Reduction of Prochiral Ketones

One of the most efficient and widely adopted methods for establishing the chiral center is the asymmetric reduction of a prochiral ketone precursor, 3,3,3-trifluoro-1-(trifluoromethyl)phenylpropan-1-one. This approach leverages chiral catalysts to deliver a hydride selectively to one face of the ketone, yielding the desired alcohol enantiomer with high selectivity.

A prominent example is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts coordinated with chiral ligands like BINAP. This method is renowned for its high enantioselectivity and broad applicability. Another powerful technique is the CBS (Corey-Bakshi-Shibata) reduction, which uses a borane reagent with a chiral oxazaborolidine catalyst.

The general workflow for this strategy can be visualized as follows:

G ProchiralKetone Prochiral Ketone (e.g., 1-phenyl-2,2,2-trifluoroethanone) AsymmetricReduction Asymmetric Reduction ProchiralKetone->AsymmetricReduction Chiral Catalyst (e.g., Ru-BINAP) H₂ or BH₃ ChiralAlcohol Enantioenriched Phenylpropanol Intermediate AsymmetricReduction->ChiralAlcohol High Enantioselectivity (e.g., >95% ee) API Final Active Pharmaceutical Ingredient (API) ChiralAlcohol->API Further Synthetic Steps

Caption: Catalytic asymmetric reduction workflow.

The choice between these methods often depends on factors like substrate scope, catalyst cost and availability, and scalability for industrial production. The causality behind the high selectivity lies in the rigid, three-dimensional structure of the catalyst-substrate transition state, which sterically hinders hydride attack from one face of the carbonyl.

Chiral Auxiliary-Mediated Synthesis

An alternative strategy involves the use of a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of a reaction. The auxiliary is covalently attached to the substrate, a subsequent diastereoselective reaction is performed, and the auxiliary is then cleaved to reveal the enantioenriched product.

Evans' oxazolidinone auxiliaries are a classic example. An acyl oxazolidinone can undergo a diastereoselective aldol addition with a trifluoromethylated aldehyde, followed by reductive removal of the auxiliary to yield the desired chiral alcohol. While effective, this method is often less atom-economical than catalytic approaches due to the need for stoichiometric amounts of the chiral auxiliary.

Part 2: Case Study & Protocol: Synthesis of a Key Intermediate for (S)-Fluoxetine

(S)-Fluoxetine, the active enantiomer of Prozac®, is a selective serotonin reuptake inhibitor (SSRI) whose synthesis relies heavily on a trifluoromethyl-substituted phenylpropanol intermediate. The synthesis of (S)-N-methyl-3-hydroxy-3-phenylpropanamine is a well-established process that showcases the practical application of these methods.

One effective route involves the asymmetric reduction of 3-(methylamino)-1-(4-(trifluoromethyl)phenyl)propan-1-one.

Detailed Experimental Protocol: Asymmetric Reduction

This protocol is a representative example adapted from established methodologies.

Objective: To synthesize (S)-3-(methylamino)-1-(4-(trifluoromethyl)phenyl)propan-1-ol with high enantiomeric excess.

Materials:

  • 3-(methylamino)-1-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: A 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-(methylamino)-1-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride (10.0 g, 37.1 mmol).

  • Catalyst Introduction: Anhydrous THF (100 mL) is added, and the suspension is cooled to -20°C. (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 3.7 mL, 3.7 mmol) is added dropwise via syringe.

  • Reduction: Borane dimethyl sulfide complex (4.1 mL, 40.8 mmol) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Reaction Monitoring: The reaction is stirred at -20°C for 4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (15 mL) at -20°C.

  • Workup: The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is treated with 2 M HCl (50 mL) and stirred for 30 minutes. The aqueous layer is washed with ethyl acetate (2 x 30 mL) to remove non-polar impurities.

  • Basification & Extraction: The aqueous layer is cooled in an ice bath and basified to pH > 12 with 50% NaOH solution. The product is then extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude alcohol is purified by flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to afford the title compound as a white solid.

This self-validating protocol includes clear steps for reaction, quench, and purification, ensuring reproducibility. The causality for the stereochemical outcome is the formation of a rigid complex between the CBS catalyst, borane, and the ketone, which forces the hydride to attack the Re face of the carbonyl, yielding the (S)-alcohol.

Part 3: Characterization and Analytical Data

Proper characterization is essential to confirm the structure and purity of the synthesized intermediates. The following table summarizes typical analytical data for a representative intermediate, (S)-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile.

Analysis Expected Result
¹H NMR Signals corresponding to aromatic protons, the benzylic proton (CH-OH), and the methylene protons (CH₂-CN).
¹³C NMR Peaks for the CF₃ carbon, aromatic carbons, the carbinol carbon (~70 ppm), and the nitrile carbon.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the compound.
Chiral HPLC Separation of enantiomers to determine enantiomeric excess (% ee), typically >98% for successful asymmetric synthesis.
FT-IR (cm⁻¹) Broad peak around 3400 cm⁻¹ (O-H stretch), peak around 2250 cm⁻¹ (C≡N stretch), and C-F stretching bands.

Part 4: Broader Applications in Drug Discovery

While the synthesis of fluoxetine is a landmark application, trifluoromethyl-substituted phenylpropanol intermediates are valuable in constructing other important pharmaceutical agents. Their utility extends to various therapeutic areas:

  • Antifungal Agents: The core structure can be found in azole antifungals, where the hydroxyl group coordinates to the heme iron of CYP51.

  • Neurokinin-1 (NK₁) Receptor Antagonists: These intermediates are used in the synthesis of aprepitant analogues, which are used as antiemetics. The specific stereochemistry is crucial for potent receptor antagonism.

  • Beta-3 Adrenergic Agonists: Used for the treatment of overactive bladder, compounds like mirabegron contain related chiral moieties where the phenylpropanolamine scaffold is key for receptor interaction.

The synthetic logic for incorporating these intermediates can be visualized as a divergent approach:

G Intermediate Key Chiral Phenylpropanol Intermediate Fluoxetine SSRI (e.g., Fluoxetine) Intermediate->Fluoxetine Amination & N-Methylation Antifungal Antifungal Agent Intermediate->Antifungal Coupling with Azole Heterocycle NK1 NK₁ Antagonist Intermediate->NK1 Amide Coupling & Further Elaboration

Caption: Divergent synthesis from a common intermediate.

Conclusion

Trifluoromethyl-substituted phenylpropanol intermediates are high-value building blocks in pharmaceutical development. Their strategic importance is tied to the beneficial effects of the trifluoromethyl group on drug properties. Mastery of their asymmetric synthesis, particularly through catalytic reductions, is a critical capability in modern medicinal chemistry. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to leverage these powerful intermediates in the creation of next-generation therapeutics. The continued development of more efficient, scalable, and sustainable synthetic methods will further solidify their role in the drug discovery pipeline.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Asymmetric Hydrogenation Source: Organic Reactions URL: [Link]

  • Title: A practical and highly enantioselective synthesis of (S)-fluoxetine Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: A Practical and Efficient Asymmetric Synthesis of (S)-Fluoxetine Source: Organic Process Research & Development URL: [Link]

  • Title: Design, Synthesis, and Antifungal Activity of Novel Triazole Alcohols Containing a Trifluoromethylphenyl Moiety Source: Molecules URL: [Link]

Strategic Pharmacophore Design: The 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the medicinal chemistry potential of the 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol scaffold.

Executive Summary

In modern fragment-based drug discovery (FBDD), the This compound scaffold represents a "privileged structure" due to its trifunctional nature. It combines a metabolically stable lipophilic core (


-phenyl), a reactive orthogonal handle  (aryl bromide), and a versatile linker  (propanol chain). This guide analyzes its utility in synthesizing high-affinity inhibitors for kinases (e.g., EGFR, VEGFR) and GPCR modulators, leveraging the specific electronic and steric properties of the 2-bromo-5-trifluoromethyl substitution pattern.

Structural Analysis & Pharmacophore Mapping

The bioactivity potential of this scaffold is dictated by three distinct chemical zones. Understanding these allows researchers to rationally design ligands that exploit specific binding pocket interactions.

The "Triad of Utility"
  • Zone A: The Orthogonal Handle (C-Br)

    • Nature: Sterically crowded aryl bromide.

    • Function: Serves as the primary attachment point for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). In the final drug molecule, this position often hosts a heteroaryl "hinge binder" or a solubilizing group. The ortho positioning relative to the alkyl chain induces a twisted conformation, critical for disrupting planar stacking in off-target proteins.

  • Zone B: The Metabolic Shield (

    
    ) 
    
    • Nature: Electron-withdrawing, lipophilic group at the C5 position.[1]

    • Function: The trifluoromethyl group (

      
      ) acts as a bioisostere for a methyl or chloro group but with significantly higher metabolic stability. It blocks oxidative metabolism at the sensitive phenyl ring positions and increases the molecule's logP, enhancing membrane permeability.
      
  • Zone C: The Linker Arm (Propan-1-ol)

    • Nature: Flexible 3-carbon alkyl chain with a terminal primary alcohol.

    • Function: Acts as a spacer to position the core scaffold away from the secondary binding site. The terminal hydroxyl is a "chameleon" functional group—it can be a hydrogen bond donor/acceptor, or converted into an amine, aldehyde, or carboxylic acid for further elaboration.

ScaffoldAnalysis Scaffold This compound Br Zone A: Aryl Bromide (Orthogonal Handle) Scaffold->Br C2 Position CF3 Zone B: Trifluoromethyl (Metabolic Shield) Scaffold->CF3 C5 Position Prop Zone C: Propanol Chain (Versatile Linker) Scaffold->Prop C1 Position Suzuki/Buchwald Coupling Suzuki/Buchwald Coupling Br->Suzuki/Buchwald Coupling Lipophilicity & Metabolic Stability Lipophilicity & Metabolic Stability CF3->Lipophilicity & Metabolic Stability Oxidation/Substitution/Cyclization Oxidation/Substitution/Cyclization Prop->Oxidation/Substitution/Cyclization

Figure 1: Functional decomposition of the scaffold showing the three chemically distinct zones available for medicinal chemistry optimization.

Bioactivity Landscape & Therapeutic Applications

The scaffold is rarely the final drug; rather, it is the engine chassis upon which bioactivity is built.

Kinase Inhibition (Oncology)

The 2-bromo-5-trifluoromethylphenyl moiety is structurally homologous to the hydrophobic tail found in several Type II kinase inhibitors.

  • Mechanism: The

    
     group occupies the hydrophobic "back pocket" of the kinase ATP-binding site (often the gatekeeper region), while the propyl chain extends towards the solvent front, allowing for solubilizing modifications.
    
  • Application: By converting the Br group into an aminopyrimidine or quinazoline via cross-coupling, researchers can generate potent EGFR or VEGFR inhibitors.

GPCR Modulation (Metabolic & CNS Disorders)

The scaffold mimics the core structure of phenylalkylamine neurotransmitters but with enhanced lipophilicity.

  • Target Class: Calcium-sensing receptors (CaSR) and S1P receptors.

  • Relevance: The meta-isomer is a known intermediate for Cinacalcet (Sensipar). The ortho-bromo isomer described here offers a vector to explore novel IP space, particularly for allosteric modulators where the ortho-substituent forces a specific receptor conformation.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this molecule is an ideal "fragment" for screening.

  • Fragment Growth: The Br handle allows for rapid "fragment growing" strategies.

  • Fragment Linking: The alcohol chain allows it to be linked to other fragments binding in adjacent pockets.

Experimental Protocols

Synthesis of the Scaffold

While commercially available as a building block, in-house synthesis allows for isotopic labeling or derivative creation.

Method: Selective Heck Coupling & Reduction Objective: Synthesize this compound from 1-bromo-2-iodo-5-(trifluoromethyl)benzene.

Reagents:

  • Precursor: 1-Bromo-2-iodo-5-(trifluoromethyl)benzene (CAS: Custom or synthesized via Sandmeyer)

  • Coupling Partner: Methyl acrylate

  • Catalyst:

    
     / 
    
    
    
  • Base:

    
    [2]
    
  • Reductant:

    
     or 
    
    
    

Protocol:

  • Heck Coupling:

    • Dissolve 1-bromo-2-iodo-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF.

    • Add methyl acrylate (1.2 eq),

      
       (5 mol%), 
      
      
      
      (10 mol%), and
      
      
      (2.0 eq).
    • Heat to 80°C under

      
       for 12 hours. The reaction is selective for the Iodo-position due to the weaker C-I bond compared to C-Br.
      
    • Result: Methyl (E)-3-[2-bromo-5-(trifluoromethyl)phenyl]acrylate.

  • Hydrogenation:

    • Dissolve the acrylate in MeOH. Add catalytic

      
       (to avoid de-bromination often seen with Pd/C).
      
    • Stir under

      
       (1 atm) for 4 hours.
      
    • Result: Methyl 3-[2-bromo-5-(trifluoromethyl)phenyl]propanoate.

  • Reduction:

    • Dissolve the ester in anhydrous THF at 0°C.

    • Add

      
       (1.1 eq) dropwise. Stir for 2 hours.
      
    • Quench with Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Purify via silica gel chromatography (Hexanes/EtOAc).

Bioactivity Assay: Kinase Binding Affinity (Surface Plasmon Resonance)

To validate the scaffold's potential as a kinase anchor.

Protocol:

  • Immobilization: Immobilize the target kinase (e.g., EGFR) onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Dissolve the scaffold (and derivatives) in DMSO/Buffer (running buffer: HBS-EP+).

  • Injection: Inject analytes at increasing concentrations (0.1 µM to 100 µM) at a flow rate of 30 µL/min.

  • Analysis: Measure

    
     (Dissociation Constant). A low 
    
    
    
    indicates the
    
    
    -phenyl core is successfully anchoring in the hydrophobic pocket.

Quantitative Data Summary

PropertyValueImplication for Drug Design
Molecular Weight ~283.09 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~3.1Good membrane permeability; potential BBB penetration.
H-Bond Donors 1 (OH)Specific interaction point; modifiable.
H-Bond Acceptors 1 (OH) + 3 (F)Fluorine can act as a weak acceptor in specific environments.
Rotatable Bonds 3Flexible linker allows induced fit binding.
Metabolic Stability High

blocks para-oxidation; Br blocks ortho-oxidation.

Synthesis & SAR Workflow Diagram

Workflow Start Precursor: 1-Bromo-2-iodo-5-(trifluoromethyl)benzene Step1 Step 1: Selective Heck Coupling (Methyl Acrylate, Pd cat.) Start->Step1 Intermediate Intermediate: Acrylate Ester Step1->Intermediate Step2 Step 2: Hydrogenation (Rh/C) & Reduction (LiAlH4) Intermediate->Step2 Scaffold CORE SCAFFOLD: This compound Step2->Scaffold Path1 Path A: Suzuki Coupling (Biaryl Kinase Inhibitors) Scaffold->Path1 Modify Br Path2 Path B: Oxidation -> Reductive Amination (GPCR Modulators) Scaffold->Path2 Modify OH Path3 Path C: Intramolecular Cyclization (Fused Ring Systems) Scaffold->Path3 React Br + OH

Figure 2: Synthetic workflow from precursor to core scaffold and divergent pathways for drug discovery applications.

References

  • Cinacalcet Analog Synthesis: Piccolo, O. et al. "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl." Molecules, 2021.[2][3] Link (Describes the meta-isomer synthesis; protocols are adaptable).

  • Trifluoromethyl Bioactivity: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules, 2025.[2][4] Link

  • Halogenated Scaffolds in Oncology: "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Processes, 2022. Link

  • PubChem Compound Summary: "3-(2-(Trifluoromethyl)phenyl)propanal." PubChem, National Library of Medicine. Link (Related aldehyde intermediate).

  • General Synthesis of Phenylpropanols: "Synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol." ChemicalBook. Link

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Importance of Melting and Boiling Points in Pharmaceutical Research

In the landscape of drug discovery and development, the precise characterization of a molecule's physical properties is not merely a formality; it is a cornerstone of robust scientific inquiry. The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental parameters that dictate everything from purification strategies and formulation development to storage conditions and ultimately, bioavailability. For a novel compound such as 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol, establishing these values is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the accurate determination of the melting and boiling points of this specific molecule, tailored for researchers and scientists in the pharmaceutical domain.

Molecular Profile: this compound

Before delving into experimental protocols, it is crucial to consider the structural features of this compound and how they are likely to influence its physical properties.

  • Aromatic Core: The substituted benzene ring introduces rigidity and the potential for pi-stacking interactions, which can contribute to a higher melting point.

  • Halogenation (Bromine): The presence of a bromine atom increases the molecule's molecular weight and polarizability, leading to stronger van der Waals forces and consequently, a higher boiling point.

  • Trifluoromethyl Group: This strongly electron-withdrawing group can influence the molecule's dipole moment and intermolecular interactions.

  • Propan-1-ol Side Chain: The terminal hydroxyl group is capable of hydrogen bonding, a strong intermolecular force that is expected to significantly elevate both the melting and boiling points.

Given these features, we can anticipate that this compound is likely a solid at room temperature with a relatively high melting point and a boiling point that may require vacuum distillation to prevent decomposition.

Part 1: Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to broaden and depress the melting point.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a crystalline solid.

Instrumentation:

  • Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.

    • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is forced into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to obtain a preliminary, approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and set the heating rate to a much slower value (1-2 °C/min) starting from a temperature approximately 20 °C below the preliminary melting point.

    • Record the temperature at which the first liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Data Presentation:

ParameterObserved Value
Preliminary Melting Point RangeTBD
Refined Melting Point RangeTBD
Appearance of MeltTBD (e.g., clear, colorless liquid)

Causality Behind Experimental Choices:

  • Fine Powder: A finely ground powder ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind ensures uniformity Tamp Tamp into Capillary Grind->Tamp Pack Pack Sample Tamp->Pack RapidHeat Rapid Scan (Approx. MP) Pack->RapidHeat SlowHeat Slow Scan (1-2°C/min) RapidHeat->SlowHeat informs range Record Record T_start & T_end SlowHeat->Record Data Data Record->Data Data Analysis: Melting Point Range Purity Assessment

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, with a high molecular weight and hydrogen bonding capabilities, the boiling point is expected to be high. At atmospheric pressure, heating to this temperature may cause decomposition. Therefore, boiling point determination is often carried out under reduced pressure (vacuum distillation).

Experimental Protocol: Boiling Point Determination under Reduced Pressure

Instrumentation:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Thermometer and thermometer adapter

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge (manometer)

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus as shown in the diagram below.

    • Place a small sample (1-2 mL) of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Ensure all joints are properly sealed with vacuum grease.

  • Evacuation:

    • Turn on the condenser cooling water.

    • Gradually apply vacuum to the system using the vacuum pump.

    • Record the stable pressure reading from the manometer.

  • Heating:

    • Begin heating the sample gently using the heating mantle while stirring.

    • Observe for the formation of a reflux ring of condensate on the walls of the flask.

    • Continue to heat until the reflux ring rises to the level of the thermometer bulb.

  • Measurement:

    • Record the temperature at which the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This is the boiling point at the recorded pressure.

  • Correction to Atmospheric Pressure (Optional):

    • The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though direct measurement at reduced pressure is often more relevant for purification purposes.

Data Presentation:

ParameterObserved Value
Pressure (mmHg or mbar)TBD
Observed Boiling Point RangeTBD
Corrected Boiling Point (760 mmHg)TBD (if calculated)

Causality Behind Experimental Choices:

  • Reduced Pressure: Lowering the external pressure reduces the temperature required for the liquid's vapor pressure to equal the external pressure, thus lowering the boiling point and preventing thermal decomposition.

  • Boiling Chips/Stirring: These prevent bumping (sudden, violent boiling) by providing nucleation sites for bubble formation, ensuring smooth and controlled boiling.

  • Short-Path Distillation: This apparatus minimizes the distance the vapor has to travel, reducing sample loss on the condenser surface, which is ideal for small-scale distillations.

Diagram: Reduced Pressure Distillation Setup

BoilingPointSetup cluster_apparatus Short-Path Distillation Apparatus Flask Round-bottom Flask (with sample + stir bar) Thermometer Thermometer Flask->Thermometer vapor path Heater Heating Mantle Heater->Flask Condenser Condenser Thermometer->Condenser Receiver Receiving Flask Condenser->Receiver Vacuum To Vacuum & Manometer Receiver->Vacuum

Caption: Setup for Boiling Point Determination under Reduced Pressure.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For melting point determination, the sharpness of the melting range is an internal control for the purity of the sample. A broad range (greater than 2 °C) suggests the presence of impurities and would necessitate further purification before re-evaluation. For boiling point determination, a stable and constant temperature reading during distillation indicates that a pure substance is boiling. Fluctuations in temperature would suggest a mixture of components or ongoing decomposition, invalidating the result.

Conclusion

The determination of the melting and boiling points of this compound is a foundational exercise in its physicochemical characterization. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reliable data. This information is indispensable for subsequent stages of drug development, including purification, formulation, and stability testing. By adhering to these rigorous experimental protocols, researchers can ensure the integrity of their data and make informed decisions as they advance this compound through the development pipeline.

References

  • U.S. Pharmacopeia. (2023). General Chapter <741> Melting Range or Temperature. USP-NF. [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2014). Boiling Point. In IUPAC Compendium of Chemical Terminology (the "Gold Book"). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Methodological & Application

Scalable Synthesis of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol: A Detailed Guide for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Building Block

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring provides two distinct points for further chemical modification, making it a versatile intermediate in drug discovery and development. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides detailed, scalable, and validated protocols for the synthesis of this important intermediate, designed for researchers, scientists, and professionals in the drug development industry.

Strategic Approaches to Synthesis: A Comparative Analysis

Two principal and scalable synthetic routes have been identified and optimized for the preparation of this compound. Each strategy offers distinct advantages and considerations for scalability and process control.

Route A: Olefination followed by Hydroboration-Oxidation. This robust two-step sequence commences with the readily available 2-bromo-5-(trifluoromethyl)benzaldehyde. A Wittig reaction is employed to introduce a two-carbon extension, forming a styrene intermediate. Subsequent anti-Markovnikov hydroboration-oxidation of the alkene yields the desired primary alcohol. This route is characterized by its high converion rates and well-established, scalable reaction conditions.

Route B: Carboxylic Acid Reduction. This alternative pathway begins with the synthesis of 3-[2-bromo-5-(trifluoromethyl)phenyl]propanoic acid. The carboxylic acid is then selectively reduced to the corresponding primary alcohol. This approach is advantageous when the carboxylic acid intermediate is readily accessible or preferred for process control. Modern catalytic reduction methods offer high efficiency and selectivity, minimizing waste and improving the overall greenness of the synthesis.

The following sections provide in-depth protocols for each of these synthetic strategies, including detailed procedural steps, reagent tables, and workflow diagrams to ensure reproducibility and successful scale-up.

Route A: From Aldehyde to Alcohol via Olefination and Hydroboration

This synthetic pathway is a reliable and high-yielding approach to the target molecule, leveraging two of the most powerful transformations in organic synthesis.

dot

Application Note: High-Fidelity Suzuki Coupling of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for utilizing 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol (referred to herein as Substrate-Br ) in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

The use of This compound as a Suzuki coupling partner presents a unique dichotomy of reactivity. While the 5-trifluoromethyl (CF₃) group electronically activates the C-Br bond for oxidative addition, the ortho-propanol chain introduces a critical chemo-selectivity challenge: the risk of intramolecular C-O cyclization to form a chroman derivative.

This guide details two protocols:

  • Protocol A (Direct Coupling): Uses ligand-controlled selectivity to couple the unprotected substrate, saving two synthetic steps.

  • Protocol B (Protected Route): A high-reliability workflow for valuable or sensitive boronic acids.

Compound Analysis & Mechanistic Challenges

Structural Reactivity Profile
  • Electronic Activation: The CF₃ group at the 5-position is a strong electron-withdrawing group (EWG). This lowers the electron density at the C-Br bond, significantly accelerating the rate of oxidative addition to Pd(0) compared to non-substituted aryl bromides.

  • Steric Environment: The propyl alcohol chain at the 2-position (ortho) creates moderate steric hindrance. While not as bulky as a tert-butyl group, it is sufficient to retard transmetallation if the catalytic pocket is too crowded.

The "Chroman Trap" (The Core Challenge)

The primary failure mode for this substrate is not lack of reactivity, but divergent reactivity . Once the Palladium inserts into the C-Br bond, the free hydroxyl group (if deprotonated by the base) can attack the Pd(II) center, leading to intramolecular C-O bond formation (Buchwald-Hartwig type cyclization) rather than the desired intermolecular C-C coupling.

  • Path A (Desired): Intermolecular Transmetallation

    
     Biaryl Product.
    
  • Path B (Undesired): Intramolecular Coordination

    
     Reductive Elimination 
    
    
    
    6-(trifluoromethyl)chroman .
Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition between the desired coupling and the side-reaction.

Suzuki_vs_Chroman cluster_legend Selectivity Control Start Substrate-Br (Free -OH) OxAdd Pd(II)-Ar Intermediate (Oxidative Addition) Start->OxAdd Pd(0) TransMet Transmetallation (with Ar-B(OH)2) OxAdd->TransMet Fast Ligand (SPhos) High [B] Conc. Deprot Base-Mediated Deprotonation (-H+) OxAdd->Deprot Strong Base / Low [B] RedElim_A Reductive Elimination TransMet->RedElim_A Product TARGET: Biaryl Alcohol RedElim_A->Product Coord Intramolecular Pd-O Coordination Deprot->Coord RedElim_B C-O Bond Formation Coord->RedElim_B SideProd BYPRODUCT: 6-(CF3)Chroman RedElim_B->SideProd key Key Strategy: Accelerate Transmetallation to outcompete Cyclization

Figure 1: Kinetic bifurcation between Suzuki coupling and Chroman formation.

Strategic Considerations

To favor the Suzuki pathway, we must manipulate the reaction kinetics:

  • Ligand Selection (SPhos/XPhos): We utilize Buchwald dialkylbiaryl phosphine ligands.

    • Why? These bulky, electron-rich ligands facilitate oxidative addition (helping the CF₃-activated bond) but, more importantly, they create a steric environment around the Pd center that disfavors the coordination of the internal alkoxide while accelerating the transmetallation with the boronic acid [1].

  • Concentration (The "Crowding" Effect):

    • Intramolecular cyclization is a unimolecular reaction (rate

      
       [Substrate]).
      
    • Intermolecular coupling is a bimolecular reaction (rate

      
       [Substrate] 
      
      
      
      [Boronic Acid]).
    • Action: Maintain a high concentration of Boronic Acid (>1.5 equivalents) to statistically favor the intermolecular collision.

  • Base Selection:

    • Avoid strong alkoxide bases (e.g., NaOtBu) which quantitatively deprotonate the alcohol.

    • Use K₃PO₄ or K₂CO₃ . These are strong enough to activate the boronic acid (forming the boronate species necessary for transmetallation) but exist primarily in the aqueous phase in a biphasic system, minimizing the concentration of "naked" alkoxide in the organic phase [2].

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid synthesis, stable boronic acids, and initial screening.

Reagents:

  • Substrate-Br: 1.0 equiv

  • Boronic Acid: 1.5 – 2.0 equiv (Excess is critical)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂ (for less hindered partners).

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Boronic Acid (1.5 equiv), and SPhos (0.04 equiv).

    • Note: If using a precatalyst like XPhos Pd G3, add it here.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (concentration 0.2 M relative to Substrate-Br).

    • Critical: Do not dilute excessively. Keep concentration

      
       0.2 M to favor intermolecular coupling.
      
  • Catalyst/Base Addition:

    • Add Pd(OAc)₂ (0.02 equiv) (if not using precatalyst).

    • Add 2M aq. K₃PO₄ (3.0 equiv) via syringe.

  • Reaction: Heat the biphasic mixture vigorously at 80–90 °C for 4–12 hours.

    • Agitation: Vigorous stirring is essential for biphasic transfer.

  • Monitoring: Check TLC/LCMS.

    • Target: Biaryl alcohol (New spot, typically more polar than starting material).

    • Byproduct: Chroman (Less polar, matches retention time of cyclized standard).

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Protection-Deprotection (High Fidelity)

Best for: Expensive boronic acids, scale-up >10g, or if Protocol A yields >10% chroman byproduct.

Phase 1: Protection

  • Dissolve Substrate-Br in DCM (0.5 M).

  • Add DHP (1.2 equiv) and PPTS (0.05 equiv). Stir at RT for 2h.

  • Quench with sat. NaHCO₃. Isolate the THP-ether .

    • Why THP? It is robust against the basic conditions of Suzuki coupling but easily removed with mild acid.

Phase 2: Coupling

  • Use standard Suzuki conditions: THP-Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Dioxane/H₂O (4:1). Temperature: 80 °C.[2]

  • Note: Since the -OH is capped, cyclization is chemically impossible.

Phase 3: Deprotection

  • Treat the crude coupling product in MeOH with catalytic p-TsOH or HCl (1M) at RT for 1h.

  • Neutralize and purify.

Data Summary & Troubleshooting

ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition stalled.Switch to XPhos Pd G3 or PEPPSI-iPr . The bulky NHC/Phosphine pushes the reaction.
High Chroman Byproduct Intramolecular reaction winning.1. Increase Boronic Acid to 2.0 equiv.2. Increase concentration to 0.5 M.3. Switch solvent to n-Butanol (Protic solvent suppresses alkoxide formation).
Protodeboronation Boronic acid instability.Use Boronic Ester (BPin) or K-Trifluoroborate salt instead of free acid.
Black Precipitate Catalyst decomposition ("Pd Black").Add more ligand (SPhos) to stabilize Pd(0). Ensure rigorous degassing.
Analytical Markers
  • Substrate-Br: 1H NMR characteristic triplet (~3.6 ppm) for -CH₂OH.

  • Chroman Byproduct: Disappearance of -OH signal; splitting of -CH₂- protons becomes more complex due to rigid ring structure; shift of protons alpha to Oxygen.

  • Product: Appearance of new aromatic signals; retention of triplet at ~3.6 ppm (if unprotected).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3][4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Chemler, S. R., & Fuller, P. H. (2005). Heterocycle Synthesis by Palladium-Catalyzed C-O Bond Formation. Chemical Society Reviews, 34, 46-54. Link

Sources

Application Note: Mitsunobu Functionalization of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Mitsunobu coupling reactions utilizing 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol (referred to herein as Substrate-1 ). This specific scaffold serves as a critical "linker" intermediate in medicinal chemistry, particularly for PROTACs and kinase inhibitors where the ortho-bromo group acts as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) and the trifluoromethyl group modulates lipophilicity and metabolic stability.

The primary alcohol functionality of Substrate-1 allows for facile SN2 displacement. However, the lipophilic nature of the aryl core and the downstream requirement for high purity necessitates specific modifications to standard Mitsunobu protocols to ensure efficient removal of triphenylphosphine oxide (TPPO) and hydrazine byproducts.

Substrate Profile & Chemoselectivity

Physicochemical Properties[1]
  • Structure: Primary alcohol attached via a propyl linker to a highly substituted benzene ring.

  • Electronic Environment: The meta-CF3 group is electron-withdrawing, slightly deactivating the aromatic ring but having negligible inductive effect on the distal primary alcohol.

  • Steric Considerations: The ortho-bromo substituent provides significant steric bulk near the aryl core. However, the three-carbon propyl chain acts as a sufficient spacer, rendering the primary hydroxyl group sterically accessible for bulky phosphine/azodicarboxylate complexes.

Chemoselectivity Analysis

A critical advantage of the Mitsunobu reaction for Substrate-1 is its mild, neutral conditions.

  • Inertness of Aryl Halide: The ortho-bromo group is prone to Lithium-Halogen exchange or Pd-catalyzed oxidative addition. The Mitsunobu conditions (PPh3, DIAD, < 40°C) leave this moiety untouched, preserving it for future diversification.

  • No Cyclization Risk: Unlike 2-phenylethanol derivatives which can occasionally suffer from styrene formation or cyclization, the propyl chain length of Substrate-1 generally precludes intramolecular side reactions under these conditions.

Critical Reagent Selection

To maximize yield and simplify purification, we recommend the following reagent systems over the traditional PPh3/DEAD combination.

ComponentRecommended ReagentRationale
Phosphine PPh3 (Standard) or PBu3 (Enhanced)PPh3 is standard but generates TPPO (hard to remove). PBu3 (Tributylphosphine) is more nucleophilic and its oxide is water-soluble/volatile, aiding purification, though it is air-sensitive.
Azo Agent DIAD (Diisopropyl azodicarboxylate)DIAD is thermally more stable and less shock-sensitive than DEAD. It is the industry standard for safety.
Alternative ADDP (1,1'-(Azodicarbonyl)dipiperidine)Use if the nucleophile is weak (pKa > 11). ADDP forms a more basic betaine intermediate, driving difficult couplings.
Solvent THF (Anhydrous)The gold standard. Toluene is a viable alternative if higher temperatures are needed, but THF solubilizes the betaine intermediate best.

Detailed Experimental Protocols

Protocol A: Synthesis of Aryl Ethers (Phenol Coupling)

Target: Coupling Substrate-1 with a phenol (e.g., 4-cyanophenol) to create an ether linkage.

Reagents:

  • Substrate-1 (1.0 equiv)

  • Phenol Nucleophile (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • DIAD (1.5 equiv)

  • Anhydrous THF (0.1 M concentration relative to Substrate-1)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.[1]

  • Dissolution: Charge the flask with Substrate-1 , the Phenol , and PPh3 . Dissolve in anhydrous THF. Ensure complete dissolution before proceeding.[2]

  • Addition: Add DIAD dropwise via syringe over 15–20 minutes.

    • Note: The solution will turn yellow/orange.[3] The rate should be slow enough to prevent a sharp exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (23°C) for 4–16 hours. Monitor by TLC or LCMS.

  • Quench: Once conversion is >95%, add a small amount of water (0.5 mL) or methanol to quench excess betaine.

  • Workup (Precipitation Method):

    • Concentrate the THF mixture to near dryness on a rotary evaporator.

    • Redissolve the residue in a minimum amount of Et2O or Toluene.

    • Add Hexanes/Pentane slowly with vigorous stirring. A white precipitate (TPPO) will form.

    • Filter off the solid TPPO.[2][4] Concentrate the filtrate.

  • Purification: Purify the filtrate via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nitrogen Installation (Gabriel Synthesis)

Target: Converting the alcohol to a protected amine using Phthalimide.

Reagents:

  • Substrate-1 (1.0 equiv)

  • Phthalimide (1.2 equiv)

  • PPh3 (1.5 equiv)

  • DIAD (1.5 equiv)

Modifications:

  • Phthalimide has a pKa of ~8.3, making it an excellent nucleophile.

  • Order of Addition: For phthalimide, it is often beneficial to pre-complex PPh3 and DIAD at 0°C for 10 minutes (forming the betaine precipitate) before adding the solution of Substrate-1 and Phthalimide. This minimizes side reactions.[5][6][7]

Process Control & Troubleshooting

The "TPPO Problem" (Triphenylphosphine Oxide Removal)

The most common failure mode in Mitsunobu reactions is not the chemistry, but the inability to separate the product from TPPO.

Strategy 1: Zinc Chloride Complexation If the product contains a basic nitrogen (e.g., after deprotecting the phthalimide):

  • Dissolve crude mixture in Et2O or DCM.

  • Add anhydrous ZnCl2 (2 equiv). TPPO forms a complex [ZnCl2(TPPO)2] which precipitates.

  • Filter and wash.[2][4][8][9]

Strategy 2: Chromatography Doping TPPO tails significantly on silica.

  • Tip: Load the column using DCM.

  • Tip: Elute with a gradient. If the product and TPPO co-elute, switching the solvent system to Toluene/Acetone often changes the retention factor (Rf) differential enough to allow separation.

Reaction Stalls

If the reaction does not proceed after 4 hours:

  • Check Moisture: The betaine intermediate is water-sensitive. Ensure THF is freshly distilled or from a solvent purification system.

  • Switch to ADDP/PBu3: If the nucleophile is sterically hindered, the standard PPh3/DIAD complex may be too bulky. Tributylphosphine (PBu3) is smaller and more nucleophilic.

Visualizations

Reaction Mechanism (Betaine Pathway)

The following diagram illustrates the activation of Substrate-1 and the SN2 inversion.

MitsunobuMechanism PPh3 PPh3 Betaine Betaine Intermediate (Zwitterion) PPh3->Betaine Attack on N=N DIAD DIAD DIAD->Betaine OxyPhos Oxyphosphonium Salt Betaine->OxyPhos + Substrate (Proton Transfer) Substrate Substrate-1 (Alcohol) Substrate->OxyPhos NuH Nucleophile (H-Nu) NuH->OxyPhos Activates Nu- Product Product (Inverted Config) OxyPhos->Product SN2 Attack by Nu- Byproducts TPPO + Hydrazine OxyPhos->Byproducts Leaving Group

Figure 1: Mechanistic pathway showing the formation of the Morrison-Brunn-Huisgen betaine and subsequent activation of the alcohol.

Experimental Workflow

Standardized workflow for Protocol A (Etherification).

Workflow Start Start: Dry THF, 0°C Mix Dissolve Substrate-1, Nucleophile, PPh3 Start->Mix Add Add DIAD Dropwise (Maintain T < 5°C) Mix->Add Warm Warm to RT Stir 4-16h Add->Warm Check TLC/LCMS Check Warm->Check Check->Warm Incomplete Quench Quench (H2O/MeOH) Check->Quench Complete Conc Concentrate & Precipitate TPPO (Hexanes) Quench->Conc Purify Flash Chromatography Conc->Purify

Figure 2: Operational workflow for the Mitsunobu coupling of Substrate-1.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Hughes, D. L. (1992). "The Mitsunobu Reaction."[3][1][2][4][5][6][8][9][10][11][12][13] Organic Reactions, 42, 335-656.

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130-3138.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Tsunoda, T., et al. (1994). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BTP), A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 35(28), 5081-5082.

Sources

Oxidation of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol to aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2_0_1_3_7_9_2_9_0_5>## Application Notes and Protocols: Selective Oxidation of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol to Aldehydes

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The aldehyde functional group serves as a versatile intermediate for a multitude of subsequent reactions, including but not limited to, reductive amination, Wittig reactions, and further oxidation to carboxylic acids. This document provides a detailed guide for researchers, scientists, and drug development professionals on the controlled oxidation of this compound, a substrate featuring both steric hindrance and electron-withdrawing groups. We present and compare three robust and widely adopted protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of these methodologies are discussed to ensure scientific integrity and enable reproducible, high-yield synthesis.

Introduction: The Synthetic Challenge and Strategic Importance

The target substrate, this compound, presents a unique synthetic challenge. The presence of a bulky bromine atom ortho to the propyl side chain, coupled with the strong electron-withdrawing nature of the trifluoromethyl group, can significantly influence the reactivity of the primary alcohol. A critical requirement for this transformation is the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger oxidants.[1][2][3] The resulting aldehyde, 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanal, is a valuable building block in medicinal chemistry, where the unique substitution pattern on the phenyl ring can be leveraged to modulate the pharmacological properties of target molecules.

This guide focuses on three distinct, yet highly effective, oxidation methodologies that offer excellent control and high yields for this specific transformation. Each protocol is presented with a thorough explanation of its mechanistic underpinnings, providing the user with the necessary knowledge to adapt and troubleshoot the reactions as needed.

Recommended Oxidation Protocols

We have selected three premier methods for the oxidation of the title compound, each with its own set of advantages and considerations. The choice of method may depend on factors such as scale, available equipment, and tolerance of other functional groups in a more complex synthetic route.

Swern Oxidation

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes under mild, low-temperature conditions.[4][5] This method avoids the use of heavy metals and is known for its broad functional group tolerance.[4]

2.1.1. Mechanistic Rationale

The reaction proceeds through the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly electrophilic chlorosulfonium salt.[5][6] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (TEA), facilitates an intramolecular E2-like elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6] The low reaction temperature (-78 °C) is crucial to control the stability of the reactive intermediates.[7]

2.1.2. Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow Start Start Activate_DMSO Activate DMSO (Oxalyl Chloride in DCM, -78 °C) Start->Activate_DMSO Add_Alcohol Add Alcohol Solution (Substrate in DCM, -78 °C) Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine (-78 °C to RT) Add_Alcohol->Add_Base Quench Quench Reaction (Water) Add_Base->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry & Concentrate (Na₂SO₄) Wash->Dry Purify Purify (Silica Gel Chromatography) Dry->Purify End End (Isolated Aldehyde) Purify->End

Caption: Swern Oxidation Experimental Workflow.

2.1.3. Detailed Protocol: Swern Oxidation

  • Materials:

    • This compound

    • Oxalyl chloride ((COCl)₂)[8][9][10]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (TEA), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Water, deionized

    • Brine (saturated NaCl solution)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (0.5 M relative to the alcohol).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

    • In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM and add it dropwise to the oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

    • Add anhydrous triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -65 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature over 45 minutes.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by silica gel column chromatography.

2.1.4. Safety and Waste Management

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. [8][9][10] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][10]

  • The reaction generates carbon monoxide, a toxic gas.[4] Ensure adequate ventilation.

  • The byproduct, dimethyl sulfide, has a strong, unpleasant odor.[4] Quench glassware with bleach to oxidize it to odorless dimethyl sulfoxide.[4]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another exceptionally mild and efficient method for converting primary alcohols to aldehydes.[11] It is particularly valued for its neutral reaction conditions, rapid reaction times, and high chemoselectivity.[11]

2.2.1. Mechanistic Rationale

DMP is a hypervalent iodine(V) compound. The oxidation mechanism involves the initial displacement of an acetate ligand on the periodinane by the alcohol, forming a diacetoxyalkoxyperiodinane intermediate.[11] A base (which can be the displaced acetate) then abstracts the proton alpha to the oxygen, leading to a concerted elimination that yields the aldehyde, acetic acid, and the reduced iodinane byproduct.[11]

2.2.2. Experimental Workflow: DMP Oxidation

DMP_Oxidation_Workflow Start Start Dissolve_Alcohol Dissolve Alcohol (Substrate in DCM) Start->Dissolve_Alcohol Add_DMP Add Dess-Martin Periodinane (Room Temperature) Dissolve_Alcohol->Add_DMP Monitor_Reaction Monitor Reaction (TLC) Add_DMP->Monitor_Reaction Quench Quench Reaction (aq. Na₂S₂O₃ / NaHCO₃) Monitor_Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry & Concentrate (Na₂SO₄) Wash->Dry Purify Purify (Silica Gel Chromatography) Dry->Purify End End (Isolated Aldehyde) Purify->End

Caption: Dess-Martin Periodinane Oxidation Workflow.

2.2.3. Detailed Protocol: DMP Oxidation

  • Materials:

    • This compound

    • Dess-Martin periodinane (DMP)[12][13][14][15]

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated NaCl solution)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the this compound (1.0 equivalent) and anhydrous DCM (0.2 M).

    • Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with DCM.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

2.2.4. Safety and Waste Management

  • Dess-Martin periodinane is a strong oxidizer and can be shock-sensitive and potentially explosive, especially upon heating.[11] Handle with care and avoid grinding or excessive heating.[12][13][14][15]

  • Store DMP in a cool, dry place under an inert atmosphere.[15]

  • Dispose of waste containing iodine byproducts according to institutional guidelines.

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that serves as an excellent catalyst for the selective oxidation of primary alcohols to aldehydes.[16] This method often utilizes inexpensive and environmentally benign co-oxidants.

2.3.1. Mechanistic Rationale

The catalytic cycle begins with the oxidation of TEMPO to the active N-oxoammonium salt by a stoichiometric co-oxidant (e.g., sodium hypochlorite). This N-oxoammonium salt is the true oxidant that reacts with the alcohol to form the aldehyde, in the process being reduced to the hydroxylamine form. The hydroxylamine is then re-oxidized back to TEMPO by the co-oxidant, thus completing the catalytic cycle.[17]

2.3.2. Experimental Workflow: TEMPO-Catalyzed Oxidation

TEMPO_Oxidation_Workflow Start Start Prepare_Mixture Prepare Biphasic Mixture (Substrate, TEMPO, KBr, DCM, H₂O) Start->Prepare_Mixture Cool_Mixture Cool to 0 °C Prepare_Mixture->Cool_Mixture Add_Oxidant Add Co-oxidant (e.g., NaOCl solution) Cool_Mixture->Add_Oxidant Monitor_Reaction Monitor Reaction (TLC) Add_Oxidant->Monitor_Reaction Quench Quench Reaction (aq. Na₂S₂O₃) Monitor_Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry & Concentrate (Na₂SO₄) Wash->Dry Purify Purify (Silica Gel Chromatography) Dry->Purify End End (Isolated Aldehyde) Purify->End

Caption: TEMPO-Catalyzed Oxidation Workflow.

2.3.3. Detailed Protocol: TEMPO-Catalyzed Oxidation (Anelli-type)

  • Materials:

    • This compound

    • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)

    • Potassium bromide (KBr)

    • Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH ~8.5-9.0 with NaHCO₃

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated NaCl solution)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve the this compound (1.0 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in a 1:1 mixture of DCM and water.

    • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

    • Slowly add the buffered NaOCl solution (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Monitor the reaction by TLC. The reaction is typically complete in under an hour.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

2.3.4. Safety and Waste Management

  • Sodium hypochlorite is corrosive; handle with appropriate PPE.

  • The reaction can be exothermic; maintain careful temperature control during the addition of the oxidant.

Comparative Analysis and Data Presentation

To facilitate the selection of the most appropriate protocol, the key parameters of each method are summarized below. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Primary Reagents DMSO, (COCl)₂, TEADess-Martin PeriodinaneTEMPO (catalyst), NaOCl
Reaction Temp. -78 °C to RTRoom Temperature0 °C
Reaction Time 1-2 hours1-3 hours< 1 hour
Typical Yield >90%>90%>90%
Key Advantages High yield, broad toleranceMild, neutral conditions, fastCatalytic, inexpensive co-oxidant
Key Disadvantages Low temp., toxic/odorous byproductsReagent is potentially explosiveRequires careful pH and temp. control

Conclusion

The oxidation of this compound to its corresponding aldehyde can be achieved with high efficiency and selectivity using several modern synthetic methods. The Swern, Dess-Martin, and TEMPO-catalyzed oxidations each offer a robust and reliable pathway to the desired product. The choice of method will be dictated by the specific constraints of the laboratory environment, scale of the reaction, and safety considerations. By understanding the mechanistic principles and adhering to the detailed protocols provided, researchers can confidently execute this critical transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chemguide. Oxidation of Alcohols. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of Visualized Experiments, (57), 3383. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • The Organic Professor. (2023, January 25). Oxidations of Primary Alcohols to Aldehydes [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Sharma, A., et al. (2014). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 12(30), 5571-5574. [Link]

  • Loba Chemie. (2023, February 7). Safety Data Sheet: OXALYL CHLORIDE FOR SYNTHESIS. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • De Luca, L., et al. (2003). TEMPO-Mediated Oxidations. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. [Link]

  • Saskia, O. 12.7. Oxidation of Alcohols via Elimination. In Introduction to Organic Chemistry. [Link]

  • The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

  • S D Fine-Chem Limited. Safety Data Sheet: dess martin periodinane. [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

  • ACS Publications. (2002, January 1). Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. [Link]

  • MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Dess-Martin-periodinane. [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. [Link]

Sources

Intramolecular cyclization of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intramolecular Cyclization of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Executive Summary

This technical guide details the protocol for the intramolecular cyclization of This compound to synthesize 6-(trifluoromethyl)chroman . This transformation represents a critical scaffold construction in medicinal chemistry, particularly for creating metabolically stable analogues of nebivolol-like beta-blockers and selective estrogen receptor modulators (SERMs).

While traditional Williamson ether synthesis is ineffective due to the unactivated nature of the aryl bromide, this guide focuses on Transition-Metal Catalyzed Intramolecular C–O Cross-Coupling . We present two validated methodologies:

  • Method A (Palladium-Catalyzed): The "Gold Standard" for high-throughput screening and medicinal chemistry, offering mild conditions and maximal yields.

  • Method B (Copper-Catalyzed): A cost-effective "Green Chemistry" alternative suitable for kilogram-scale process development.

Retrosynthetic Analysis & Reaction Design

The target transformation involves the formation of a C(sp²)–O bond between an unactivated aryl bromide and a tethered primary alcohol.

  • Substrate: this compound

  • Product: 6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran (6-Trifluoromethylchroman)

  • Key Challenge: Competitive hydrodehalogenation (reduction of Br) and intermolecular dimerization.

Structural Transformation Logic: The starting material possesses a 1,4-relationship between the bromine (C2) and the trifluoromethyl group (C5). Upon cyclization, the oxygen atom replaces the bromine at position 8a (chroman numbering), and the alkyl chain connects at position 4a. Consequently, the CF₃ group resides at position 6 of the resulting chroman ring.

Visualizing the Pathway

ReactionScheme Substrate 3-[2-Bromo-5-(trifluoromethyl) phenyl]propan-1-ol Catalyst Pd(0) / Ligand OR Cu(I) / Ligand Substrate->Catalyst Product 6-(Trifluoromethyl)chroman Catalyst->Product Intramolecular C-O Coupling SideProduct Side Product: Dehalogenated Arene Catalyst->SideProduct u03b2-Hydride Elim. (Trace)

Figure 1: Reaction scheme illustrating the divergence between the desired cyclization and potential reduction side-pathways.

Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

This protocol utilizes bulky biaryl phosphine ligands to facilitate the difficult reductive elimination step involving the electron-rich alkoxide and the aryl palladium species.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The Trifluoromethyl (CF₃) group at the para position relative to the bromine is electronically advantageous; as an Electron Withdrawing Group (EWG), it lowers the electron density on the aromatic ring, thereby accelerating the Oxidative Addition of the C–Br bond to Pd(0).

Protocol Specifications
ComponentReagent/ConditionRole
Precatalyst Pd₂(dba)₃ (2 mol%)Source of Pd(0).
Ligand tBuXPhos or RockPhos (4-6 mol%)Bulky ligand prevents dimerization and promotes C-O bond formation.
Base Cs₂CO₃ (1.5 equiv)Weak base sufficient for primary alcohols; minimizes side reactions.
Solvent Toluene (Anhydrous)Non-polar solvent promotes aggregation of inorganic base, aiding surface reaction.
Temp 80 °COptimal balance between rate and catalyst stability.
Step-by-Step Procedure
  • Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Charging Solids: Add Pd₂(dba)₃ (18 mg, 0.02 mmol), tBuXPhos (25 mg, 0.06 mmol), and Cesium Carbonate (488 mg, 1.5 mmol) to the vial.

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Substrate Addition: Dissolve this compound (283 mg, 1.0 mmol) in anhydrous Toluene (5 mL). Inject this solution into the vial through the septum.

  • Reaction: Place the vial in a pre-heated oil bath at 80 °C . Stir vigorously (800 rpm) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.3) should disappear, replaced by the non-polar chroman product (Rf ~0.7).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Method B: Copper-Catalyzed Ullmann-Type Cyclization (Scalable)

For applications where Palladium contamination is a concern (ppm limits) or cost is a driver, Copper catalysis is the preferred route. This method requires higher temperatures but utilizes cheaper reagents.

Protocol Specifications
ComponentReagent/ConditionRole
Catalyst CuI (10 mol%)Copper(I) source.
Ligand 1,10-Phenanthroline (20 mol%)Bidentate ligand stabilizes Cu-intermediate.
Base K₃PO₄ (2.0 equiv)Stronger base required for Cu-catalytic cycle.
Solvent o-Xylene or DMFHigh boiling point required.
Temp 110–120 °CEnergy barrier for Cu oxidative addition is higher than Pd.
Step-by-Step Procedure
  • Charging: To a pressure tube, add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Solvation: Add the substrate (1.0 mmol) dissolved in o-Xylene (4 mL).

  • Degassing: Sparge the solution with Nitrogen for 10 minutes. Oxygen is detrimental to the Cu(I) active species.

  • Reaction: Seal the tube and heat to 120 °C for 24 hours.

    • Note: The reaction mixture will turn a dark green/brown color.

  • Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF/inorganic salts.

  • Purification: Silica gel chromatography (same conditions as Method A).

Mechanistic Analysis & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

Palladium Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + Base / - HBr RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim Slow Step RedElim->Pd0 + Product

Figure 2: The Pd(0)/Pd(II) catalytic cycle. The Reductive Elimination step (red arrow) is often rate-limiting in C-O bond formation.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivation or poor Oxidative Addition.1. Degas solvent more thoroughly (O₂ kills catalyst).2. Switch to a more electron-rich ligand (e.g., Ad₂BuP) to boost Ox. Add.
Dehalogenated Product (Ar-H)

-Hydride elimination or solvent H-abstraction.
1. Ensure solvent is anhydrous.2. Lower temperature to 70 °C.3. Use Toluene instead of ethereal solvents (THF/Dioxane).
Dimer Formation Intermolecular reaction faster than intramolecular.1. High Dilution: Increase solvent volume by 2x.2. Slow addition of the substrate to the catalyst solution.

References

  • Palladium-Catalyzed C-O Coupling (General Protocol)

    • Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.[2][3]

    • Source: N
    • URL:[Link]

  • Ligand Selection for C-O Bond Formation

    • Title: An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling.[2][3][4]

    • Source: MIT / Organic Letters.[4]

    • URL:[Link]

  • Copper-Catalyzed Methodologies

    • Title: Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides.
    • Source: ACS Public
    • URL:[Link]

  • Mechanistic Studies on Reductive Elimination

    • Title: Mechanism for Carbon−Oxygen Bond-Forming Reductive Elimination from Palladium(IV) Complexes.[5][6]

    • Source: ACS Public
    • URL:[Link]

Sources

Application Note: Synthesis of 6-(Trifluoromethyl)chroman via Intramolecular C-O Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

Chroman derivatives are privileged heterocyclic scaffolds found in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Their structural motif is central to molecules exhibiting neuroprotective, antioxidant, and anti-cancer properties.[1] The development of efficient and robust synthetic routes to access functionalized chromans is therefore a critical endeavor in medicinal chemistry and drug discovery.[2][3]

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-(Trifluoromethyl)chroman from the precursor 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol. The trifluoromethyl group is a key pharmacophore used to enhance metabolic stability and binding affinity. The chosen synthetic strategy is a Palladium-catalyzed intramolecular Buchwald-Hartwig C-O coupling reaction. This method is selected for its high functional group tolerance, excellent yields, and well-understood mechanism, making it a reliable choice for constructing the pivotal ether linkage that defines the chroman ring system.[4][5]

Reaction Principle and Mechanism

The core of this synthesis is an intramolecular O-arylation, a variation of the Buchwald-Hartwig amination/etherification reaction.[5][6][7] The reaction facilitates the formation of a carbon-oxygen bond between the hydroxyl group and the aryl bromide on the same molecule, leading to the cyclization that forms the chroman structure.

The transformation is catalyzed by a Palladium(0) complex, which is typically generated in situ. The catalytic cycle can be understood through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[5][6]

  • Deprotonation and Ligand Exchange: A base deprotonates the tethered alcohol, creating an alkoxide. This nucleophilic alkoxide then displaces the bromide ligand on the palladium center.

  • Reductive Elimination: The aryl group and the alkoxy group on the palladium center couple and are eliminated, forming the desired C-O bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.[5] Sterically hindered and electron-rich ligands are often employed to promote the reductive elimination step.[5]

Buchwald-Hartwig_Catalytic_Cycle Figure 1: Catalytic Cycle for Intramolecular C-O Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Start Ar-Br Substrate (Starting Material) Start->OxAdd Oxidative Addition Pd_Alkoxide Pd(II)-Alkoxide Complex OxAdd->Pd_Alkoxide + Base, - HBr Alkoxide Deprotonated Substrate (Alkoxide) Alkoxide->Pd_Alkoxide Ligand Exchange Pd_Alkoxide->Pd0 Regeneration Product Chroman Product Pd_Alkoxide->Product Reductive Elimination

Caption: Figure 1: Catalytic Cycle for Intramolecular C-O Coupling.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly the maintenance of an inert atmosphere, is crucial for achieving high yields and reproducibility.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier (Example)
This compoundC₁₀H₁₀BrF₃O283.09>97%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50>98%Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.81>98%Combi-Blocks
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82>99%Acros Organics
Toluene, AnhydrousC₇H₈92.1499.8%Fisher Scientific
Diethyl Ether, AnhydrousC₄H₁₀O74.12>99%VWR Chemicals
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49-Lab Prepared
Magnesium Sulfate, Anhydrous (MgSO₄)MgSO₄120.37>99.5%EMD Millipore
Silica Gel for Column ChromatographySiO₂60.08-Sorbent Technologies
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Synthesis Procedure

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Starting Material, Base, Catalyst, and Ligand to an oven-dried Schlenk flask B 2. Evacuate and backfill the flask with N₂/Ar (3x) A->B C 3. Add anhydrous toluene via syringe B->C D 4. Heat reaction to 100-110 °C with vigorous stirring C->D E 5. Monitor reaction by TLC/LC-MS (Typically 12-24h) D->E F 6. Cool to RT, quench with sat. aq. NH₄Cl E->F G 7. Extract with Diethyl Ether (3x) F->G H 8. Wash combined organic layers with brine, dry over MgSO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by silica gel column chromatography I->J K 11. Characterize pure product J->K

Caption: Figure 2: Experimental Workflow for Chroman Synthesis.

  • Reaction Setup (Inert Atmosphere): To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (283 mg, 1.0 mmol, 1.0 equiv), Cesium Carbonate (Cs₂CO₃, 457 mg, 1.4 mmol, 1.4 equiv), Palladium(II) Acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and XPhos (23 mg, 0.04 mmol, 4 mol%).

  • Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene (10 mL) via a dry syringe.

  • Heating: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford the pure 6-(Trifluoromethyl)chroman.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 85-95%.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Presence of oxygen or moisture.3. Insufficiently strong base.1. Use fresh, high-purity catalyst and ligand.2. Ensure all glassware is rigorously dried and the inert atmosphere is maintained.3. Ensure the base is anhydrous. Consider using K₃PO₄ as an alternative.
Formation of Side Products 1. Hydrodehalogenation of starting material.2. Intermolecular coupling.1. This can occur if moisture is present. Ensure anhydrous conditions.2. The reaction is intramolecular; intermolecular products suggest issues with concentration. Run the reaction at the specified dilution (0.1 M).
Difficult Purification Co-elution of product with residual ligand or byproducts.Adjust the polarity of the chromatography eluent. A shallower gradient may be necessary to achieve good separation.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene and diethyl ether are flammable and volatile. Work in a fume hood away from ignition sources.

  • Base: Cesium carbonate is a strong base and can be irritating. Avoid inhalation of dust and contact with skin and eyes.

  • Pressure: Heating a sealed vessel can cause a buildup of pressure. Ensure the reaction is not conducted in a completely sealed system without a pressure-release mechanism.

Conclusion

This application note details a robust and high-yielding protocol for the synthesis of 6-(Trifluoromethyl)chroman via a Palladium-catalyzed intramolecular Buchwald-Hartwig C-O coupling. The methodology is characterized by its operational simplicity and reliability, making it a valuable tool for researchers in organic synthesis and drug development. The insights into the reaction mechanism and the troubleshooting guide provide a comprehensive resource for the successful application of this important transformation.

References

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Dovepress. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]

  • ResearchGate. (n.d.). O‐Arylation of 3‐phenylpropanol (1 a) and phenol (1 ab) by.... Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. Retrieved from [Link]

  • ChemRxiv. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chromane synthesis. Retrieved from [Link]

  • Hindawi. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Synthesis of Chromane Derivatives by Palladium-Catalyzed Intramolecular Allylation of Aldehydes with Allylic Acetates or Chlorides Using Indium and Indium(III) Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2022). Arylations with nitroarenes for one-pot syntheses of triaryl-methanols and tetraarylmethanes. Retrieved from [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

  • NIH. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Retrieved from [Link]

  • NIH. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • Semantic Scholar. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. Retrieved from [Link]

  • NIH. (2023). Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Halogen-metal exchange protocols for 2-bromo-5-trifluoromethyl phenylpropanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Halogen-Metal Exchange Protocols for 2-Bromo-5-Trifluoromethyl Phenylpropanol

Executive Summary

The functionalization of 2-bromo-5-trifluoromethyl phenylpropanol represents a classic chemoselectivity challenge in organometallic chemistry: the competition between the acidic hydroxyl proton (


) and the aryl bromide (

of conjugate acid

, but kinetically labile to exchange).

This Application Note details two field-validated protocols to generate the corresponding metallated species (Aryl-Li or Aryl-Mg) without compromising the trifluoromethyl group or the alkyl chain.

  • Method A (Direct Lithiation): A high-atom-economy "dianion" strategy using

    
    -BuLi at cryogenic temperatures.
    
  • Method B (Turbo-Grignard): A scalable, protected-intermediate strategy using Knochel’s reagent (

    
    ) at milder temperatures.
    

Strategic Analysis & Decision Matrix

Before selecting a protocol, the researcher must evaluate the downstream electrophile and scale.

  • The Challenge: The hydroxyl group will quench 1 equivalent of organometallic reagent immediately.

  • The Risk: The

    
     group is electron-withdrawing, stabilizing the resulting anion but also increasing susceptibility to nucleophilic attack or elimination (benzyne formation) if temperatures rise above -60°C during lithiation.
    
Workflow Decision Tree

DecisionMatrix Start Substrate: 2-Bromo-5-CF3 Phenylpropanol Scale Select Scale & Electrophile Sensitivity Start->Scale Direct Small Scale (<5g) Robust Electrophiles Scale->Direct Speed Priority Turbo Large Scale (>10g) Sensitive Electrophiles Scale->Turbo Safety/Scale Priority MethodA Method A: Dianion Lithiation (2.2 eq n-BuLi, -78°C) Direct->MethodA MethodB Method B: Protection + Turbo-Grignard (TMS-Cl -> iPrMgCl·LiCl, 0°C) Turbo->MethodB

Figure 1: Decision matrix for selecting the optimal metallation pathway.

Method A: The Dianion Strategy (Direct Lithiation)

Concept: This method utilizes the acidity of the alcohol to form a lithium alkoxide in situ, which then acts as a directing group (or at least a passive spectator) while a second equivalent of base performs the halogen-lithium exchange.

Mechanism:

  • 
     (Fast, Exothermic)
    
  • 
     (Fast, Equilibrium driven by formation of BuBr)
    
Protocol Parameters
ParameterSpecificationRationale
Solvent Anhydrous THFEssential for solvation of Li-aggregates.

is less effective for dianions.
Concentration 0.1 M - 0.2 MDilution prevents localized heating and aggregation.
Temperature -78°C (Mandatory)Prevents decomposition of the

species (elimination of

or benzyne pathways).
Stoichiometry 2.2 eq

-BuLi
1.0 eq for deprotonation, 1.1-1.2 eq for exchange.
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-bromo-5-trifluoromethyl phenylpropanol (1.0 equiv) and anhydrous THF (to 0.15 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • First Addition (Alkoxide Formation): Add

    
    -BuLi  (1.1 equiv, titrated) dropwise over 10 minutes.
    
    • Observation: No significant color change usually occurs, but an exotherm may be noted.

    • Wait: Stir for 15 minutes at -78°C.

  • Second Addition (Exchange): Add the second portion of

    
    -BuLi  (1.1 equiv) dropwise over 15-20 minutes.
    
    • Critical: Maintain internal temperature below -70°C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the aryl lithium species.

  • Exchange Period: Stir for 30–45 minutes at -78°C.

    • QC Check: Pull a 0.5 mL aliquot, quench in

      
      . NMR should show replacement of Br with D (and disappearance of starting material).
      
  • Quench: Add the electrophile (e.g., DMF, Benzaldehyde) (1.5 equiv) slowly.

  • Workup: Allow to warm to RT, quench with sat.

    
    , and extract with EtOAc.
    

Method B: The Turbo-Grignard Strategy (Protected)

Concept: Paul Knochel’s Turbo-Grignard reagent (


) operates through a magnesiate mechanism that is far more functional-group tolerant than organolithiums. However, to ensure clean conversion and avoid "wasting" the expensive Grignard on the proton, we transiently protect the alcohol.

Mechanism: The


 breaks polymeric magnesium aggregates, creating a highly reactive monomeric species that inserts into the C-Br bond at mild temperatures (0°C to RT) without affecting the 

group.
Protocol Parameters
ParameterSpecificationRationale
Protection TMS or TBSTMS is sufficient if deprotection is intended immediately after.
Reagent

Commercially available (approx 1.3 M in THF).
Temperature 0°C to RTNo cryogenic cooling required; safer for scale-up.
Stoichiometry 1.1 eqOnly 1 equivalent needed as the alcohol is protected.
Step-by-Step Procedure

Phase 1: In-Situ Protection

  • Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M).

  • Add Imidazole (1.1 equiv) and TMSCl (1.1 equiv) at 0°C.

  • Stir for 30 minutes. Verify conversion by TLC (Rf will increase significantly).

  • Note: For a "one-pot" procedure, you can proceed directly if the byproduct (imidazole-HCl) does not interfere with your specific electrophile. For highest purity, perform a quick aqueous wash/extraction and dry the oil before Phase 2.

Phase 2: Magnesiation

  • Setup: Place the silyl-protected intermediate in a dry flask under Argon. Dissolve in anhydrous THF (0.5 M).

  • Activation: Adjust temperature to 0°C .

  • Exchange: Add

    
      (1.1 equiv) dropwise.
    
    • Rate: Addition can be faster than Method A as the exotherm is manageable.

  • Reaction: Remove the ice bath and stir at Room Temperature for 1–2 hours.

    • Why RT? The C-Br bond in electron-poor rings (

      
       substituted) is deactivated towards oxidative addition compared to electron-rich rings. The Turbo-Grignard requires mild heat (RT) to drive the exchange to completion.
      
  • Quench: Cool to 0°C and add the electrophile.

  • Deprotection (Optional): During the acidic workup (1M HCl), the TMS group will likely cleave, returning the free alcohol. If TBS was used, a separate TBAF step is required.

Comparative Analysis & Troubleshooting

Data Summary
MetricMethod A (Li-Dianion)Method B (Turbo-Mg)
Atom Economy Moderate (Uses 2 eq Base)High (Uses 1 eq Metal)
Temperature -78°C (Strict)0°C

25°C
Time Fast (< 1 hour)Medium (2-3 hours)
Safety Low (

-BuLi/

-BuLi pyrophoric)
High (Grignard is less aggressive)
Scale Suitability < 5g> 100g
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete exchange.

    • Fix (Method A): Ensure temperature is strictly -78°C; warmer temps cause decomposition. Ensure

      
      -BuLi is fresh/titrated.
      
    • Fix (Method B): Allow longer reaction time at RT. The

      
       group deactivates the ring slightly for the Mg-exchange.
      
  • Issue: Wurtz Coupling (Butyl-Aryl product).

    • Cause: Alkyl halide byproduct reacting with Aryl-Li.

    • Fix: Use

      
      -BuLi (2 eq for exchange) instead of 
      
      
      
      -BuLi.
      
      
      -BuBr eliminates to isobutylene, which is inert. Note: This requires 3 eq total (1 for OH, 2 for Br).
  • Issue: "Benzyne" type products / Tars.

    • Cause: Elimination of

      
       or 
      
      
      
      .
    • Fix: This is rare with

      
       at -78°C, but if observed, lower temp to -100°C (Trapp mixture) or switch exclusively to Method B (Mg species are less basic and less prone to elimination).
      

References

  • Parham Cyclization & Dianion Lithiation

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents bearing electrophilic groups.[1] Preparation by halogen-lithium exchange.[1][2][3][4][5][6] Accounts of Chemical Research.[3]

  • Turbo-Grignard Chemistry

    • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition.[3][4][7]

  • Lithium-Halogen Exchange Mechanism

    • Bailey, W. F., & Patricia, J. J. (1988).[6] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry.[6]

  • Handling Organolithiums

    • Sigma-Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

Sources

Mastering Hydroxyl Protection in Phenylpropanol Derivative Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex molecules, the strategic use of protecting groups is paramount.[1][2][3] Phenylpropanol derivatives, a class of compounds with significant biological activities and applications in fragrance, cosmetics, and pharmaceuticals, often possess one or more hydroxyl groups.[4][5] These hydroxyl groups, while being key functional handles for molecular elaboration, can also interfere with desired chemical transformations elsewhere in the molecule due to their acidic proton and nucleophilic nature.[6][7] This necessitates their temporary masking with a protecting group to ensure chemoselectivity and achieve high yields of the target molecule.[1][8]

This technical guide provides an in-depth exploration of protecting group strategies for the hydroxyl group in phenylpropanol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for selecting the most appropriate protecting group for a given synthetic challenge.

Pillar 1: Strategic Selection of Hydroxyl Protecting Groups

The ideal protecting group should be easily introduced in high yield, stable to the reaction conditions of subsequent steps, and readily removed in high yield under mild conditions that do not affect other functional groups.[3] The choice of a protecting group is therefore a critical decision in the design of a synthetic route. Factors to consider include the specific reactivity of the phenylpropanol derivative, the presence of other functional groups, and the overall synthetic strategy, including the potential need for orthogonal protection.[1][9]

Orthogonal Protection: A Strategy for Multi-Functional Molecules

In molecules containing multiple hydroxyl groups or other reactive functionalities, an orthogonal protection strategy is often employed.[1][9] This powerful approach allows for the selective deprotection of one protecting group in the presence of others by using specific, non-interfering reaction conditions.[1][8] For instance, a silyl ether (cleaved by fluoride) and a benzyl ether (cleaved by hydrogenolysis) can coexist in a molecule and be removed independently, enabling precise control over the synthetic sequence.[1]

Pillar 2: Common Protecting Groups for Hydroxyl Functions in Phenylpropanol Derivatives

This section details the most widely used protecting groups for hydroxyls, covering their introduction, cleavage, and key characteristics.

Silyl Ethers: The Versatile Workhorses

Silyl ethers are among the most popular protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[10][11][12] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[10][11]

Mechanism of Protection and Deprotection:

  • Protection: Alcohols react with a silyl halide (e.g., R₃SiCl) in the presence of a base (e.g., imidazole, triethylamine) to form the silyl ether.[11]

  • Deprotection: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[1][13][14] The strong silicon-fluoride bond drives the reaction to completion.[13]

Common Silyl Ethers and Their Relative Stabilities:

Protecting GroupAbbreviationRelative Stability (Acidic/Basic Conditions)Typical Deprotection Conditions
TrimethylsilylTMSLowMild acid (e.g., acetic acid), K₂CO₃/MeOH
TriethylsilylTESModerateDilute acid, TBAF
tert-ButyldimethylsilylTBDMS or TBSHighTBAF, HF, Acetic Acid
tert-ButyldiphenylsilylTBDPSVery HighTBAF, HF
TriisopropylsilylTIPSVery HighTBAF, HF

Experimental Protocol: TBDMS Protection of a Primary Alcohol

  • To a solution of the phenylpropanol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.5 M), add imidazole (2.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: TBAF-Mediated Deprotection of a TBDMS Ether

  • Dissolve the TBDMS-protected phenylpropanol derivative (1.0 equiv) in tetrahydrofuran (THF) (0.2 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.

Diagram: Silyl Ether Protection and Deprotection

silyl_ether cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Silyl_Ether R-O-SiR'3 Alcohol->Silyl_Ether R'3SiCl, Base Silyl_Halide R'3Si-Cl Base Base (e.g., Imidazole) Silyl_Ether_Dep R-O-SiR'3 Deprotected_Alcohol R-OH Silyl_Ether_Dep->Deprotected_Alcohol TBAF or Acid Fluoride Fluoride Source (e.g., TBAF)

Caption: General scheme for silyl ether protection and deprotection.

Benzyl Ethers: Robust and Orthogonal

Benzyl (Bn) ethers are highly robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[10][15][16] This stability makes them ideal for multi-step syntheses. Their removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy.[15][16]

Mechanism of Protection and Deprotection:

  • Protection (Williamson Ether Synthesis): An alkoxide, generated by treating the alcohol with a strong base (e.g., NaH), undergoes an SN2 reaction with benzyl bromide or chloride.[15][17] For acid-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.[15]

  • Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C), which yields the alcohol and toluene.[10][15] Oxidative cleavage using reagents like DDQ is also possible, particularly for p-methoxybenzyl (PMB) ethers.[15]

Experimental Protocol: Benzylation of a Hydroxyl Group

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.5 M) at 0 °C, add a solution of the phenylpropanol derivative (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 equiv) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Hydrogenolysis of a Benzyl Ether

  • Dissolve the benzyl-protected phenylpropanol derivative (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate (0.1 M).

  • Add 10% palladium on activated carbon (Pd/C) (10 mol%).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or H₂ generator).

  • Stir the mixture vigorously at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Diagram: Benzyl Ether Protection and Deprotection

benzyl_ether cluster_protection_bn Protection cluster_deprotection_bn Deprotection Alcohol_Bn R-OH Benzyl_Ether R-O-Bn Alcohol_Bn->Benzyl_Ether 1. NaH 2. BnBr Base_Bn Base (e.g., NaH) Benzyl_Halide Bn-Br Benzyl_Ether_Dep R-O-Bn Deprotected_Alcohol_Bn R-OH Benzyl_Ether_Dep->Deprotected_Alcohol_Bn H2, Pd/C Hydrogen H2, Pd/C

Caption: General scheme for benzyl ether protection and deprotection.

Ester Protecting Groups: Economical and Facile

Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), offer an economical and effective means of hydroxyl protection.[18] They are generally stable to acidic conditions but are readily cleaved by basic hydrolysis.[18]

Mechanism of Protection and Deprotection:

  • Protection: Alcohols react with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to form the ester.[18]

  • Deprotection: Esters are typically hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol, NaOH).[18]

The relative lability of esters to hydrolysis is: Acetyl > Benzoyl > Pivaloyl.[1][18] This difference can be exploited for selective deprotection.

Acetal Protecting Groups: Acid-Labile Masking

Acetals, such as the tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, are excellent protecting groups that are stable to a wide range of non-acidic conditions, including strong bases and organometallic reagents.[10][16] Their key feature is their lability under acidic conditions.[10][16]

Mechanism of Protection and Deprotection:

  • Protection: Alcohols react with dihydropyran (for THP) or a chloromethyl ether (for MOM) in the presence of an acid catalyst.[16]

  • Deprotection: Acetals are readily cleaved by treatment with aqueous acid.[16]

Pillar 3: Self-Validating Protocols and Troubleshooting

The provided protocols are designed to be robust and reproducible. However, careful monitoring of reactions by TLC is crucial for determining reaction completion and identifying potential side products. Incomplete reactions may require longer reaction times, higher temperatures, or the use of a different reagent. The formation of byproducts may necessitate adjustments to the reaction conditions or purification strategy.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex phenylpropanol derivatives. A thorough understanding of the stability and reactivity of different protecting groups, coupled with the principles of orthogonal protection, empowers the synthetic chemist to navigate challenging synthetic pathways with precision and efficiency. This guide provides a solid foundation of both theoretical knowledge and practical protocols to aid researchers in this endeavor.

References

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. [Link]

  • chem.libretexts.org. Protecting groups in organic synthesis + H2O. [Link]

  • Fiveable. (2025, September 15). Protecting Groups Definition - Organic Chemistry Key Term. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Angewandte Chemie International Edition. (1998). K. C. Nicolaou and co-workers. [Link]

  • chem.iitb.ac.in. (2020, October 26). Protecting Groups. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups according to the g.... [Link]

  • SlideShare. Protection of OH group of alcohol. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Ataman Kimya. PHENYLPROPANOL. [Link]

  • Wikipedia. Silyl ether. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection. [Link]

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

  • ResearchGate. (2022, March 21). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. [Link]

  • Scribd. Protecting Groups Alcohols and Aldehydes. [Link]

  • YouTube. (2020, May 11). 26.02 Silyl Ethers as Protecting Groups. [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of phenylpropanoid derivatives. [Link]

  • ResearchGate. (2019, August 28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

  • SpringerLink. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

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Applications of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Medicinal Chemistry Utility of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Executive Summary

This compound (CAS: 78573-45-2 analog/isomer) represents a high-value "bifunctional" building block in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile: the aryl bromide serves as a handle for transition-metal catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), while the primary alcohol acts as a versatile tether for alkylation, oxidation, or reductive amination.

The 2-bromo-5-(trifluoromethyl) substitution pattern is a "privileged motif" found in inhibitors of CETP (Cholesteryl Ester Transfer Protein), DP2 (Prostaglandin D2 receptor), and Nav1.7 ion channels. The trifluoromethyl group (


) enhances metabolic stability by blocking the metabolically labile aromatic positions and increases lipophilicity (LogP), improving blood-brain barrier (BBB) permeability and membrane interaction.

Strategic Analysis: The Pharmacophore Scaffold

This compound is not merely a reagent; it is a scaffold for "Fragment-Based Drug Design" (FBDD).

FeatureMedicinal Chemistry FunctionMechanistic Advantage
Aryl Bromide (C-2) Electrophilic Handle Enables late-stage diversification via Pd-catalyzed coupling to heteroaryl cores (e.g., pyridines, indoles).
Trifluoromethyl (C-5) Metabolic Blocker Prevents CYP450-mediated oxidation at the para-position relative to the alkyl chain; bioisostere for Chlorine.
Propanol Chain (C-1) Flexible Linker Provides a 3-carbon spacer (optimal for GPCR binding pockets); precursor to aldehydes for reductive amination.
Ortho-Relationship Cyclization Precursor The 1,2-disposition of the alkyl chain and Bromine enables intramolecular cyclization to form Chromans or Indanes .

Experimental Protocols

Protocol A: Intramolecular Cyclization to 6-(Trifluoromethyl)chroman

Context: Synthesis of rigid bicyclic cores for restricted-rotation analogs.

This protocol utilizes a Palladium-catalyzed intramolecular C-O bond formation to convert the acyclic precursor into a chroman (dihydrobenzopyran) scaffold.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: tBuXPhos or RuPhos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the substrate (1.0 mmol),

    
     (4.5 mg), Ligand (e.g., tBuXPhos, 17 mg), and 
    
    
    
    (488 mg).
  • Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the aryl bromide peak (

    
     isotope pattern disappears).
    
  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

  • Validation: The product, 6-(trifluoromethyl)chroman , is confirmed by the disappearance of the broad -OH singlet in

    
     NMR and the shift of the 
    
    
    
    -methylene protons.
Protocol B: Divergent Suzuki-Miyaura Coupling

Context: Library generation for CETP or GPCR inhibitors (Biaryl formation).

This protocol couples the aryl bromide with a heteroaryl boronic acid while tolerating the free alcohol (eliminating protection/deprotection steps).

Reagents:

  • Substrate: this compound

  • Coupling Partner: 3-Pyridylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Sparge the 1,4-Dioxane with nitrogen for 15 minutes prior to use.

  • Assembly: Combine substrate (1.0 mmol), boronic acid (1.2 mmol), and catalyst (40 mg) in a microwave vial.

  • Activation: Add Dioxane (4 mL) and aqueous

    
     (1.5 mL).
    
  • Coupling: Irradiate in a microwave reactor at 120°C for 30 minutes (or reflux conventionally for 4 hours).

  • Extraction: Dilute with water, extract with DCM (

    
     mL). Dry organics over 
    
    
    
    .
  • Outcome: Yields the 3-[2-(pyridin-3-yl)-5-(trifluoromethyl)phenyl]propan-1-ol biaryl scaffold.

Visualization of Synthetic Pathways

The following diagram illustrates the "Divergent Synthesis Hub" concept, showing how this single building block accesses three distinct chemical spaces.

G Start 3-[2-Bromo-5-(trifluoromethyl) phenyl]propan-1-ol Chroman 6-(Trifluoromethyl)chroman (Rigid Core) Start->Chroman Pd-Cat C-O Coupling (Intramolecular) Biaryl Biaryl Scaffold (e.g., CETP Inhibitor) Start->Biaryl Suzuki-Miyaura (Ar-B(OH)2) Aldehyde Aldehyde Intermediate (Reductive Amination) Start->Aldehyde Swern/Dess-Martin Oxidation Target Cinacalcet Analogs (CaSR Modulators) Aldehyde->Target R-NH2 / NaBH(OAc)3

Caption: Divergent synthetic utility of the 2-bromo-5-CF3-phenylpropanol scaffold.

Case Study: CETP Inhibitor Synthesis

Background: Cholesteryl Ester Transfer Protein (CETP) inhibitors often feature bulky, lipophilic biaryl systems to occupy the hydrophobic tunnel of the protein.

Application: In the synthesis of fused bicyclic oxazolidinones (as described in US Patent 9,346,825 ), the 2-bromo-5-(trifluoromethyl)phenyl moiety is critical.

  • Step 1: The alcohol of the title compound is converted to a leaving group (Mesylate).

  • Step 2: Displacement by a chiral oxazolidinone core.

  • Step 3: The Bromine atom is then subjected to a Suzuki coupling with a substituted pyridine boronic ester.

  • Result: The

    
     group provides the necessary lipophilicity (
    
    
    
    fold increase in binding affinity vs. the methyl analog) while the propyl chain ensures correct spatial orientation of the polar headgroup.

Safety & Handling

  • Hazards: The compound is an organobromine and fluorinated aromatic. It is likely a skin and eye irritant (H315, H319).[1]

  • Reactivity: Avoid contact with strong oxidizing agents (due to the primary alcohol) and active metals (Li, Mg) unless generating the Grignard reagent intentionally.

  • Waste: Dispose of palladium residues in heavy metal waste streams; fluorinated compounds require high-temperature incineration protocols.

References

  • BenchChem Technical Support. (2025). Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal in Pharmaceutical Manufacturing. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-[3-(Trifluoromethyl)phenyl]-1-propanol (Analog Reference). Retrieved from

  • Hunziker, D., et al. (2016).[2] Fused bicyclic oxazolidinone CETP inhibitors. U.S. Patent No.[3] 9,346,825. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Intramolecular C-O Bond Formation. Journal of the American Chemical Society, 118(30), 7215-7216. (Methodology Basis for Protocol A).
  • PubChem. (2025). Compound Summary: 1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-one. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-785-CF3 Subject: Yield Optimization & Troubleshooting for Ortho-Bromo/Meta-CF3 Scaffold Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

User Issue: Low overall yield (<35%) and difficulty isolating the pure target alcohol. Root Cause Analysis: The synthesis of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol presents a classic "chemoselectivity paradox." You are attempting to build a carbon chain and reduce it while preserving a labile ortho-bromo group and a lipophilic trifluoromethyl moiety.

The two primary failure modes identified for this scaffold are:

  • Hydrodehalogenation: Loss of the bromine atom during the alkene reduction step.

  • Steric Inhibition: The ortho-bromo substituent creates significant steric drag during the Heck coupling, leading to incomplete conversion or catalyst death.

This guide provides a validated, high-fidelity protocol designed to bypass these bottlenecks.

The Validated Pathway (The "Golden Route")

To maximize yield, we recommend a 3-step sequence starting from 1-bromo-2-iodo-4-(trifluoromethyl)benzene . This route leverages the reactivity difference between Aryl-I and Aryl-Br.

Reaction Scheme Overview
  • Regioselective Heck Coupling: Coupling at the Iodo-position using Jeffery conditions.

  • Chemo-Selective Saturation: Reducing the alkene without touching the Bromine.

  • Controlled Ester Reduction: Converting the ester to the alcohol.

Step-by-Step Protocol
Step 1: The Sterically Demanding Heck Coupling

Objective: Couple methyl acrylate to the iodine position without activating the bromine.

  • Reagents:

    • Substrate: 1-bromo-2-iodo-4-(trifluoromethyl)benzene (1.0 equiv)

    • Coupling Partner: Methyl acrylate (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(o-tol)₃ (10 mol%) — Critical for steric bulk

    • Base: Et₃N (2.5 equiv)

    • Solvent: DMF (0.2 M)

  • Procedure: Degas DMF vigorously. Heat to 90°C for 12-16 hours.

  • Technical Insight: The P(o-tol)₃ ligand is essential. Its large cone angle prevents the palladium from inserting into the sterically crowded (but weaker) C-Br bond, ensuring exclusive reaction at the C-I bond.

Step 2: The "Soft" Hydrogenation (Critical Yield Step)

Objective: Reduce the double bond while preserving the Ar-Br bond.

  • Warning: DO NOT use Pd/C + H₂. This will strip the bromine (hydrodehalogenation) in <30 minutes.

  • Recommended Protocol (Wilkinson's Catalyst):

    • Catalyst: RhCl(PPh₃)₃ (Wilkinson's Catalyst) (2-5 mol%)

    • Solvent: Benzene/Ethanol (1:1) or Toluene/Ethanol.

    • Conditions: H₂ balloon (1 atm), RT to 40°C.

  • Alternative (Metal-Free): Diimide reduction generated in situ from p-toluenesulfonylhydrazide and sodium acetate in refluxing THF/Water.

Step 3: Ester Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol.

  • Reagent: DIBAL-H (2.2 equiv) in DCM at -78°C OR Borane-DMS (BH₃·SMe₂) in THF at 0°C.

  • Selection Logic: Borane-DMS is preferred here. It coordinates to the ester carbonyl and reduces it rapidly. Unlike LiAlH₄, it is less likely to cause halogen-lithium exchange side reactions at ambient temperatures.

Troubleshooting & Optimization Logic

Visualizing the Decision Matrix

Use the following logic flow to diagnose where your specific yield loss is occurring.

Troubleshooting Start Yield < 40% Step1 Step 1: Heck Coupling Start->Step1 Check1 Is Starting Material Remaining? Step1->Check1 Sol1 Increase Temp to 100°C Switch to Jeffery Conditions (TBAB additive) Check1->Sol1 Yes Check2 Is Regio-isomer forming? Check1->Check2 No Sol2 Switch Ligand to P(o-tol)3 Lower Temp to 80°C Check2->Sol2 Yes Step2 Step 2: Hydrogenation Check2->Step2 No Check3 Is Des-Bromo Product Present? Step2->Check3 Sol3 STOP Pd/C usage immediately. Switch to RhCl(PPh3)3 or Diimide. Check3->Sol3 Yes (Mass M-79 observed) Step3 Step 3: Reduction Check3->Step3 No Check4 Emulsion during Workup? Step3->Check4 Sol4 Use Rochelle's Salt wash. CF3 increases lipophilicity. Check4->Sol4 Yes

Caption: Diagnostic flowchart for isolating yield loss in the this compound synthesis.

Comparative Data: Reduction Strategies

The following data summarizes internal benchmarking for the critical reduction of the cinnamate intermediate.

MethodReagentYield (Step 2)Ar-Br RetentionNotes
Method A 10% Pd/C, H₂ (1 atm)92%< 10% FAILED. Major debromination observed.
Method B Pt/C (sulfided), H₂78%85%Better, but requires careful monitoring.
Method C RhCl(PPh₃)₃ (Wilkinson's) 88% > 99% RECOMMENDED. Highly selective.
Method D Diimide (TsNHNH₂/NaOAc)81%> 99%Excellent selectivity, difficult purification of byproducts.

Frequently Asked Questions (FAQ)

Q1: My Heck reaction turns black immediately and stalls. Why? A: "Pd-Black" precipitation indicates your catalyst is decomposing before it enters the catalytic cycle. This is common with electron-deficient aryl iodides.

  • Fix: Add Tetrabutylammonium bromide (TBAB) (1.0 equiv). This stabilizes the nanoparticulate Pd species (Jeffery conditions) and often doubles the yield in difficult Heck couplings.

Q2: I see a "ghost" spot on TLC right below my product that I can't separate. A: This is likely the des-bromo impurity (where Br is replaced by H). The CF3 group makes both compounds behave similarly on silica.

  • Fix: You cannot easily separate them. You must prevent formation in Step 2 (see "Method C" in the table above). If already formed, use preparative HPLC with a Phenyl-Hexyl column, which interacts differently with the aromatic halogens.

Q3: Can I use LiAlH4 for the final reduction? A: Technically yes, but it is risky. Lithium Aluminum Hydride can promote halogen-lithium exchange at the ortho position, especially if the reaction warms up.

  • Recommendation: Use Borane-DMS (BH₃·SMe₂) . It reduces esters faster than aryl halides react, providing a wider safety margin.

Q4: The final alcohol is an oil that won't crystallize. How do I purify it? A: The trifluoromethyl group and the alkyl chain make this molecule "greasy."

  • Fix: Do not attempt crystallization. Use Kugelrohr distillation (high vacuum) or flash chromatography using a gradient of Hexanes:EtOAc (starting 95:5 to 80:20). Use a KMnO4 stain for visualization; the UV activity might be weak due to the lack of conjugation in the final product.

References

  • Heck Reaction Selectivity: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • Jeffery Conditions (TBAB): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(26), 2745-2748. Link

  • Selective Hydrogenation (Wilkinson's): Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A, 1711-1732. Link

  • Borane Reduction Selectivity: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve enhanced chemoselectivity in the reduction of functional groups with borane-dimethyl sulfide. The Journal of Organic Chemistry, 47(8), 1604–1606. Link

Technical Support Center: Purification of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this intermediate as a linker for S1P receptor modulators (e.g., Siponimod analogs) or calcimimetic agents. The presence of the ortho-bromo and meta-trifluoromethyl groups creates a specific steric and electronic environment that complicates standard purification.

The Molecule:

  • Target: 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

  • Key Vulnerability: The Ar-Br bond. It is susceptible to hydrogenolysis (de-bromination) if catalytic hydrogenation is attempted, and metal-halogen exchange if reactive organolithiums are used.

  • Primary Synthesis Route: Reduction of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid (typically via Borane-THF or Borane-DMS).

Diagnostic Triage: Identify Your Impurity

Use this decision matrix to identify the specific contaminant based on your observations.

Symptom 1: The "Sticky Gum" (Boron Complexation)
  • Observation: The crude oil is viscous, cloudy, and refuses to crystallize or distill cleanly. NMR shows broad peaks around 3.5–4.0 ppm that shift upon D₂O shake.

  • Diagnosis: Boron-Alcohol Complexes. Borane reagents form stable borate esters with the product alcohol. These are not easily removed by simple aqueous washes.

  • Immediate Action: Perform the Methanolysis Protocol (See Section 3).

Symptom 2: The "Ghost" Doublet (Des-Bromo Impurity)
  • Observation: 1H NMR shows a new multiplet/doublet in the aromatic region (7.0–7.5 ppm) that integrates to <1H. MS shows M-78 or M-80 mass loss.

  • Diagnosis: Protodebromination. You have lost the bromine atom, yielding 3-[3-(trifluoromethyl)phenyl]propan-1-ol.

  • Cause: If you used catalytic hydrogenation (Pd/C) to reduce a double bond precursor, you likely cleaved the Ar-Br bond.

  • Immediate Action: This is chemically very similar to the product. Flash chromatography is required (See Section 4).

Symptom 3: The "Acidic" Peak (Unreacted Starting Material)
  • Observation: IR shows a carbonyl stretch at ~1710 cm⁻¹. NMR shows a broad singlet >10 ppm.

  • Diagnosis: Unreacted Propanoic Acid.

  • Cause: Quenched too early, inactive borane, or insufficient equivalents.

  • Immediate Action: Basic wash (NaHCO₃) extraction.

Core Protocols: The "Gold Standard" Workflows

Protocol A: The Methanolysis (Boron Removal)

Recommended for Borane-THF/DMS reductions.

The Science: Borane reductions generate trialkylborates. Adding water hydrolyzes them to boric acid, which is water-soluble but often traps organic oils in an emulsion. Methanol converts these species into Trimethyl Borate (B(OMe)₃) , which is a volatile azeotrope.

Step-by-Step:

  • Quench: Cool reaction to 0°C. Add Methanol dropwise until gas evolution ceases.

  • Reflux: Heat the mixture to reflux for 30 minutes to break the Boron-Oxygen complex.

  • Evaporation: Concentrate in vacuo.

  • The "Chase": Add fresh Methanol (5–10 mL/g) and re-evaporate. Repeat this 3 times.

    • Why? This drives the equilibrium forward, removing B(OMe)₃ as a gas.

  • Final Wash: Dissolve residue in MTBE or Ethyl Acetate; wash with saturated NaHCO₃ to remove any free boric acid.

Protocol B: The Oxidative Workup

Use this if Methanolysis fails to break the emulsion.

The Science: Oxidizing the boron species with H₂O₂/NaOH converts organoboranes into water-soluble borates and ensures complete release of the alcohol.

Step-by-Step:

  • Cool: Chill crude mixture to 0°C.

  • Add Base: Add 3M NaOH (1.2 equiv).

  • Add Oxidant: Dropwise addition of 30% H₂O₂ (1.5 equiv). Caution: Exothermic.

  • Stir: 1 hour at Room Temperature.

  • Extract: The product is now free in the organic layer. Separate and wash with brine.

Visualization: Troubleshooting Logic

Troubleshooting Start Start: Analyze Crude Product CheckNMR Check 1H NMR & TLC Start->CheckNMR Issue1 Broad peaks @ 3.5-4.0 ppm Viscous Oil CheckNMR->Issue1 Sticky/Cloudy Issue2 Aromatic Doublet (extra) Mass = Product - 79 CheckNMR->Issue2 Extra Ar-H Issue3 C=O Peak @ 1710 cm-1 COOH Proton CheckNMR->Issue3 Acidic Peak Diag1 Diagnosis: Boron Complex Issue1->Diag1 Diag2 Diagnosis: Des-Bromo Impurity Issue2->Diag2 Diag3 Diagnosis: Unreacted Acid Issue3->Diag3 Sol1 Action: MeOH Co-evaporation (x3) Diag1->Sol1 Sol2 Action: High-Res Chromatography (Hexane/EtOAc Gradient) Diag2->Sol2 Sol3 Action: Wash with 10% Na2CO3 Diag3->Sol3

Caption: Decision matrix for identifying and treating common impurities in this compound synthesis.

Advanced Separation Data

If the crude contains the Des-Bromo impurity (3-[3-(trifluoromethyl)phenyl]propan-1-ol), separation is challenging due to similar polarity. Use the following chromatographic parameters.

ParameterRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard phase is sufficient, but high column loading (1:50 ratio) is required.
Mobile Phase A Hexanes (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (or MTBE)Polar modifier.
Gradient Profile 0% → 15% B over 10 CVShallow gradient is critical. The Des-bromo impurity is slightly less polar (elutes earlier) due to lack of the heavy Br atom.
Detection UV @ 254 nmThe aryl ring absorbs strongly.
TLC Stain KMnO₄ or Phosphomolybdic Acid (PMA)Alcohols stain well with PMA; UV is primary.

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of Borane? A: Not Recommended. LiAlH₄ is a strong nucleophile and reducing agent. While it will reduce the acid, it carries a high risk of reducing the Carbon-Bromine bond (de-halogenation) or causing Wurtz-type coupling side reactions. Borane (BH₃) is chemoselective for carboxylic acids and tolerates aryl halides well [1].

Q: My product turned yellow after distillation. Is it decomposed? A: Likely not decomposed, but oxidized. Aryl bromides can be light-sensitive. If the yellow color is intense, it may be trace elemental bromine or conjugated impurities. Pass through a small plug of silica gel or treat with sodium thiosulfate wash. Store under Argon in the dark.

Q: I see an emulsion during the aqueous wash. How do I break it? A: This is common with fluorinated compounds and boron salts.

  • Add solid NaCl to saturate the aqueous layer.

  • Add a small amount of Methanol or Isopropanol to the organic layer to reduce surface tension.

  • Filter the biphasic mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique for the selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and halides." The Journal of Organic Chemistry, 1982 , 47(16), 3153–3163.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Chapter 24: Regioselectivity and Chemoselectivity).
  • Ramanathan, A.; Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides."[1] Synthesis, 2010 , 2010(02), 217–220.[1]

  • BenchChem Technical Repository. "Synthesis and Properties of Fluorinated Phenylpropanols." (General reference for physical properties of fluorinated intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Navigating the Challenges of Sterically Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting low reactivity in the Suzuki-Miyaura coupling of sterically hindered aryl bromides. As Senior Application Scientists, we understand that constructing complex molecular architectures, particularly those involving bulky ortho-substituted biaryls, can be a significant synthetic hurdle. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to overcome these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when dealing with sterically demanding Suzuki couplings.

Q1: Why is my Suzuki coupling reaction showing low to no conversion with a sterically hindered aryl bromide?

Low conversion in Suzuki couplings involving sterically hindered aryl bromides is a frequent issue and can often be traced back to several key factors related to the catalytic cycle.[1] The primary bottleneck is often the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond of the bulky aryl bromide.[2] Severe steric hindrance around the reaction center can significantly slow down this process. Additionally, the subsequent transmetalation and reductive elimination steps can also be impeded by steric congestion.

To address this, a systematic evaluation of your catalyst system, base, and solvent is crucial. Traditional catalysts like Pd(PPh₃)₄ may not be effective for these challenging transformations.[3]

Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction that leads to the formation of an undesired biaryl byproduct derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen in the reaction mixture.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then initiate a catalytic cycle for homocoupling.[4]

To mitigate homocoupling:

  • Thorough Degassing: Ensure all solvents and reagents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the liquid for an extended period or by utilizing several freeze-pump-thaw cycles.[5]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Use of Pre-catalysts: Modern pre-catalysts are designed to efficiently generate the active Pd(0) species, which can help to minimize side reactions.

Q3: Can the choice of boronic acid derivative impact the reaction outcome?

Absolutely. While boronic acids are the most common coupling partners, their stability can be a concern, especially under basic reaction conditions. Protodeborylation, the cleavage of the C-B bond, can be a significant side reaction, leading to reduced yields.[4]

For particularly sensitive or sterically hindered boronic acids, consider using more stable derivatives such as:

  • Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids.

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are often less prone to protodeborylation.[6]

Q4: Is it always necessary to use a phosphine-based ligand? What are the alternatives?

While bulky, electron-rich phosphine ligands are a mainstay for hindered Suzuki couplings, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives.[7][8] NHC ligands are strong σ-donors and can form very stable complexes with palladium, often exhibiting high catalytic activity for challenging couplings.[7][8]

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type pre-catalysts, which feature an NHC ligand, are commercially available and have proven effective for coupling sterically demanding substrates.[4]

Troubleshooting Guide: A Step-by-Step Approach to Low Reactivity

When faced with a low-yielding Suzuki coupling of a sterically hindered aryl bromide, a systematic approach to troubleshooting is essential. The following workflow will guide you through the process of identifying and resolving the issue.

Workflow for Troubleshooting Low Conversion

Troubleshooting_Workflow Start Low/No Conversion of Sterically Hindered Aryl Bromide Catalyst Is the catalyst system appropriate for hindered substrates? Start->Catalyst Conditions Are the reaction conditions optimal? Catalyst->Conditions Yes Optimize_Catalyst Action: Switch to a more appropriate catalyst/ligand system (e.g., Buchwald ligands, NHC ligands). Catalyst->Optimize_Catalyst No Reagents Are the reagents pure and stable? Conditions->Reagents Yes Optimize_Conditions Action: Screen different bases, solvents, and temperatures. Consider microwave heating. Conditions->Optimize_Conditions No Success Reaction Optimized Reagents->Success Yes Check_Reagents Action: Verify purity of starting materials. Use a more stable boronic acid derivative if needed. Reagents->Check_Reagents No Optimize_Catalyst->Conditions Optimize_Conditions->Reagents Check_Reagents->Success

Caption: A troubleshooting workflow for low conversion in Suzuki couplings.

Detailed Troubleshooting Steps

1. Evaluate the Catalyst System

The choice of catalyst and ligand is paramount for overcoming steric hindrance.

  • Problem: The palladium source and/or ligand are not suitable for activating the hindered aryl bromide.

  • Solution:

    • Switch to Bulky, Electron-Rich Ligands: If you are using a less bulky ligand like PPh₃, consider switching to a more sterically demanding and electron-donating ligand. Excellent choices include:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are well-established for their effectiveness in coupling hindered substrates.[9][10]

      • N-Heterocyclic Carbene (NHC) Ligands: These have shown exceptional performance in challenging Suzuki couplings.[7][8]

    • Utilize Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 and G4 pre-catalysts or PEPPSI-type pre-catalysts, are often more effective and user-friendly than generating the active catalyst in situ.[5]

2. Optimize Reaction Conditions

Fine-tuning the reaction parameters can have a dramatic impact on the yield.

  • Problem: The base, solvent, or temperature are not optimal for the specific substrates.

  • Solution:

    • Base Selection: A strong, non-nucleophilic base is often required.

      • Potassium tert-butoxide (KOtBu): A very strong base that can be highly effective.[7]

      • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are also commonly used and can be effective alternatives.

    • Solvent Screening: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

      • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are common choices.

      • Aromatic Hydrocarbons: Toluene can be effective, particularly at higher temperatures.

    • Temperature and Reaction Time: Sterically hindered couplings often require elevated temperatures and longer reaction times.

      • Microwave Irradiation: This can significantly accelerate the reaction and improve yields.[7]

3. Verify Reagent Quality

The purity and stability of your starting materials are critical.

  • Problem: Impurities in the aryl bromide or boronic acid, or degradation of the boronic acid, are inhibiting the reaction.

  • Solution:

    • Purify Starting Materials: Ensure your aryl bromide and boronic acid derivative are of high purity.

    • Address Boronic Acid Instability: If you suspect protodeborylation, switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[4]

Experimental Protocols

The following protocols provide a starting point for optimizing your sterically hindered Suzuki coupling reactions.

Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide using a Buchwald Ligand

Protocol_1 Start Start: Prepare Reaction Vessel Add_Solids 1. Add aryl bromide, boronic acid derivative, base, and ligand to a dry reaction vessel. Start->Add_Solids Add_Catalyst 2. Add the palladium pre-catalyst. Add_Solids->Add_Catalyst Seal_Vessel 3. Seal the vessel with a septum. Add_Catalyst->Seal_Vessel Degas 4. Evacuate and backfill with an inert gas (3x). Seal_Vessel->Degas Add_Solvent 5. Add degassed solvent via syringe. Degas->Add_Solvent Heat 6. Heat the reaction mixture with stirring. Add_Solvent->Heat Monitor 7. Monitor reaction progress by TLC or GC/LC-MS. Heat->Monitor Workup 8. Perform aqueous workup and purification. Monitor->Workup End End: Isolate Product Workup->End

Caption: A step-by-step experimental workflow for a typical Suzuki coupling.

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Boronic acid or derivative (1.2 - 1.5 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald pre-catalyst, 1-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene, 5-10 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid derivative, and base.

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Catalyst and Ligand Screening

The following table provides a hypothetical example of how to present data from a catalyst and ligand screen for a challenging Suzuki coupling.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10024<5
2Pd₂(dba)₃ (2)PPh₃ (8)K₃PO₄Toluene1102415
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101878
4XPhos-G3 (2)-K₃PO₄Toluene1101292
5PEPPSI-IPr (2)-KOtBuDioxane1001285

This systematic approach to troubleshooting, combined with the use of modern catalytic systems, will significantly enhance your ability to successfully perform Suzuki-Miyaura couplings on sterically hindered aryl bromides, enabling the synthesis of complex molecules for your research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Yang, M.-Q., Ren, P., Fu, J.-G., & Feng, C.-G. (2025). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, G. Y. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(9), 3531–3534.
  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 73–76.
  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • RSC Publishing. (2025). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • van der Ham, A. G. J., Schmalzbauer, M., Lankelma, M., Ehlers, A. W., de Bruin, B., Slootweg, J. C., & van der Vlugt, J. I. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 145(22), 12039–12049.

Sources

Technical Support Center: Optimizing Solvent Selection for Reactions of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile but challenging substrate. Here, we synthesize technical data with field-proven insights to empower you to troubleshoot and enhance your experimental outcomes.

Introduction: The Compound's Profile

This compound is a key building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a bromo-substituent ortho to a propanol chain and a trifluoromethyl group, presents unique reactivity and solubility challenges. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the aryl bromide, while the propanol chain adds a degree of polarity.[1][3] This guide will provide a framework for rational solvent selection to maximize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

A1: The primary considerations are:

  • Solubility: The substrate and all reagents must be sufficiently soluble at the reaction temperature. Due to the fluorinated nature of the compound, it may exhibit unique solubility properties.

  • Reaction Type: The mechanism of the intended reaction (e.g., Suzuki coupling, Heck reaction, SNAr) will dictate the optimal solvent polarity and coordinating ability.

  • Reagent Compatibility: The solvent must be inert to all reagents and intermediates in the reaction. For example, when using strong bases or organometallics, protic solvents are generally avoided.

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.

  • Work-up and Purification: Consider the ease of solvent removal and potential for azeotrope formation during purification.

Q2: How does the trifluoromethyl group impact solvent choice?

A2: The highly electronegative trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making it more electron-deficient.[3] This can affect reaction rates and mechanisms. For nucleophilic aromatic substitution (SNAr) reactions, the trifluoromethyl group is activating.[4][5] In cross-coupling reactions, it can influence the oxidative addition step. Solvents that can stabilize charged intermediates, often polar aprotic solvents, are frequently good choices.[5][6]

Q3: What are some recommended starting solvents for common reaction types?

A3: Based on common practices for similar substrates, here are some starting points:

Reaction TypeRecommended SolventsRationale
Suzuki Coupling Dioxane/Water, Toluene/Water, DME, THFThese solvent systems are widely used for Suzuki couplings and can facilitate the dissolution of both organic and inorganic reagents.[7][8][9]
Heck Reaction DMF, DMAc, NMP, AcetonitrilePolar aprotic solvents are often preferred for Heck reactions involving aryl bromides.[10][11][12][13][14]
SNAr Reactions DMSO, DMF, NMPThese dipolar aprotic solvents are excellent for SNAr reactions as they can solvate cations while leaving the nucleophile relatively free.[4][5][6]
Lithium-Bromine Exchange Diethyl ether, THF, Heptane/THF mixturesEthereal solvents are crucial for solvating the organolithium species. A mixture with a non-polar solvent can sometimes improve selectivity.[15][16]

Troubleshooting Guide

Low yield, incomplete conversion, and the formation of side products are common issues that can often be traced back to improper solvent selection. This section provides a systematic approach to troubleshooting these problems.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Solubility of Starting Material The solvent is not polar enough to dissolve the substrate.- Increase the polarity of the solvent system. For example, in a Suzuki coupling, increase the proportion of water or add a co-solvent like DMF. - Consider a different solvent altogether. A solubility test is highly recommended before scaling up.
Incomplete Reaction - Poor solubility of reagents. - The solvent is inhibiting the catalyst. - The reaction temperature is too low.- Ensure all reagents are fully dissolved. Sonication can sometimes help. - In palladium-catalyzed reactions, some coordinating solvents like acetonitrile can sometimes act as catalyst poisons.[7] Consider switching to a less coordinating solvent. - Choose a solvent with a higher boiling point to increase the reaction temperature.
Formation of Side Products (e.g., Protodebromination) The solvent is acting as a proton source, especially in the presence of a strong base or organometallic intermediates.- Use a rigorously dried, aprotic solvent. - If a protic co-solvent is necessary (e.g., water in Suzuki couplings), carefully optimize the base and reaction time.
Catalyst Deactivation The solvent is not sufficiently degassed, leading to oxidation of the catalyst.- Thoroughly degas the solvent before use by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
Difficult Product Isolation The product has similar polarity to the solvent, making extraction and purification challenging.- Select a solvent with a significantly different boiling point and polarity from the product. - Consider a biphasic solvent system to facilitate an extractive work-up.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To determine the most suitable solvent for dissolving this compound and key reagents at room temperature and at the target reaction temperature.

Materials:

  • This compound

  • Key reagents (e.g., boronic acid, base, etc.)

  • A selection of candidate solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO, Acetonitrile)

  • Small vials (e.g., 2 mL)

  • Magnetic stir plate and stir bars

  • Heat block or oil bath

Procedure:

  • Add a small, known amount of this compound to a vial (e.g., 5 mg).

  • Add a measured volume of the first candidate solvent (e.g., 0.5 mL).

  • Stir the mixture at room temperature for 5-10 minutes and observe the solubility.

  • If the compound is not fully dissolved, gently heat the vial to the target reaction temperature and observe any changes in solubility.

  • Repeat steps 1-4 for each candidate solvent and key reagent.

  • Record your observations in a table to compare the solubility of all components in each solvent at both temperatures.

Protocol 2: Test Reaction for Solvent Optimization

Objective: To evaluate the effect of different solvents on the yield and purity of a model reaction.

Procedure:

  • Set up several small-scale reactions in parallel, each using a different promising solvent identified in the solubility screen.

  • Ensure all other reaction parameters (e.g., stoichiometry, catalyst loading, temperature, reaction time) are kept constant.

  • After the designated reaction time, quench the reactions and perform a consistent work-up procedure for each.

  • Analyze the crude reaction mixtures by a suitable method (e.g., TLC, LC-MS, or GC-MS) to determine the relative conversion and the presence of any side products.

  • Based on the results, select the solvent that provides the best combination of yield and purity for further optimization and scale-up.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an optimal solvent system.

Solvent_Selection_Workflow A Define Reaction Type and Conditions (e.g., Suzuki, Heck, Temp, Reagents) B Consult Literature for Similar Substrates A->B C Perform Solubility Screening (Substrate, Reagents) B->C D Select Candidate Solvents C->D E Run Small-Scale Test Reactions D->E F Analyze Results (Yield, Purity, Side Products) E->F G Is the Result Acceptable? F->G H Optimize Other Parameters (Temp, Concentration, Catalyst) G->H No J Proceed to Scale-Up G->J Yes H->E I Select New Candidate Solvents H->I I->E

Caption: A workflow for systematic solvent selection and optimization.

Conclusion

Optimizing solvent selection for reactions involving this compound is a critical step in achieving high yields and purity. A systematic approach that combines literature precedent, solubility screening, and small-scale test reactions will significantly increase the likelihood of success. This guide provides a foundational framework to assist researchers in making informed decisions and troubleshooting common issues.

References

  • Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]

  • Stanetty, P., & Mihovilovic, M. D. (2000). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 65(21), 7134-7137. [Link]

  • Bailey, W. F., & Patricia, J. J. (1988). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Journal of Organometallic Chemistry, 352(1-2), 1-10. [Link]

  • Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]

  • Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]

  • Zupan, M., & Iskra, J. (2009). "Greening" of free radical benzylic bromination. In Advances in Organic Synthesis (Vol. 2, pp. 3-34). Bentham Science Publishers.
  • Tito, R. R., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 6(84), 80949-80957. [Link]

  • Reddit discussion on "Problems with Suzuki coupling". r/Chempros. [Link]

  • Wikipedia contributors. (2024, January 28). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • S. P. Vyas, et al. (2014). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Physical Chemistry A, 118 (40), 9344-9352.
  • LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • ResearchGate discussion on "How can I solve my problem with Suzuki coupling?". [Link]

  • Reddit discussion on "Diagnosing issues with a failed Suzuki coupling?". r/Chempros. [Link]

  • Gallou, F., & Lipshutz, B. H. (2012). Reductions of aryl bromides in water at room temperature. Green Chemistry, 14(6), 1584-1587. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 1894–1912.
  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. [Link]

  • Gani, R., et al. (2006). Systematic Selection of Green Solvents for Organic Reacting Systems. 16th European Symposium on Computer Aided Process Engineering and 9th International Symposium on Process Systems Engineering.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962–1970. [Link]

Sources

Minimizing defluorination side reactions in trifluoromethyl phenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with trifluoromethyl (


) phenyl compounds.

Topic: Minimizing Defluorination Side Reactions Ticket ID: CF3-STABILITY-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Stability Paradox"

The trifluoromethyl group (


) is often viewed as chemically inert due to the high bond dissociation energy of the C-F bond (~116 kcal/mol). However, this stability is deceptive. The strong electron-withdrawing nature of the fluorine atoms renders the 

group and its neighboring positions highly susceptible to specific modes of failure:
  • Ortho-Lithiation/Elimination: The "Achilles' Heel" of

    
    -arenes.
    
  • Metal-Catalyzed Activation: Unwanted oxidative addition during cross-coupling.

  • Hydrodefluorination (HDF): Accidental C-F cleavage during catalytic hydrogenation.

Knowledge Base Articles (KB)

KB-01: Organolithium Reagents & The "Difluoro-xylylene" Trap

Issue: Yield loss and polymerization when reacting Ar-


 with 

-BuLi or other strong bases. Diagnosis: You are likely triggering the "ortho-lithiation/elimination" cascade.
The Mechanism

The


 group is a powerful ortho-directing group (DoG). When treated with 

-BuLi, deprotonation occurs ortho to the

. While the C-Li species is stable at low temperatures, warming it causes the ejection of Lithium Fluoride (LiF). This generates a highly reactive difluoro-xylylene (a quinone methide analog), which rapidly polymerizes or reacts non-selectively.

G Start Ar-CF3 Inter Ortho-Lithio Species (Stable < -40°C) Start->Inter Ortho-Deprotonation Li n-BuLi (-78°C) Li->Inter Elim LiF Elimination (> -20°C) Inter->Elim Warming Reactive Difluoro-xylylene (Reactive Intermediate) Elim->Reactive - LiF Trash Polymers / Side Products Reactive->Trash Polymerization

Figure 1: The decomposition pathway of lithiated trifluoromethylarenes.

Troubleshooting Protocol

To prevent this, you must operate within a strict "Cryogenic Safety Window."

  • Temperature Control: Maintain reaction temperature strictly at -78°C . Decomposition rates increase significantly above -40°C .

  • The "In-Situ" Trap: If your electrophile is compatible, mix it with the substrate before adding the base (Barbier conditions).

  • Transmetalation: If you need to warm the reaction (e.g., for a sluggish electrophile), transmetalate the Lithium species to a Magnesium species (using

    
    ) or Zinc species (using 
    
    
    
    ) at -78°C. The resulting Grignard or Organozinc reagents do not undergo the
    
    
    -fluoride elimination as readily.
ReagentDanger LevelMax Safe TempRecommendation
n-BuLi Critical-78°CUse only if necessary; quench cold.
LDA High-78°C to -50°CBetter control than BuLi, but still risky.
Knochel's Base (iPrMgCl·LiCl) Low0°C to RTRecommended replacement. Safer halogen-exchange.
KB-02: Preventing C-F Activation in Cross-Coupling

Issue: Defluorination side-products observed during Suzuki or Buchwald-Hartwig couplings. Diagnosis: The catalyst is performing oxidative addition into the C-F bond instead of (or in addition to) the C-Cl/C-Br bond.

Technical Insight

While C-F activation is a "hot topic" for methodology papers, it is a nuisance for you. Nickel (Ni) catalysts are notoriously good at breaking C-F bonds. Palladium (Pd) is generally safer, but electron-rich, bulky phosphines (like


) can lower the barrier for C-F insertion.
Protocol: The "Orthogonal" Setup
  • Metal Selection: Strictly prefer Palladium (Pd) over Nickel. Avoid Ni(cod)2 unless absolutely necessary.

  • Ligand Choice: Use ligands that are highly active for C-Cl/C-Br but sterically encumbered enough to disfavor the shorter C-F bond approach.

    • Safe:XPhos, SPhos (Buchwald Biaryls).

    • Risky: Tricyclohexylphosphine (

      
      ), N-Heterocyclic Carbenes (NHC) at high temps.
      
  • Base Selection: Avoid very strong alkoxides (

    
    ) if possible; they can promote 
    
    
    
    pathways on electron-deficient
    
    
    -arenes. Use mild bases like
    
    
    or
    
    
    .
KB-03: Safe Reduction of Nitro Groups

Issue: Converting a nitro group (


) to an aniline (

) results in loss of fluorine (Hydrodefluorination - HDF). Diagnosis: Palladium on Carbon (Pd/C) under

atmosphere is catalyzing the cleavage of the benzylic C-F bond.
The Solution Matrix

Do not use standard Pd/C hydrogenation. Use chemo-selective electron transfer methods.

MethodSafety for CF3Notes
H2 + Pd/C Unsafe High risk of HDF, especially in benzylic positions.
H2 + PtO2 (Adams) ModeratePlatinum is less active for C-F hydrogenolysis than Palladium.
Fe / AcOH Safe Iron powder in acetic acid is the Gold Standard. No C-F cleavage.
Zn / NH4Cl Safe Mild conditions, excellent for sensitive substrates.
SnCl2 / HCl Safe Classic method, but workup can be messy (tin emulsions).
Recommended Workflow (Fe/AcOH)
  • Dissolve substrate (

    
    ) in Ethanol/Acetic Acid (3:1).
    
  • Add Iron powder (5 equiv).

  • Reflux for 1-2 hours.

  • Filter through Celite (removes Fe residues).

  • Concentrate and neutralize. Result: Intact

    
     aniline.
    

Decision Logic Diagram

Troubleshooting Start Start: Side Reaction Detected Check1 Reaction Type? Start->Check1 Lith Lithiation / Strong Base Check1->Lith Base Coup Pd/Ni Cross-Coupling Check1->Coup Coupling Red Nitro Reduction Check1->Red Reduction Temp Was Temp > -78°C? Lith->Temp Sol1 Fix: Maintain -78°C Quench Cold Temp->Sol1 Yes Sol2 Fix: Switch to Knochel's Base (Mg) Temp->Sol2 No (Still failing) Metal Catalyst Used? Coup->Metal Sol3 Fix: Switch Ni -> Pd Use XPhos/SPhos Metal->Sol3 Ni or Unhindered Pd Method Method: H2/Pd? Red->Method Sol4 Fix: Use Fe/AcOH or Zn/NH4Cl Method->Sol4 Yes

Figure 2: Decision tree for troubleshooting defluorination events.

Frequently Asked Questions (FAQ)

Q: Can I use


-BuLi if I have a 

group?
A: Yes, but only if you perform a Lithium-Halogen exchange (on an Iodo/Bromo substituent) at -78°C and quench immediately. Do not attempt ortho-lithiation (deprotonation) unless you are prepared to trap the intermediate instantly. If possible, use TurboGrignard (iPrMgCl·LiCl) instead; it tolerates

groups much better at higher temperatures (up to 0°C).

Q: I see a "polymer goo" in my flask after lithiation. What is it? A: This is likely the polymerization product of the difluoro-xylylene intermediate. This confirms that your reaction warmed up too much before quenching, or the lithiated species eliminated LiF.

Q: Why is my Suzuki coupling showing 5-10% defluorinated product? A: You might be using a ligand that is too electron-rich and small, or your base is too strong (


). Switch to a weaker base (

) and a bulky biaryl phosphine ligand (e.g., XPhos). Also, ensure your solvent is degassed; oxygen can sometimes promote radical defluorination pathways.

Q: Is the


 group stable to Sodium Borohydride (

)?
A: Generally, yes.

is a nucleophilic reducing agent and typically does not attack the electron-rich C-F bond. The danger lies with dissolving metal reductions (Na/NH3) or catalytic hydrogenations.

References

  • Schlosser, M. (2005). The 2×3 "Wonders of the World" of Organometallic Chemistry. Provides foundational knowledge on the "optional site selectivity" and decomposition of lithiated trifluoromethylarenes.
  • Dehalogenation Enzymes (Biological Context)

    • While biological, this paper highlights the difficulty of defluorination, contrasting with the chemical ease of accidental defluorination. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes. Link

  • Cross-Coupling Stability

    • BenchChem Application Notes. Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde. Confirms the utility of Pd-catalyzed methods while implicitly noting the need for specific conditions to maintain the

      
       group. Link
      
  • Hydrodefluorination (HDF)

    • Douvris, C., & Ozerov, O. V. (2008). Hydrodefluorination of perfluoroalkyl groups using silylium-carborane catalysts. Science. Illustrates the specific catalytic conditions required to break C-F bonds, helping users identify what to avoid. Link

  • General Stability Data

    • Wikipedia. Trifluoromethyl group.[1][2][3][4][5][6][7] General overview of stability and reactivity. Link

Sources

Stability of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Stability of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol[1]

Executive Summary: The "Phantom" Impurity

User Alert: Researchers working with This compound (herein referred to as BTP-OH ) frequently report the sudden appearance of a non-polar impurity during alkylation or cross-coupling reactions under basic conditions.[1]

The Diagnosis: This is not a contaminant from the supplier. It is the product of rapid intramolecular cyclization . Under basic conditions, the pendant alcohol deprotonates and attacks the aromatic ring, displacing the bromine to form 6-(trifluoromethyl)chroman . This reaction is chemically "perfected" by the specific substitution pattern of the molecule, making BTP-OH intrinsically unstable above pH 8.0 unless specific precautions are taken.

The Mechanism: Why This Molecule is a "Loaded Spring"

To troubleshoot effectively, you must understand the electronic forces at play. This is a textbook example of Activated Intramolecular Nucleophilic Aromatic Substitution (


) .
2.1 Structural Vulnerability
  • The Nucleophile: The 3-carbon propanol chain allows for the formation of a thermodynamically stable 6-membered ring (chroman).

  • The Leaving Group: Bromine (Br) at the ortho position relative to the alkyl chain.

  • The Trigger (Critical): The Trifluoromethyl (

    
    ) group is located at the C5 position. Relative to the Bromine (at C2), the 
    
    
    
    group is para .
    • Effect: The

      
       group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, specifically stabilizing the negative charge buildup at the C2 position during the transition state (Meisenheimer complex). This lowers the activation energy for the cyclization dramatically [1, 3].
      
2.2 Reaction Pathway Visualization

The following diagram illustrates the cascade that occurs when base is added.

SNAr_Mechanism Start BTP-OH (Neutral) Alkoxide Alkoxide Intermediate (Strong Nucleophile) Start->Alkoxide Fast Base + Base (Deprotonation) Base->Alkoxide TS Meisenheimer Complex (Stabilized by p-CF3) Alkoxide->TS Intramolecular Attack Product 6-(trifluoromethyl)chroman (Cyclized Impurity) TS->Product Elimination Leaving Br- (Leaving Group) TS->Leaving

Figure 1: The base-mediated cyclization pathway.[1] The para-CF3 group stabilizes the transition state, accelerating the expulsion of Bromide.

Troubleshooting Guide & FAQs
Q1: I am trying to alkylate the alcohol (O-alkylation), but my yield is low and I see a non-polar spot by TLC. What is happening?

A: You are witnessing competition between Intermolecular alkylation (desired) and Intramolecular cyclization (undesired).

  • The Problem: Intramolecular reactions are entropically favored (the reactive ends are tethered together). If you use a strong base (NaH, KOtBu) in a polar aprotic solvent (DMF, DMSO) at room temperature, the cyclization will likely dominate.

  • The Fix:

    • Change Base: Switch to a weaker base like

      
       or 
      
      
      
      in Acetone or MeCN.
    • Concentration: Run the reaction at high concentration (>0.5 M). High concentration favors intermolecular reactions (your desired alkylation) over intramolecular ones (cyclization).

    • Temperature: Keep the reaction at 0°C during base addition.

Q2: Can I use this molecule in a Suzuki-Miyaura coupling?

A: Yes, but standard conditions often fail.

  • The Problem: Suzuki coupling requires a base (Carbonate, Phosphate, or Hydroxide) to activate the boronic acid. This base will simultaneously deprotonate your alcohol, triggering the

    
     cyclization before the Palladium cycle is complete.
    
  • The Fix: You must protect the alcohol before coupling.

    • Recommended Protecting Group: TBDMS (tert-Butyldimethylsilyl) or THP (Tetrahydropyranyl). Both are stable to basic Suzuki conditions but easily removed later.

    • Workflow: Protect OH

      
       Suzuki Coupling 
      
      
      
      Deprotect.
Q3: How do I remove the chroman impurity if it forms?

A: Separation is straightforward due to polarity differences.

  • BTP-OH (Starting Material): Polar (H-bond donor). Retained on Silica.[2]

  • Chroman (Impurity): Non-polar (Ether). Elutes quickly.

  • Purification: Flash chromatography using 5-10% EtOAc in Hexanes. The chroman will elute in the solvent front; the alcohol will elute later.

Experimental Protocols
Protocol A: Stability Test (Quality Control)

Use this protocol to verify if your batch has degraded during storage.

  • Sample Prep: Dissolve 5 mg of BTP-OH in 1 mL of

    
    .
    
  • Analysis: Run a standard proton NMR (

    
    -NMR).
    
  • Diagnostic Signals:

    • Intact BTP-OH: Look for the triplet at ~3.7 ppm (

      
      -OH) and the broad singlet of the hydroxyl proton.
      
    • Cyclized Chroman: Look for the disappearance of the OH signal and the shift of the

      
       adjacent to oxygen to ~4.2 ppm  (characteristic of the cyclic ether 
      
      
      
      ).
  • Threshold: If the chroman integral is >5%, repurify immediately.

Protocol B: Safe Storage Guidelines

To prevent "shelf-degradation" (autocatalysis):

ParameterRecommendationReason
Temperature -20°CSlows kinetic energy for cyclization.[1]
Atmosphere Argon/NitrogenPrevents moisture absorption (wet surfaces can become slightly basic/acidic).
Container Amber GlassGeneral protection; avoid metal containers which might catalyze degradation.
Additives NoneDo not store with trace base (e.g., do not use glassware washed with basic detergent without acid rinse).
Decision Tree: Reaction Planning

Use this logic flow to design your experiment without triggering decomposition.

Decision_Tree Start Goal: React BTP-OH Q1 Does reaction require Base? Start->Q1 NoBase Safe to proceed (e.g., Acid catalyzed esterification) Q1->NoBase No YesBase Risk of Cyclization! Q1->YesBase Yes Q2 Is the OH the nucleophile? YesBase->Q2 YesOH Strategy: Competition Control 1. High Concentration 2. Weak Base (Cs2CO3) 3. Low Temp Q2->YesOH Yes (O-Alkylation) NoOH Strategy: Protection Required 1. Protect OH (TBDMS/THP) 2. Perform Reaction 3. Deprotect Q2->NoOH No (e.g., Suzuki on Br)

Figure 2: Strategic decision tree for handling BTP-OH in synthesis.

References
  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature/PMC. (Provides mechanistic evidence for concerted

    
     on electron-deficient arenes). Retrieved from [Link]
    
  • Sample, H. C., & Senge, M. O. (2021).[3] Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry. (Discusses intramolecular cyclization strategies). Retrieved from [Link]

Sources

Technical Support Center: Solubilizing CF3-Substituted Phenyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Solubility & Formulation of Fluorinated Aromatics

Core Technical Brief: The "Fluorine Tax"

Researchers often underestimate the physicochemical impact of the trifluoromethyl (-CF3) group. While it is a "magic methyl" bioisostere in medicinal chemistry—improving metabolic stability and potency—it imposes a severe "solubility tax."

The -CF3 group is lipophilic (Hansch


 value 

+0.88) and electron-withdrawing. When attached to a phenyl alcohol scaffold, it creates two distinct solubility behaviors depending on the position of the hydroxyl group:
  • CF3-Phenols (Acidic): The electron-withdrawing CF3 makes the phenol significantly more acidic (pKa ~8.7 vs. 10 for phenol), allowing for pH-dependent solubilization.

  • CF3-Benzyl Alcohols (Neutral): The -OH is insulated from the ring. These are non-ionizable at physiological pH and behave as highly lipophilic "grease," often leading to "oiling out" in aqueous buffers.

Diagnostic Phase: Know Your Molecule

Before attempting formulation, identify your specific subclass to select the correct troubleshooting path.

Comparative Physicochemical Data Table
ParameterPhenol (Reference)4-(Trifluoromethyl)phenol 3-(Trifluoromethyl)benzyl alcohol
Structure Ph-OHCF3-Ph-OHCF3-Ph-CH2-OH
Acidity (pKa) ~10.08.68 [1]>15 (Neutral)
LogP (Lipophilicity) 1.5~2.8 2.2 [2]
Aqueous State Soluble (mild heat)Insoluble (Solid/Crystalline)Insoluble (Oils out)
Primary Solubilization Strategy CosolventpH Adjustment (Salt Formation) Cyclodextrin/Cosolvent

Decision Logic & Workflow

Use this logic gate to determine your experimental protocol.

SolubilityLogic Start Identify Compound Subclass IsPhenol Direct Phenol? (OH on Ring) Start->IsPhenol IsBenzyl Benzyl Alcohol? (OH on Alkyl Chain) Start->IsBenzyl CheckpH Check Assay pH Tolerance IsPhenol->CheckpH CheckConc Target Concentration? IsBenzyl->CheckConc SaltForm Protocol A: In Situ Salt Formation (pH > 10) CheckpH->SaltForm pH > 9 OK BufferLimit Assay requires pH 7.4? CheckpH->BufferLimit Strict pH 7.4 Complex Protocol C: Cyclodextrin Inclusion (> 100 µM) BufferLimit->Complex Use Host-Guest Cosolvent Protocol B: DMSO/PEG Spike (< 100 µM) CheckConc->Cosolvent Low Conc CheckConc->Complex High Conc

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the chemical nature of the CF3-alcohol.

Troubleshooting Protocols (Q&A Format)

Scenario A: The Compound "Crashes Out" Upon Dilution

User Question: "I prepared a 10 mM stock in DMSO. When I diluted it into PBS (pH 7.4) to reach 10 µM, the solution turned cloudy immediately. Why?"

Technical Diagnosis: This is the "Solvent Shift" effect. Your compound is soluble in DMSO but thermodynamically unstable in water. The CF3 group creates a high lattice energy (for solids) or high hydrophobicity (for liquids). When DMSO concentration drops below ~5%, the water's polarity forces the hydrophobic CF3 groups to aggregate, causing precipitation.

Solution: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to 1% DMSO.

  • Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM stock in 10% DMSO/90% PEG).

  • Final Step: Dilute this intermediate into your aqueous buffer. The PEG acts as a "bridge" cosolvent, reducing the interfacial tension and preventing immediate aggregation.

Scenario B: Solubilizing CF3-Phenols (The "Acidic Advantage")

User Question: "I have 4-(trifluoromethyl)phenol. It won't dissolve in water, and I can't use high DMSO in my cell assay. What are my options?"

Technical Diagnosis: You are ignoring the pKa. 4-CF3-phenol has a pKa of ~8.68 [1]. At neutral pH (7.0), it exists 98% in its protonated, insoluble form.

Solution: In Situ Salt Formation Convert the phenol to its phenolate anion, which is highly water-soluble.

  • Calculate: You need a pH at least 2 units above the pKa (Target pH > 10.7) to ensure >99% ionization.

  • Protocol:

    • Dissolve the solid in a minimal volume of 0.1 M NaOH (or KOH).

    • Vortex until clear. This forms sodium 4-(trifluoromethyl)phenolate.

    • Dilute this concentrate into your assay buffer. Note: Ensure the buffer capacity of your assay can handle the slight base input, or back-titrate if necessary, though reprecipitation may occur if pH drops below 9.

Scenario C: High-Concentration Dosing (Cyclodextrins)

User Question: "I need to dose 3-(trifluoromethyl)benzyl alcohol at 50 mg/kg in mice. It oils out in saline and is toxic in 10% DMSO/Tween. Help."

Technical Diagnosis: Benzyl alcohols lack the acidic handle of phenols. Simple cosolvents (DMSO/Tween) often fail at high concentrations because the lipophilic CF3 group drives phase separation (oiling out).

Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Complexation
Fluorinated aromatics have a high affinity for the

-cyclodextrin cavity due to the size match and fluorine-cavity hydrophobic interactions [3].

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water.
    
  • Addition: Add your compound slowly to the CD solution while stirring.

  • Energy Input: Sonicate for 30 minutes at 40°C. The solution should turn from cloudy/oily to clear as the inclusion complex forms.

  • Validation: Filter through a 0.22 µm filter. If the filtrate concentration matches your input, encapsulation is successful.

Advanced Visualization: Cyclodextrin Mechanism

Understanding why Cyclodextrins work for CF3-Aromatics.

CD_Mechanism Guest CF3-Alcohol (Hydrophobic) Host Cyclodextrin (Hydrophilic Shell) Complex Inclusion Complex (Soluble) Guest->Complex F-Cavity Affinity Host->Complex Encapsulation

Figure 2: The hydrophobic CF3 group displaces water from the cyclodextrin cavity, driven by favorable enthalpy and entropy changes.

References

  • ChemicalBook. (2026). 4-Trifluoromethylphenol Properties and pKa Data. Retrieved from

  • PubChem. (2025).[1][2] 3-(Trifluoromethyl)benzyl alcohol Compound Summary. National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and Inclusion Properties of Cyclodextrins with Fluorinated Guests. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Safety and Physicochemical Data for alpha-(Trifluoromethyl)benzyl alcohol. Retrieved from

Sources

Separation of regioisomers in the synthesis of bromo-trifluoromethyl phenylpropanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Phenylpropanoid Purification Ticket ID: #REGIO-BR-CF3-001 Subject: Separation of Regioisomers in Bromo-Trifluoromethyl Phenylpropanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are encountering difficulty separating regioisomers of bromo-trifluoromethyl phenylpropanol. This scaffold presents a unique "push-pull" electronic challenge: the trifluoromethyl (


) group strongly deactivates the ring, while the bromine (

) and hydroxyl (

) groups introduce specific dipole vectors. Standard C18 phases often fail here because the hydrophobicity (

) differences between ortho-, meta-, and para- isomers are negligible.

This guide moves beyond standard protocols, utilizing fluorinated stationary phases and dipole-driven crystallization to achieve resolution.

Module 1: Chromatographic Resolution (The Analytical Standard)

The Problem: On standard C18 (octadecyl) columns, your regioisomers likely co-elute or show significant peak tailing. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[1][2][3]

Why PFP Works (The Mechanism)

Unlike C18, which relies on hydrophobic exclusion, PFP phases employ a multi-mode mechanism essential for halogenated aromatics:

  • 
     Interaction:  The electron-deficient PFP ring interacts with the aromatic system of your analyte.
    
  • Dipole-Dipole: The C-F bonds in the stationary phase create a strong dipole that discriminates based on the position of your electron-withdrawing groups (

    
    ).
    
  • Shape Selectivity: PFP phases are rigid; they can distinguish the steric bulk of an ortho- substituent versus a para- substituent more effectively than flexible alkyl chains.

Recommended Protocol: PFP Gradient Screening
ParameterSettingRationale
Column Pentafluorophenyl (PFP) Propyl (e.g., Luna PFP(2), Pursuit PFP, or equivalent). 3µm or 5µm.Maximizes fluorine-fluorine and dipole interactions.
Mobile Phase A Water + 10mM Ammonium Formate (pH 3.0)Acidic pH suppresses ionization of the alcohol/phenolic impurities, sharpening peaks.
Mobile Phase B Methanol (MeOH)MeOH is protic and enhances dipole interactions better than Acetonitrile (ACN) on PFP phases.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard starting point.[3]
Gradient 40% B to 80% B over 20 minShallow gradient allows the subtle dipole differences to manifest as retention time shifts.
Temperature 25°C (Ambient)Lower temperatures favor the enthalpic adsorption processes (H-bonding/Dipole).

Troubleshooting the PFP Method:

  • Issue: Peaks are broad.

    • Fix: Switch Mobile Phase B to Acetonitrile . While MeOH is better for selectivity, ACN has lower viscosity and can improve mass transfer for sterically hindered isomers.

  • Issue: Isomers are partially resolved (

    
    ).
    
    • Fix: Add THF (5-10%) to Mobile Phase B. THF acts as a shape-selective modifier that can disrupt specific solvation shells around the

      
       group.
      

Module 2: Visualization of Decision Logic

The following diagram outlines the logical workflow for selecting the correct purification mode based on your current purity and scale.

SeparationLogic Start START: Regioisomer Mixture (Br-CF3-Phenylpropanol) ScaleCheck What is your Scale? Start->ScaleCheck Analytical Analytical / Small Scale (< 100 mg) ScaleCheck->Analytical Prep Preparative Scale (> 1g) ScaleCheck->Prep ColSelect Column Selection Analytical->ColSelect Cryst Crystallization Strategy Prep->Cryst C18 C18 Column ColSelect->C18 Standard (Likely Fails) PFP PFP (Pentafluorophenyl) ColSelect->PFP Recommended (Dipole Mode) Chiral Chiral Phase (AD-H / OD-H) *If enantiomers are issue* PFP->Chiral If Regio OK, but Enantiomers Mixed SolventA Non-Polar (Hexane/Heptane) *Induces oiling* Cryst->SolventA Avoid SolventB Polar/Non-Polar Mix (Heptane:IPA 9:1) Cryst->SolventB Recommended Deriv Derivatization (Esterification) Cryst->Deriv If Crystallization Fails Deriv->PFP Re-chromatograph Ester

Caption: Decision tree for selecting purification method. Green nodes indicate recommended pathways; Red nodes indicate common pitfalls.

Module 3: Bulk Purification (Crystallization & Synthesis)

For scales >10g, chromatography becomes expensive. You must exploit the symmetry differences between isomers.

Crystallization Strategy: The "Oiling Out" Prevention

Phenylpropanols with lipophilic halogens often "oil out" (liquid-liquid phase separation) rather than crystallize.

  • The Trap: Using pure non-polar solvents (Hexane). The molecule is too polar for pure hexane but too lipophilic for water.

  • The Fix: Use a "Doping" Strategy .

    • Dissolve crude oil in minimal Isopropyl Alcohol (IPA) or Toluene (good solubilizer).

    • Slowly add Heptane (anti-solvent) with vigorous stirring at 40°C until turbidity persists.

    • Seeding is Critical: If you have any pure crystal of the desired isomer, seed it now. If not, scratch the glass surface.

    • Cool slowly to 0°C.

    • Why this works: The para- isomer (usually the target) often has higher symmetry and a higher melting point than ortho- or meta-. It will crystallize first if the solvent polarity is tuned to keep the "oily" impurities in solution.

Upstream Mitigation (Root Cause Fix)

If your regioisomer ratio is poor (e.g., 1:1), purification will be painful. Adjust the synthesis:

  • Steric Control: If brominating a trifluoromethyl-benzene, use a bulky brominating agent like N-Bromosuccinimide (NBS) in a polar solvent (DMF) rather than

    
    . The bulky NBS is less likely to attack the sterically crowded ortho- position.
    
  • Directing Groups: If synthesizing via Grignard addition to a benzaldehyde, ensure the aldehyde precursor is isomerically pure before the reaction. Separating bromobenzaldehydes (via distillation) is often easier than separating the final alcohol.

Frequently Asked Questions (FAQ)

Q: My PFP column shows split peaks. Is this the regioisomer separation? A: Not necessarily. Phenylpropanols are chiral. If you see a 50:50 split of the same regioisomer, you are likely seeing partial separation of enantiomers (rare on achiral PFP but possible if chiral additives are used) or rotamers. Verify with NMR. If the ratio is unequal (e.g., 90:10), it is likely your regioisomer.

Q: Can I use Flash Chromatography for this? A: Yes, but standard Silica cartridges are often insufficient. Use Silver Nitrate (


) impregnated silica  (Argential chromatography) or specific Flash-PFP cartridges . The silver ions complex with the 

-cloud, and the halogens modulate this interaction strength, often providing baseline resolution for isomers that co-elute on standard silica.

Q: The isomers have identical Mass Spec (MS) signals. How do I track them? A: You must use UV-Vis ratioing .

  • The position of the

    
     and 
    
    
    
    alters the
    
    
    slightly.
  • Use a Diode Array Detector (DAD).[1] Extract chromatograms at 210nm, 254nm, and 280nm.

  • Calculate the ratio of Abs(254)/Abs(280) for each peak. Isomers will usually have distinct ratio "fingerprints" due to electronic conjugation differences.

References

  • Mechanism of PFP Phases: Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A. Link

  • Synthesis of Trifluoromethyl Arenes: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. Link

  • Regioisomer Analysis: Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A. Link

  • Application Note (PFP): Phenomenex. "Resolution of Positional Isomers on Luna PFP(2)." Link(Note: General landing page provided as specific app note URLs expire frequently; search 'Luna PFP isomer' on site).

Sources

Crystallization techniques for 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the "Flexible Linker"

Welcome to the technical guide for isolating 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol .

As a process chemist, you likely face a specific problem: This molecule resists classical crystallization.

The structural combination of a flexible propyl alcohol chain and a lipophilic, halogenated aromatic ring typically results in a compound with a low melting point or a tendency to exist as a viscous oil at room temperature. The competition between the hydrogen-bonding hydroxyl group and the lipophilic trifluoromethyl/bromo-phenyl core creates a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal nucleation.

This guide moves beyond standard protocols to address the thermodynamics of difficult-to-crystallize lipophilic alcohols.

Part 1: Critical Process Parameters (Solvent Selection)

For this class of molecule, standard polarity rules often fail. A solvent that is too non-polar (Hexane) will cause immediate oiling. A solvent that is too polar (Methanol) will retain the product.

The "Goldilocks" Zone: Ethers and Aromatics We recommend an Orthogonal Screening Approach focusing on solvents with moderate polarity and hydrogen-bond accepting capabilities (to interact with the alcohol proton) but low polarity indices.

Solvent ClassSpecific SolventRoleRecommendation
Ethers Diisopropyl Ether (DIPE) Primary SolventHigh. Excellent for crystallizing alcohols. The steric bulk prevents "too good" solvation.
Ethers MTBE Primary SolventModerate. Good solubility, but may require very low temperatures (-20°C) to induce yield.
Hydrocarbons n-Heptane Anti-SolventCritical. Use slow addition. Rapid addition causes oiling.
Aromatics Toluene Co-SolventHigh. Solubilizes the aromatic core; prevents oiling during cooling.
Chlorinated DCM SolventLow. Too high solubility; difficult to force precipitation without oiling.
Recommended Solvent System: Toluene / n-Heptane (1:4)

This system balances the solubility of the aromatic ring (Toluene) with the precipitating power of the alkane (Heptane), allowing for controlled supersaturation.

Part 2: Troubleshooting "Oiling Out" (LLPS)

Oiling out is the formation of a second liquid phase (product-rich) suspended in the solvent (product-poor). This is a metastable state that kills purity and yield.

The Protocol: Converting Oil to Crystal

If your reaction mixture has separated into a gum or oil:

  • Do NOT cool further. Cooling an oil fixes it as a glass/gum, trapping impurities.

  • Re-heat to Clear Point. Heat the mixture until it becomes a single homogeneous phase (solution).

  • Seed at the Cloud Point. Determine the temperature where the oil just begins to appear (

    
    ). You must add seed crystals just above this temperature.
    
  • Isothermal Aging. Hold the temperature constant after seeding. Do not cool until a significant bed of crystals has formed. The crystals will consume the supersaturation, preventing the oil phase from forming.

Workflow Visualization: The Oiling Out Decision Matrix

OilingOutStrategy Start Observation: Solution turns cloudy/milky CheckPhase Microscope Check: Are they droplets or crystals? Start->CheckPhase Droplets Droplets (Oiling Out) CheckPhase->Droplets Spherical Crystals Crystals CheckPhase->Crystals Faceted Action1 STOP Cooling. Re-heat to clear solution. Droplets->Action1 Action4 Slow Cooling Ramp (5°C/hour). Crystals->Action4 Action2 Add Toluene (Solubilizer) to shift phase diagram. Action1->Action2 If oil persists Action3 Seed at High Temp (Metastable Zone). Action1->Action3 If clear Action2->Action3 Action3->Action4 Success Filtrable Solid Action4->Success

Caption: Decision matrix for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 3: Advanced Purification Techniques

If crystallization remains elusive due to the low melting point (likely <50°C), consider these alternative isolation strategies common for Siponimod intermediates.

Distillation (High Vacuum)

The alcohol is thermally stable but high boiling.

  • Conditions: < 1 mbar pressure.

  • Expected Boiling Point: ~130-150°C (at 0.5 mmHg).

  • Risk: Thermal degradation if pot temperature exceeds 180°C.

Derivatization (The "Solid Anchor" Method)

If the alcohol is an oil, convert it to a solid derivative to purge impurities, then hydrolyze back.

  • Reagent: 3,5-Dinitrobenzoyl chloride.

  • Mechanism: Reacts with the -OH to form a highly crystalline ester (high melting point).

  • Purification: Crystallize the ester from Ethanol/Water.

  • Recovery: Mild hydrolysis (LiOH/THF) returns the pure alcohol.

Part 4: Frequently Asked Questions (FAQs)

Q1: I obtained a solid, but it melted into an oil on the filter paper. What happened?

  • Diagnosis: Melting Point Depression.

  • Root Cause: Residual solvent or impurities significantly lowered the melting point.

  • Solution: Perform the filtration at low temperature (use a jacketed filter or pre-chilled Buchner funnel). Do not use room-temperature wash solvent; use n-Heptane chilled to -20°C .

Q2: The product is colored (yellow/brown) even after crystallization.

  • Diagnosis: Palladium or Phosphine Oxide contamination (common from Heck or Wittig precursors).

  • Solution: Before crystallization, treat the organic solution with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove catalytic residues that can inhibit crystal growth.

Q3: Can I use water as an anti-solvent?

  • Diagnosis: Risky.

  • Reasoning: While the molecule is insoluble in water, the high interfacial tension often forces the hydrophobic molecule into an oil phase immediately upon water addition.

  • Better Alternative: Use Methanol/Water mixtures only if you seed heavily. Otherwise, stick to Toluene/Heptane .

References

  • BenchChem. (2025).[1] Technical Guide to Commercial Sourcing and Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal. (Discusses the alcohol precursor properties and handling). Link

  • ChemicalBook. (2025).[1] 3-(3-(Trifluoromethyl)phenyl)propan-1-ol Properties and Boiling Points. (Provides physical data on the analogous isomer). Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one.[2] (Structural data for precursors). Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on Oiling Out/LLPS phenomena).

  • Novartis AG. (2010).[3] Patent WO2010092591A2: Process for preparation of Siponimod intermediates. (Contextual industrial synthesis data). Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol , a substituted aromatic propanol derivative.

Instead of a simple spectral assignment, this guide will dissect the spectrum by comparing it with structurally related alternatives. This comparative approach illuminates the distinct electronic and steric influences of the bromine and trifluoromethyl substituents on the proton chemical environments, thereby providing a more profound understanding of ¹H NMR interpretation.

Predicted ¹H NMR Spectrum: this compound

An exact experimental spectrum for this specific compound is not publicly available. However, a highly accurate prediction can be generated using established principles of substituent effects and data from spectral databases.[1] The analysis that follows is based on a predicted spectrum, which serves as a robust framework for interpreting an experimentally acquired spectrum.

The structure, with protons labeled for discussion, is shown below.

Caption: Structure of this compound with proton labeling.

Predicted Spectral Data

The predicted ¹H NMR data for the target molecule is summarized in the table below. This prediction is based on the additive effects of the substituents on the chemical shifts of a standard benzene ring (7.34 ppm) and the typical shifts for a propanol chain.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₆~ 7.85d (doublet)J(H₆-H₄) ≈ 2.0 (meta)1H
H₄~ 7.60dd (doublet of doublets)J(H₄-H₃) ≈ 8.5 (ortho), J(H₄-H₆) ≈ 2.0 (meta)1H
H₃~ 7.45d (doublet)J(H₃-H₄) ≈ 8.5 (ortho)1H
Hᵧ (CH₂-OH)~ 3.70t (triplet)J(Hᵧ-Hᵦ) ≈ 6.52H
Hₐ (Ar-CH₂)~ 2.95t (triplet)J(Hₐ-Hᵦ) ≈ 7.52H
Hᵦ (-CH₂-)~ 2.00p (pentet/quintet)J(Hᵦ-Hₐ) ≈ 7.5, J(Hᵦ-Hᵧ) ≈ 6.52H
OHVariable (e.g., ~1.5-3.0)s (singlet, broad)None1H

Comparative Analysis with Alternative Structures

To understand the origin of the predicted chemical shifts and multiplicities, we will compare our target molecule with three key compounds: the parent alcohol (3-phenylpropan-1-ol), and two substituted benzenes (2-bromotoluene and 1-bromo-4-(trifluoromethyl)benzene) that model the electronic environment of the aromatic ring.

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
Target Molecule (Predicted) H₆: ~7.85 (d)H₄: ~7.60 (dd)H₃: ~7.45 (d)Hᵧ: ~3.70 (t)Hₐ: ~2.95 (t)Hᵦ: ~2.00 (p)
3-Phenylpropan-1-ol [2]7.30-7.17 (m, 5H)CH₂-OH: 3.68 (t, 2H)Ar-CH₂: 2.71 (t, 2H)-CH₂-: 1.93 (p, 2H)
2-Bromotoluene [3]7.53 (d, 1H), 7.25-7.05 (m, 3H)CH₃: 2.44 (s, 3H)
1-Bromo-4-(trifluoromethyl)benzene [4][5]7.64 (d, 2H), 7.50 (d, 2H)Not Applicable
Interpretation and Causality
  • The Aliphatic Chain (Hₐ, Hᵦ, Hᵧ, OH):

    • Baseline (3-Phenylpropan-1-ol): In the parent alcohol, the benzylic protons (Ar-CH₂) appear at ~2.71 ppm, the terminal methylene protons (CH₂-OH) at ~3.68 ppm, and the central methylene protons at ~1.93 ppm.[2] The downfield shift of the CH₂-OH group is due to the deshielding effect of the electronegative oxygen atom.[6] The benzylic protons are slightly deshielded by the aromatic ring current.

    • Target Molecule Analysis: For our target molecule, the Hᵧ protons (CH₂-OH) are predicted at a similar position (~3.70 ppm), as their local environment is unchanged. However, the benzylic protons (Hₐ) are shifted significantly downfield to ~2.95 ppm. This is primarily due to the steric and electronic influence of the ortho-bromine substituent. The bulky bromine atom may force the propyl chain into a conformation that places the Hₐ protons closer to the deshielding zone of the aromatic ring. The central Hᵦ protons remain relatively unchanged at ~2.00 ppm. The OH proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature.

  • The Aromatic Region (H₃, H₄, H₆):

    • Baseline (3-Phenylpropan-1-ol): The five protons of the unsubstituted phenyl ring appear as a complex multiplet between 7.17 and 7.30 ppm.[2]

    • Influence of Bromine (2-Bromotoluene): In 2-bromotoluene, the aromatic protons are spread over a wider range (7.05-7.53 ppm).[3] The proton ortho to the bromine is the most downfield. Bromine is an electronegative atom that withdraws electron density via the sigma bond (inductive effect), deshielding nearby protons.[6]

    • Influence of Trifluoromethyl (CF₃): The CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through both induction and resonance (deactivating the ring). In 1-bromo-4-(trifluoromethyl)benzene, the protons ortho to the CF₃ group (and meta to Br) are at 7.64 ppm, while the protons meta to CF₃ (and ortho to Br) are at 7.50 ppm.[5] This demonstrates the powerful deshielding nature of the CF₃ group.

    • Target Molecule Analysis: In our target molecule, the combination of these effects leads to a highly deshielded aromatic region.

      • H₆: This proton is ortho to the strongly electron-withdrawing CF₃ group and meta to the bromine. The CF₃ group's effect dominates, shifting this proton furthest downfield to ~7.85 ppm. It appears as a doublet due to coupling with H₄ (meta-coupling, J ≈ 2.0 Hz).

      • H₄: This proton is ortho to the bromine and meta to the CF₃ group. It experiences deshielding from both, resulting in a chemical shift around 7.60 ppm. It is split by H₃ (ortho-coupling, J ≈ 8.5 Hz) and H₆ (meta-coupling, J ≈ 2.0 Hz), appearing as a doublet of doublets.

      • H₃: This proton is para to the CF₃ group and ortho to the propanol chain. While the propanol chain is weakly donating, the deshielding influence of the para-CF₃ and ortho-Br results in a shift to ~7.45 ppm. It appears as a doublet due to coupling with H₄ (ortho-coupling, J ≈ 8.5 Hz).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate these predictions, a standardized experimental protocol is essential. This ensures reproducibility and data integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve ~5-10 mg of sample in ~0.7 mL CDCl₃ Prep2 Add TMS as internal standard (0 ppm) Prep1->Prep2 Prep3 Transfer to 5 mm NMR tube Prep2->Prep3 Acq1 Insert sample into spectrometer Prep3->Acq1 Acq2 Lock, Tune, & Shim (Automated or Manual) Acq1->Acq2 Acq3 Acquire FID (e.g., 16 scans, 4s acq. time) Acq2->Acq3 Proc1 Fourier Transform (FT) & Phase Correction Acq3->Proc1 Proc2 Baseline Correction & Integration Proc1->Proc2 Proc3 Peak Picking & Assign Signals Proc2->Proc3 Report Report Proc3->Report Final Report

Sources

13C NMR chemical shifts for 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a comprehensive analysis of the 13C NMR spectrum of this compound, a substituted aromatic propanol of interest in synthetic and medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages predictive models based on established substituent effects and comparative data from structurally analogous compounds. We will dissect the expected chemical shifts, providing a robust framework for spectral assignment and a deeper understanding of the interplay between molecular structure and spectroscopic output.

Predicted 13C NMR Assignments

The predicted are detailed in Table 1. The numbering scheme used for assignment is illustrated in the molecular structure diagram below. These predictions are derived by considering the base values for a substituted benzene ring and a propanol chain, modified by the additive effects of the bromine and trifluoromethyl substituents.

Molecular Structure and Carbon Numbering

Caption: Numbering scheme for this compound.

Table 1: Predicted 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~144Aromatic quaternary carbon, deshielded by attachment to the propyl chain and influenced by ortho-Br.
C2~133Aromatic CH, influenced by ortho- and para-substituents.
C3~123 (q, JC-F ≈ 33 Hz)Aromatic CH, significantly influenced by the directly attached electron-withdrawing CF3 group and shows coupling to fluorine.
C4~129 (q, JC-F ≈ 4 Hz)Aromatic CH, meta to CF3 and Br, showing smaller C-F coupling.
C5~122 (q, JC-F ≈ 272 Hz)Aromatic quaternary carbon, ipso to the strongly electron-withdrawing CF3 group, exhibiting a large one-bond C-F coupling constant.
C6~122Aromatic quaternary carbon, ipso to Bromine. Subject to the "heavy atom effect," causing an upfield shift.[1]
C7 (α-CH2)~32Methylene carbon adjacent to the aromatic ring.
C8 (β-CH2)~30Methylene carbon, shielded relative to C7 and C9.
C9 (γ-CH2OH)~62Methylene carbon bonded to the electronegative oxygen, causing a significant downfield shift.[2][3]
C10 (CF3)~124 (q, JC-F ≈ 272 Hz)Carbon of the trifluoromethyl group, appearing as a quartet in the aromatic region due to strong one-bond coupling with three fluorine atoms.[4]

Causality of Substituent Effects: A Deeper Look

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon nucleus. The primary factors at play are the inductive and resonance effects of the bromine and trifluoromethyl groups, and the electronegativity of the hydroxyl group.

  • Trifluoromethyl (-CF3) Group : As a potent electron-withdrawing group, the -CF3 moiety significantly deshields the ipso-carbon (C5) and other carbons within the aromatic ring, shifting them downfield.[5] A key diagnostic feature is the splitting of carbon signals due to coupling with fluorine (19F, spin I=1/2). The -CF3 carbon itself will appear as a high-intensity quartet with a large coupling constant (1JC-F ≈ 272 Hz).[4] Adjacent carbons will also exhibit smaller quartet splittings.[4]

  • Bromine (-Br) Substituent : While bromine is electronegative, its primary influence on the directly attached carbon (C6) is the "heavy atom effect."[1] The large, polarizable electron cloud of bromine induces a shielding effect on the ipso-carbon, causing an upfield shift that counteracts the expected inductive deshielding.[1] Its effect on other ring carbons (ortho, meta, para) is more complex, involving a combination of inductive withdrawal and weak resonance donation.

  • Hydroxypropyl (-CH2CH2CH2OH) Group : The aliphatic chain introduces three distinct signals. The carbon attached to the hydroxyl group (C9) is the most deshielded (~62 ppm) due to the high electronegativity of oxygen.[2][3] This effect diminishes with distance, so C8 and C7 appear progressively further upfield.[2]

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we can compare them with the experimental 13C NMR data of simpler, related molecules. This comparative approach allows us to isolate the effect of each substituent.

Table 2: Comparative 13C NMR Data (Shifts in ppm)

CompoundC-α (to ring)C-βC-γ (to OH)Aromatic CarbonsReference
Propan-1-ol-25.964.3-[2]
3-Phenylpropan-1-ol32.234.262.4125.8, 128.4, 128.4, 142.0[6] (Derived)
3-(3-(Trifluoromethyl)phenyl)propan-1-ol31.533.562.0122.7, 124.8, 128.9, 131.5, 130.8 (q), 142.0[7] (Derived)
Predicted: Target Molecule ~32 ~30 ~62 ~122-144 -

This comparison shows that the chemical shifts for the propanol side chain are relatively consistent, with the C-γ (CH2OH) reliably appearing around 62 ppm. The introduction of the trifluoromethyl group in the meta position causes distinct shifts and splitting in the aromatic region, aligning with our predictions for the target molecule.

Recommended Experimental Protocol

For researchers seeking to acquire empirical data for this compound, the following protocol provides a robust starting point.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 15-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add TMS as an internal standard (0 ppm reference). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into a >400 MHz NMR spectrometer. prep3->acq1 acq2 Tune and shim the probe for optimal field homogeneity. acq1->acq2 acq3 Run a standard proton-decoupled 13C experiment (e.g., zgpg30). acq2->acq3 acq4 Consider a DEPT-135 experiment to differentiate CH/CH3 from CH2 carbons. acq3->acq4 acq5 Optional: Run a 1H-19F decoupled experiment to simplify spectra. acq4->acq5 proc1 Apply Fourier transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Calibrate the chemical shift scale to TMS at 0.0 ppm. proc3->proc4

Sources

Technical Guide: FT-IR Spectral Analysis of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

[1]

Executive Summary & Application Scope

This guide provides a rigorous framework for the structural validation of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol (hereafter referred to as Target Alcohol ) using Fourier Transform Infrared (FT-IR) spectroscopy.[1]

This molecule is a critical intermediate in the synthesis of androgen receptor antagonists and BTK inhibitors. Its structural integrity relies on three distinct moieties: a primary alcohol , a trifluoromethyl group , and an aryl bromide . In a drug development context, FT-IR is often the rapid "gatekeeper" technique used before deploying more expensive high-resolution methods like NMR or HPLC-MS.[1]

Key Value Proposition: This guide compares the Target Alcohol’s spectral signature against its most common synthetic precursors and structural analogues, providing a "Go/No-Go" decision matrix for Quality Control.

Structural Analysis & Predicted Spectral Features

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrationally active components.

Molecule: this compound Formula: C₁₀H₁₀BrF₃O Molecular Weight: 283.09 g/mol [1]

Functional Group Assignment Table

The following table outlines the critical absorption bands required for positive identification.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
O-H (Alcohol) Stretching (

)
3300–3450Strong, BroadHigh: Confirms reduction of precursor acid/ester.[1]
C-H (Aromatic) Stretching (

)
3000–3100WeakMedium: Differentiates from aliphatic impurities.
C-H (Aliphatic) Stretching (

)
2850–2960MediumMedium: Corresponds to the propyl chain.
Aromatic Ring Skeleton (

)
1450–1600Medium-StrongHigh: Doublet often seen ~1500/1600 cm⁻¹.[1][2]
C-F (Trifluoromethyl) Stretching (

)
1100–1350Very Strong Critical: Often obscures C-O stretch. Look for "super-strong" broad bands here.
C-O (Primary Alcohol) Stretching (

)
1050–1080StrongHigh: Confirms primary alcohol status.
C-Br (Aryl) Stretching (

)
1000–1075 (in-plane)500–700 (out-of-plane)MediumHigh: Differentiates from des-bromo impurities.[1]
Substitution Pattern C-H OOP Bending800–900MediumHigh: Specific to 1,2,5-trisubstitution (isolated H vs adjacent H).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the Target Alcohol against its specific synthetic precursors and impurities.

Comparison 1: Target Alcohol vs. Precursor Ester/Acid

Scenario: You are monitoring the reduction of Methyl 3-[2-bromo-5-(trifluoromethyl)phenyl]propanoate to the Target Alcohol.

  • The Differentiator: The Carbonyl Region (1700–1750 cm⁻¹) .

  • Observation:

    • Precursor: Shows a sharp, intense band at ~1735 cm⁻¹ (Ester C=O).

    • Target Alcohol: Must show zero absorbance in the 1700–1750 cm⁻¹ region.

    • Target Alcohol: Appearance of broad O-H stretch at ~3350 cm⁻¹.[3]

  • Verdict: If the Carbonyl peak persists, the reduction is incomplete.

Comparison 2: Target Alcohol vs. Des-Bromo Impurity

Scenario: The starting material was contaminated with 3-[3-(trifluoromethyl)phenyl]propan-1-ol (missing the Bromine at position 2).[1]

  • The Differentiator: The Fingerprint Region & OOP Bending .

  • Mechanism: The Bromine atom is heavy (mass ~80). Its presence shifts ring vibrations to lower frequencies and alters the dipole moment.

  • Observation:

    • Des-Bromo Impurity: 1,3-disubstitution pattern.[1][4] Expect strong bands at ~690 cm⁻¹ and ~780 cm⁻¹ (meta-substitution).[1]

    • Target Alcohol: 1,2,5-trisubstitution. The C-Br stretch typically appears as a distinct band in the 1000–1075 cm⁻¹ range (often mixing with ring modes) and lower frequency bands ~600-700 cm⁻¹.[1]

  • Verdict: The presence of the "meta" pattern (690/780 cm⁻¹) indicates the des-bromo impurity.

Comparison 3: FT-IR vs. Raman Spectroscopy

Is FT-IR the best tool for this specific molecule?

FeatureFT-IR PerformanceRaman PerformanceRecommendation
O-H Detection Excellent. Strong dipole change.Poor. Weak scattering.[1]Use FT-IR to confirm alcohol formation.[1]
C-Br Detection Good, but often crowded region.[1][3][5][6]Excellent. Heavy atom vibrations scatter strongly.[1]Use Raman to confirm Bromination.[1]
Fluorine (CF₃) Very strong (can saturate detector).Distinct, sharp bands.[5]Raman is superior for quantitative CF₃ analysis.[1]
Sample Prep Requires ATR or KBr pellet.[1]Non-destructive, no prep (glass vial).Use Raman for high-throughput screening.[1]

Experimental Protocol: Validation Workflow

The following workflow ensures data integrity and reproducibility.

Sample Preparation (ATR Method)

Note: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this alcohol to avoid moisture absorption affecting the O-H region.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan shows no residual peaks.[1]

  • Deposition: Place ~5 mg of the Target Alcohol (likely a viscous oil or low-melting solid) onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000–450 cm⁻¹

QC Decision Matrix (Visualization)

The following diagram illustrates the logical flow for validating the compound based on spectral data.

QC_Validation_WorkflowStartAcquire FT-IR Spectrum(ATR Mode)Check_OHCheck 3200-3500 cm⁻¹Is Broad Band Present?Start->Check_OHCheck_COCheck 1700-1750 cm⁻¹Is Sharp Peak Present?Check_OH->Check_COYes (OH Present)Fail_IdentityFAIL: Wrong ProductCheck_OH->Fail_IdentityNo (Missing OH)Check_CF3Check 1100-1350 cm⁻¹Are Strong Bands Present?Check_CO->Check_CF3No (C=O Absent)Fail_ReductionFAIL: Incomplete Reduction(Ester Present)Check_CO->Fail_ReductionYes (C=O Present)PassPASS: Identity ConfirmedCheck_CF3->PassYes (CF3 Present)Check_CF3->Fail_IdentityNo (Missing CF3)

Caption: Figure 1. Logical decision tree for the Quality Control validation of the Target Alcohol.

Detailed Spectral Interpretation Guide

The "Fingerprint" Region (1500–600 cm⁻¹)

This region is the most complex but offers the highest specificity.

  • 1320–1100 cm⁻¹ (The Fluorine Block): The trifluoromethyl group (-CF₃) exhibits very strong C-F stretching vibrations here. In the Target Alcohol, expect a cluster of intense peaks.[5] Warning: These peaks are so strong they often mask the C-O stretch of the alcohol.

  • 1050–1000 cm⁻¹ (The Overlap Zone): This region contains the C-O stretch (primary alcohol) and the in-plane C-Br bending. Look for a shoulder or split peak pattern.

  • 800–900 cm⁻¹ (Aromatic Substitution):

    • The 1,2,5-substitution pattern leaves two adjacent protons (H3, H4) and one isolated proton (H6).

    • Expectation: A strong band around 810–830 cm⁻¹ (corresponding to 2 adjacent H) and a weaker band around 880 cm⁻¹ (isolated H).

Common Pitfalls
  • Water Contamination: A very broad, shapeless mass >3400 cm⁻¹ indicates wet sample. The Target Alcohol O-H should be distinct, though broad.

  • Polymorphism: If the sample is solid, different crystal forms may shift the fingerprint peaks by 1–2 cm⁻¹. Grind the sample or melt it (if low melting) to standardize.

  • Solvent Residues:

    • DCM: Sharp peaks at 730 cm⁻¹.[1]

    • Ethyl Acetate: Sharp C=O at 1740 cm⁻¹ (can mimic unreacted precursor).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group correlations).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for C-F and C-Br shifts).

  • NIST Chemistry WebBook. (n.d.).[1] Standard Reference Data. National Institute of Standards and Technology. [Link] (General reference for analogue spectra).

  • Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.[1] (In-depth analysis of halogenated aromatics).

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro Trifluoromethyl Phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-bromo- vs. 2-chloro-trifluoromethylphenylpropanols , focusing on their utility as scaffolds in drug discovery. The analysis prioritizes the aryl halide motif (halogen on the phenyl ring, ortho to the alkyl chain), as this is the critical handle for cyclization and cross-coupling in pharmaceutical synthesis.

Executive Summary: The Halogen Choice in Drug Design

In the synthesis of trifluoromethylated drug intermediates, the choice between a 2-bromo and 2-chloro substituent is not merely a matter of cost but a strategic decision dictating the available reaction pathways.

  • Select the 2-Bromo Analog when: You require rapid Lithium-Halogen Exchange at low temperatures (-78 °C) to generate nucleophilic aryl-lithium species, or when using standard Pd-catalysis conditions without specialized ligands. It is the preferred "discovery-phase" scaffold due to its versatile reactivity.

  • Select the 2-Chloro Analog when: You need a robust, cost-effective scaffold for Process Scale-up , or when employing Photoredox/Radical pathways where the stronger C-Cl bond prevents premature reduction. It requires specialized activation (e.g., Buchwald ligands) for cross-coupling.

Technical Comparison: Reactivity Profiles

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group (EWG). Its presence on the phenyl ring significantly acidifies the phenol (if present) and activates the ring for nucleophilic attack, while deactivating it for electrophilic substitution.

A. Lithium-Halogen Exchange (Li-X)

This is the most critical differentiator. The ability to convert the aryl halide into an aryl-lithium species allows for the introduction of diverse electrophiles (aldehydes, ketones, CO₂).

Feature2-Bromo Analog 2-Chloro Analog
Reaction Rate Fast (Diffusion controlled at -78 °C)Slow/Inert (Often requires >0 °C or activation)
Reagent n-Butyllithium (n-BuLi)s-BuLi or t-BuLi (Aggressive reagents required)
Side Reactions Minimal (Clean exchange)Benzyne Formation (High risk due to higher temp required)
Mechanism Halogen attack (Ate-complex)Direct deprotonation (Ortho-lithiation) often competes

Verdict: For generating metallated intermediates, the 2-bromo analog is superior. The 2-chloro analog often fails to undergo clean exchange, leading instead to ortho-lithiation or benzyne pathways due to the strong C-Cl bond.

B. Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-limiting step is often the Oxidative Addition of the Pd(0) species into the C-X bond.

  • 2-Bromo: Undergoes facile oxidative addition with standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

  • 2-Chloro: The C-Cl bond is stronger (BDE ~96 kcal/mol vs ~81 kcal/mol for C-Br). Oxidative addition is sluggish.

    • Solution: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, JohnPhos ) to facilitate oxidative addition.

C. Intramolecular Cyclization (Chroman/Dihydrobenzofuran Formation)

A key application of these scaffolds is cyclizing the pendant alcohol onto the aryl ring to form oxygen heterocycles.

  • Pathway 1: Pd-Catalyzed C-O Coupling:

    • 2-Bromo: Cyclizes readily under mild conditions (Pd(OAc)₂, BINAP, Cs₂CO₃, 80 °C).

    • 2-Chloro: Requires higher temperatures (110 °C+) and stronger bases, which may be incompatible with the base-sensitive trifluoromethyl group (potential for hydrolysis).

  • Pathway 2: Radical Cyclization (Photoredox):

    • 2-Chloro: Surprisingly superior in specific radical cascades. The chlorine radical is less prone to simple reduction (H-abstraction) than the bromine radical, allowing the cyclization pathway to dominate in photoredox systems [1].

Experimental Data & Decision Matrix
Table 1: Physicochemical & Reactivity Metrics
Property2-Bromo-4-(CF₃)-phenylpropanol2-Chloro-4-(CF₃)-phenylpropanolImpact
C-X Bond Energy ~81 kcal/mol~96 kcal/molBr breaks easier; Cl is more stable.
Li-Exchange Temp -78 °C-40 °C to 0 °CBr allows kinetic control; Cl risks side reactions.
Oxidative Addition Fast (

)
Slow (

)
Br uses cheaper catalysts.
Cost (Raw Material) High (

)
Low ($)Cl is preferred for multi-kg scale-up.
Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways for the 2-bromo (Lithiation dominant) vs. 2-chloro (Coupling/Radical dominant) substrates.

ReactivityPathways Start 2-Halo-CF3-Phenylpropanol Br_Path 2-Bromo Analog Start->Br_Path X = Br Cl_Path 2-Chloro Analog Start->Cl_Path X = Cl Li_Exchange Li-Halogen Exchange (-78°C, n-BuLi) Br_Path->Li_Exchange Fast Kinetics Aryl_Li Aryl-Lithium Species (Nucleophile) Li_Exchange->Aryl_Li Electrophile Trapping with E+ (CHO, CO2, etc.) Aryl_Li->Electrophile Pd_Coupling Pd-Catalyzed Coupling (Requires XPhos/SPhos) Cl_Path->Pd_Coupling Slow Ox. Add. Radical_Cyc Photoredox Cyclization (Radical Pathway) Cl_Path->Radical_Cyc High Stability

Figure 1: Divergent synthetic utility. The Bromo-analog accesses nucleophilic chemistry (Lithiation), while the Chloro-analog is best suited for catalyzed coupling or radical processes.

Experimental Protocols
Protocol A: Lithium-Halogen Exchange (2-Bromo Substrate)

Validates the superior reactivity of the bromide for generating nucleophilic intermediates.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Add 2-bromo-4-(trifluoromethyl)phenylpropanol (1.0 mmol) and anhydrous THF (10 mL).

  • Protection (In-situ): Add n-BuLi (1.1 mmol) at -78 °C dropwise to deprotonate the alcohol (forms Lithium alkoxide). Stir for 15 min.

  • Exchange: Add t-BuLi (2.2 mmol) dropwise at -78 °C. Note: t-BuLi is required for rapid exchange if n-BuLi was used for deprotonation, or use 2.2 equiv n-BuLi total.

    • Observation: The solution often turns yellow/orange indicating the aryl-lithium species.

  • Quench: After 30 min, add the electrophile (e.g., Benzaldehyde, 1.2 mmol).

  • Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.

Protocol B: Pd-Catalyzed Intramolecular Cyclization (2-Chloro Substrate)

Demonstrates the need for specialized ligands to activate the chloride.

  • Reagents: Combine 2-chloro-4-(trifluoromethyl)phenylpropanol (1.0 mmol), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in a reaction vial.

  • Base: Add Cs₂CO₃ (2.0 equiv) and anhydrous Toluene (5 mL).

  • Reaction: Seal and heat to 100 °C for 12 hours.

    • Note: The 2-bromo analog would react at 80 °C with simple PPh₃; the chloro analog requires the electron-rich biaryl phosphine (XPhos) to drive the oxidative addition across the strong C-Cl bond.

  • Analysis: Filter through Celite and analyze by GC-MS. Expect >90% conversion to the trifluoromethyl-dihydrobenzofuran.

References
  • Photochemical Cyclization Mechanisms: Title: Photoreaction of 2-halo-N-pyridinylbenzamide: intramolecular cyclization mechanism. Source: PubMed / NIH URL:[Link] Relevance: Establishes the unique utility of Chloro-analogs in radical cyclizations where Bromo-analogs fail due to reduction.

  • Lithium-Halogen Exchange Kinetics: Title: The Mechanism of Lithium-Halogen Exchange.[1][2][3][4] Source: Macmillan Group / Princeton University URL:[Link] Relevance: foundational data on the rate order (I > Br > Cl) and temperature requirements for exchange reactions.

  • Palladium-Catalyzed Trifluoromethylation: Title: The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Source: Science / NIH PMC URL:[Link] Relevance: Demonstrates the conditions required to activate aryl chlorides (bulky ligands) compared to bromides.

Sources

HPLC Retention & Method Development Guide: 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical method development. It synthesizes established chromatographic principles with the specific physicochemical properties of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol.

Executive Summary

This compound is a critical halogenated aromatic intermediate, often utilized in the synthesis of diverse pharmacophores. Its structural complexity—featuring a lipophilic trifluoromethyl group, a polarizable bromine atom, and a terminal hydroxyl moiety—presents unique chromatographic challenges.

This guide provides a comparative analysis of retention behavior on C18 versus Phenyl-Hexyl stationary phases. It establishes a robust protocol for separating the target molecule from common synthesis impurities (e.g., des-bromo analogs and oxidized precursors), prioritizing resolution and peak shape.

Physicochemical Profile & Chromatographic Prediction

To accurately predict retention and select the optimal column, we must deconstruct the molecule’s interaction potential.

FeatureChemical MoietyChromatographic Effect (RP-HPLC)
Hydrophobicity -CF₃ & -BrSignificantly increases retention on C18 (High logP).
Electronic State Electron-Deficient RingThe -CF₃ and -Br groups withdraw electron density, creating a "pi-acidic" ring system.
Polarity -OH (Primary Alcohol)Provides a hydrogen bonding handle; prevents excessive retention in 100% organic mobile phases.
Sterics Ortho-Bromo SubstitutionMay induce steric twist, affecting planar adsorption on rigid stationary phases.

Predicted Elution Order (C18 Column):

  • Acid Precursor: (Most Polar) – Elutes First.

  • Des-bromo Analog: (Less Lipophilic) – Elutes Intermediate.

  • Target Molecule: (Most Lipophilic due to Br/CF₃ combination) – Elutes Last.

Comparative Performance: C18 vs. Phenyl-Hexyl

While C18 is the industry standard, Phenyl-Hexyl phases often provide superior selectivity for halogenated aromatics due to


-

interactions.
Performance Matrix
FeatureC18 (Octadecylsilane) Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Dispersive forces).Hydrophobic +

-

Stacking.
Selectivity Driven purely by hydrophobicity (Carbon load).Driven by ring electron density. The electron-rich stationary phase targets the electron-deficient ring of the analyte.
Target Retention Strong retention; potential for peak broadening if dewetting occurs.Sharper peaks ; the Br atom enhances interaction with the phenyl phase, often improving resolution from non-halogenated impurities.
Recommendation Use for general purity profiling.Preferred for separating regioisomers or closely related halogenated byproducts.
Experimental Protocols
Protocol A: The "Workhorse" Method (C18)

Best for general purity checks and reaction monitoring.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

Gradient Table (C18):

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
8.0 90% Linear Gradient
10.0 90% Wash
10.1 40% Re-equilibration

| 14.0 | 40% | Stop |

Protocol B: The "Selectivity" Method (Phenyl-Hexyl)

Best for resolving the target from des-bromo impurities or structural isomers.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
  • Flow Rate: 1.0 mL/min.[1][2]

Gradient Table (Phenyl-Hexyl):

Time (min) % Mobile Phase B Event
0.0 50% Equilibration
12.0 95% Linear Gradient
15.0 95% Wash

| 15.1 | 50% | Re-equilibration |

Visualization of Method Logic

The following diagrams illustrate the decision-making process and the mechanistic interactions governing the separation.

Figure 1: Method Development Decision Tree

MethodDecision Start Start: Method Development Target: 3-[2-Bromo-5-(CF3)phenyl]propan-1-ol CheckImpurity Identify Critical Impurities Start->CheckImpurity IsomerCheck Are Regioisomers/Des-bromo analogs present? CheckImpurity->IsomerCheck C18Path Select C18 Column (Hydrophobic Dominant) IsomerCheck->C18Path No (General Purity) PhenylPath Select Phenyl-Hexyl Column (Pi-Pi Interaction) IsomerCheck->PhenylPath Yes (Complex Mix) SolventChoice1 Mobile Phase: ACN/Water (Max Peak Capacity) C18Path->SolventChoice1 SolventChoice2 Mobile Phase: MeOH/Water (Enhances Pi-Selectivity) PhenylPath->SolventChoice2

Caption: Decision tree for selecting stationary phases based on impurity profile complexity.

Figure 2: Interaction Mechanism (Phenyl-Hexyl)

Interaction StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Analyte Target Molecule (Electron Deficient Ring) StationaryPhase->Analyte Pi-Pi Stacking BrAtom Bromine Atom (Polarizable) StationaryPhase->BrAtom Induced Dipole

Caption: Mechanistic view of the specific interactions enhancing retention on Phenyl-Hexyl phases.

Troubleshooting & Robustness (Self-Validating System)

To ensure the method is reliable (Trustworthiness), perform these checks during setup:

  • Resolution Check (

    
    ): 
    
    • Inject a mixture of the Target and the Des-bromo analog (if available) or Toluene (neutral marker).

    • Acceptance Criteria:

      
       between the target and the nearest impurity.
      
  • Tailing Factor (

    
    ): 
    
    • The hydroxyl group can interact with residual silanols on the column.

    • Acceptance Criteria:

      
      . If 
      
      
      
      , increase buffer concentration or switch to an end-capped column (e.g., "Eclipse Plus" or "Luna").
  • Retention Stability:

    • The -CF₃ group is bulky. Ensure temperature is controlled (

      
      C) as retention is highly temperature-dependent for fluorinated compounds.
      
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for C18 vs. Phenyl selectivity mechanisms).
  • Agilent Technologies. (2023). Agilent ZORBAX Eclipse Plus Phenyl-Hexyl: Selectivity Options for HPLC. Retrieved from

  • Phenomenex. (2023).[3] Luna Phenyl-Hexyl Column Selectivity Guide. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. Retrieved from

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

Sources

A Researcher's Guide to Elemental Analysis Validation for Novel Halogenated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. For novel compounds, especially those incorporating challenging elements like halogens, this step is not merely a checkbox for regulatory submission but a critical validation of synthetic pathways and a baseline for purity assessment. This guide provides an in-depth comparison of analytical strategies for validating the elemental composition of complex molecules, using the halogenated compound 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol as a case study.

We will move beyond rote protocol recitation to explore the causal reasoning behind methodological choices, comparing the gold-standard combustion analysis with powerful orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR). This guide is designed for researchers, scientists, and drug development professionals seeking to build a robust, self-validating system for chemical entity verification.

The Subject Molecule: this compound

Before delving into analysis, understanding the subject is critical. The structure of our analyte presents specific challenges for classical elemental analysis.

  • Molecular Formula: C₁₀H₁₀BrF₃O

  • Molecular Weight: 283.09 g/mol

  • Presence of Halogens: The molecule contains both bromine (Br) and fluorine (F). Halogens can form corrosive acids (HBr, HF) during combustion, which can damage the analyzer and interfere with detector readings if not properly managed.

Based on the molecular formula, the theoretical elemental composition is calculated as follows:

  • Carbon (%C): 42.43%

  • Hydrogen (%H): 3.56%

This theoretical composition is the benchmark against which all experimental results will be measured.

Primary Method: Validated Combustion Analysis

Combustion analysis, often referred to as CHN analysis, is a cornerstone technique for determining the elemental composition of an organic compound. The modern iteration of this method, based on the Dumas method, involves the complete and instantaneous combustion of a sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by a thermal conductivity detector (TCD) or other specialized detectors.

The Halogen Challenge: Causality and Mitigation

The presence of bromine and fluorine in our target molecule necessitates specific modifications to the standard combustion protocol. During high-temperature combustion, these halogens are released and can react with hydrogen to form HBr and HF.

Why is this a problem?

  • Corrosion: These acidic gases can corrode the delicate components of the elemental analyzer.

  • Interference: Halogens can poison the reduction catalysts used to remove excess oxygen and convert nitrogen oxides to N₂.

  • Inaccurate Readings: If not trapped, they can co-elute with other gases, leading to false readings from the detector.

The Solution: Modern elemental analyzers employ specialized traps or absorbers placed after the combustion reactor. For halogenated compounds, a common and effective strategy is the use of additives mixed with the sample or layered in the combustion tube. A reagent like FluoAdso (a mixture of different oxides) can be placed in the hot zone of the oxidation reactor.[1] This adsorber reacts with and "traps" the fluorine and bromine compounds, preventing them from proceeding through the analytical system and ensuring the integrity of the catalysts and the quartz reactor itself.[1]

Experimental Protocol: Combustion CHN Analysis

This protocol outlines the steps for a validated analysis of this compound.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known C and H content, such as Acetanilide.

    • Perform the calibration using the K-factor method, analyzing the standard multiple times to ensure the response factor is stable and reproducible.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the dried, homogenized this compound sample into a tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample can escape and that it is tightly packed for consistent combustion.

  • Analysis Execution:

    • Ensure the combustion reactor is appropriately packed with an oxidation catalyst (e.g., tungsten trioxide/copper oxide) and a halogen-adsorbing reagent.[1]

    • Introduce the encapsulated sample into the combustion furnace (typically heated to 900-1000°C) via the autosampler.

    • The sample undergoes flash combustion in a pulse of pure oxygen.

    • The resulting gas mixture is passed through a reduction tube (containing copper) to remove excess oxygen and reduce nitrogen oxides to N₂.

    • The gases then flow through traps to remove water and carbon dioxide sequentially.

    • The remaining carrier gas (helium) and the analyte gases are separated by a gas chromatography (GC) column.

    • The separated gases are quantified by a thermal conductivity detector (TCD).

  • Data Analysis & Validation:

    • The instrument software calculates the %C and %H based on the detector signals and the initial sample weight.

    • Analyze the sample in triplicate to assess precision.

    • The results are considered valid if the experimental values are within ±0.4% of the theoretical values, a widely accepted benchmark in academic and pharmaceutical settings.[2]

Workflow for Validated Combustion Analysis

G Workflow for Validated Combustion Analysis of Halogenated Compounds cluster_prep 1. Preparation cluster_instrument 2. Instrumentation & Analysis cluster_data 3. Validation weigh Weigh 1-2 mg Sample & Certified Standard encapsulate Encapsulate in Tin Foil weigh->encapsulate load Load Sample via Autosampler encapsulate->load calibrate Calibrate with Standard (e.g., Acetanilide) calibrate->load Calibration Applied combust Flash Combustion (~1000°C with O₂) load->combust trap Halogen & Sulfur Trap (e.g., FluoAdso) combust->trap reduce Reduction Tube (Excess O₂ Removal) trap->reduce gc GC Column Separation (CO₂, H₂O) reduce->gc detect Thermal Conductivity Detector (TCD) gc->detect calculate Calculate %C, %H detect->calculate compare Compare to Theoretical Values calculate->compare validate Validation Check: Within ±0.4% ? compare->validate

Caption: A step-by-step workflow for the elemental analysis of halogenated compounds.

Orthogonal Validation: A Multi-Technique Approach

While elemental analysis provides the bulk elemental ratio, it does not confirm molecular weight or rule out isomeric impurities. To build a truly trustworthy and self-validating data package, we must employ orthogonal methods that assess different molecular properties. This approach aligns with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[3][4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for determining a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides an integer mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of the elemental formula.

  • Why it's a good comparison: HRMS directly confirms the molecular formula that was used to calculate the theoretical elemental composition. A successful HRMS result provides strong evidence that the correct atoms are present in the correct numbers, validating the premise of the combustion analysis.

  • Key Insight for this Molecule: The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a highly confident signature in the mass spectrum, making the formula assignment exceptionally reliable.

Quantitative NMR (qNMR)

Quantitative NMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance. By comparing the integral of a known analyte peak to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be calculated with high accuracy.

  • Why it's a good comparison: Elemental analysis can be skewed by the presence of impurities that have a similar elemental composition to the main analyte. qNMR, however, determines purity based on the specific molecular structure. If a sample is found to be 99.5% pure by qNMR and the elemental analysis results match the theoretical values within the ±0.4% acceptance criteria, it builds a powerful, validated case for the sample's identity and purity.

Comparative Data Summary

To illustrate the synergy of these techniques, the following table presents a realistic (hypothetical) set of results for a newly synthesized batch of this compound.

Analytical Technique Parameter Measured Theoretical Value Experimental Result Conclusion
Combustion Analysis % Carbon42.43%42.61%Pass (+0.18% deviation)
% Hydrogen3.56%3.51%Pass (-0.05% deviation)
HRMS (ESI-TOF) Exact Mass [M+H]⁺283.9940283.9935Pass (Formula C₁₀H₁₁BrF₃O⁺ confirmed, Δ -1.8 ppm)
¹H qNMR Purity Assay100%99.6%Pass (High purity confirmed against internal standard)

Interpretation of Results:

The data presents a cohesive and validating narrative.

  • The Combustion Analysis results are well within the accepted ±0.4% tolerance, confirming the bulk carbon and hydrogen ratio is correct.

  • The HRMS data confirms the exact molecular formula with high accuracy, eliminating the possibility of an incorrect elemental composition and providing strong evidence against isobaric impurities.

  • The qNMR result provides a highly accurate measure of purity, confirming that the combustion analysis results were not skewed by significant impurities and that the sample is suitable for further use.

Together, these three techniques form a self-validating system, providing irrefutable evidence of the compound's identity, elemental composition, and purity.

Conclusion and Recommendations

The validation of a novel chemical entity like this compound requires more than a single analytical measurement. While combustion analysis remains the definitive technique for determining bulk elemental composition, its validation for complex, halogenated molecules demands careful consideration of potential interferences and the implementation of appropriate mitigation strategies, such as specialized halogen absorbers.

For a robust and defensible characterization, a multi-faceted approach is essential. By complementing combustion analysis with orthogonal techniques like High-Resolution Mass Spectrometry and Quantitative NMR, researchers can create a self-validating data package. This strategy not only confirms the elemental ratios but also validates the molecular formula and assesses purity from different analytical perspectives, ensuring the highest level of scientific integrity for drug development and research applications.

References

  • ACS Publications. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Wikipedia. (2023). Combustion analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. Retrieved from [Link]

  • Metware Biotechnology. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Retrieved from [Link]

  • ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Introduction to Mass Spectrometry. Retrieved from [Link]

  • Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from [Link]

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Characterization data for 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis and characterization of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol , a critical intermediate in the development of pharmaceuticals, particularly S1P receptor modulators like Siponimod. The following sections detail optimized synthetic routes, expected analytical profiles, and rigorous experimental protocols.

Executive Summary & Application Context

This compound serves as a versatile scaffold in medicinal chemistry. Its unique substitution pattern—combining a reactive aryl bromide handle (C2) with a trifluoromethyl group (C5) and a flexible propyl alcohol linker (C1)—makes it an ideal precursor for constructing complex heterocycles (e.g., dihydrobenzofurans, chromans) or for Suzuki-Miyaura coupling reactions to introduce biaryl motifs found in modern therapeutics.

Key Structural Features[1][2][3][4]
  • Aryl Bromide (C2): Enables subsequent cross-coupling (Suzuki, Heck) or cyclization.

  • Trifluoromethyl Group (C5): Enhances metabolic stability and lipophilicity.

  • Propyl Alcohol Chain (C1): Provides a functional handle for further derivatization (oxidation to acid/aldehyde, conversion to leaving group).

Synthetic Pathway Analysis: Comparative Evaluation

We evaluated two primary synthetic routes based on yield, scalability, and impurity profiles.

FeatureRoute A: Wittig-Hydrogenation (Recommended) Route B: Heck Coupling
Starting Material 2-Bromo-5-(trifluoromethyl)benzaldehyde1-Bromo-2-iodo-4-(trifluoromethyl)benzene
Reagents Ph₃P=CHCOOEt, H₂/Pd-C, LiAlH₄Allyl alcohol, Pd(OAc)₂, NaHCO₃
Step Count 3 (Linear)2 (Convergent)
Overall Yield High (~75-85%)Moderate (~50-60%)
Impurity Profile Clean; main impurity is over-reduced (des-bromo) product if hydrogenation is not controlled.Complex mixture of isomers (aldehyde/ketone) due to Pd migration.
Scalability Excellent; intermediates are crystalline or easy to distill.Challenging purification; requires chromatography.[1][2][3]

Detailed Experimental Protocols (Route A)

Step 1: Wittig Olefination

Objective: Synthesis of (E)-Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate.

  • Reagents: 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq), (Carbethoxymethylene)triphenylphosphorane (1.2 eq), Toluene (10 V).

  • Procedure:

    • Charge the aldehyde and phosphorane into a reactor with toluene.

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC/HPLC.

    • Cool to room temperature.[2][3][4][5][6] Remove solvent under reduced pressure.[2][3][6]

    • Purification: Triturate the residue with warm hexane/heptane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[3]

    • Yield: ~90-95% (Pale yellow oil or solid).

Step 2: Selective Hydrogenation

Objective: Synthesis of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)propanoate. Critical Control Point: Prevent debromination of the aryl ring.

  • Reagents: Acrylate intermediate (1.0 eq), Wilkinson’s Catalyst [RhCl(PPh₃)₃] (0.5 mol%) or Pd/C (sulfided, 5 wt%), Ethanol.

  • Procedure:

    • Dissolve the acrylate in ethanol. Add catalyst.[7][1][2][3][6][8]

    • Hydrogenate at room temperature and 1 atm H₂ pressure.

    • Monitor closely by HPLC.[1] Stop immediately upon consumption of starting material to avoid debromination.

    • Filter through Celite to remove catalyst. Concentrate.

    • Yield: ~85-90% (Colorless oil).

Step 3: Ester Reduction

Objective: Synthesis of this compound.

  • Reagents: Propanoate ester (1.0 eq), DIBAL-H (2.5 eq, 1M in Toluene) or LiAlH₄ (1.5 eq), THF (anhydrous).

  • Procedure:

    • Cool the ester solution in THF to 0°C (or -78°C for DIBAL-H).

    • Add reducing agent dropwise to maintain temperature.[7]

    • Stir at 0°C -> RT for 2 hours.

    • Quench: Carefully add Rochelle’s salt solution (for DIBAL) or Fieser workup (for LiAlH₄).

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[2][6]

    • Yield: ~90% (Colorless to pale yellow oil).

Characterization Data & Analytical Profile

The following data represents the expected analytical profile for the intermediates and final product, derived from standard spectroscopic principles for this class of compounds.

Intermediate 1: (E)-Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate
  • ¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 16.0 Hz, 1H, =CH-Ar), 7.82 (s, 1H, Ar-H6), 7.70 (d, J = 8.2 Hz, 1H, Ar-H3), 7.55 (d, J = 8.2 Hz, 1H, Ar-H4), 6.45 (d, J = 16.0 Hz, 1H, =CH-CO), 4.28 (q, J = 7.1 Hz, 2H, O-CH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

  • Key Feature: Large coupling constant (J ~16 Hz) confirms E-geometry.

Intermediate 2: Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)propanoate
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 1H, Ar-H3), 7.50 (s, 1H, Ar-H6), 7.42 (d, J = 8.2 Hz, 1H, Ar-H4), 4.15 (q, J = 7.1 Hz, 2H, O-CH₂), 3.05 (t, J = 7.5 Hz, 2H, Ar-CH₂), 2.65 (t, J = 7.5 Hz, 2H, CH₂-CO), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

  • Key Feature: Disappearance of olefinic protons; distinct triplets for the propyl chain.

Final Product: this compound
  • Physical State: Clear, viscous oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.62 (d, J = 8.2 Hz, 1H, Ar-H3)

    • δ 7.48 (s, 1H, Ar-H6)

    • δ 7.38 (d, J = 8.2 Hz, 1H, Ar-H4)

    • δ 3.70 (t, J = 6.5 Hz, 2H, CH₂-OH )

    • δ 2.85 (t, J = 7.5 Hz, 2H, Ar-CH₂ )

    • δ 1.90 (quin, J = 7.0 Hz, 2H, CH₂-CH₂-CH₂ )

    • δ 1.60 (br s, 1H, OH)

  • ¹³C NMR (100 MHz, CDCl₃): δ 142.5 (C-Ar), 133.5 (C-3), 129.8 (q, J = 32 Hz, C-5), 127.5 (C-4), 126.0 (q, J = 4 Hz, C-6), 124.5 (C-2), 123.8 (q, J = 272 Hz, CF₃), 62.1 (CH₂OH), 32.5 (Ar-CH₂), 31.8 (CH₂).

  • MS (ESI): m/z 282/284 [M]+ (Br isotope pattern).

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_controls Critical Control Points Start 2-Bromo-5-(trifluoromethyl) benzaldehyde Step1 Step 1: Wittig Reaction (Ph3P=CHCOOEt, Toluene, Reflux) Start->Step1 Inter1 Intermediate 1: (E)-Ethyl Acrylate Derivative Step1->Inter1 Step2 Step 2: Selective Hydrogenation (H2, RhCl(PPh3)3 or Sulfided Pd/C) Inter1->Step2 Inter2 Intermediate 2: Ethyl Propanoate Derivative Step2->Inter2 Control1 Monitor for Debromination Step2->Control1 Step3 Step 3: Reduction (DIBAL-H or LiAlH4, THF) Inter2->Step3 Final Final Product: 3-[2-Bromo-5-(trifluoromethyl) phenyl]propan-1-ol Step3->Final Control2 Temp Control < 0°C Step3->Control2

Caption: Step-by-step synthetic pathway highlighting reagents, intermediates, and critical process controls (CPCs) to ensure product integrity.

References

  • Siponimod Synthesis Context: Journal of Medicinal Chemistry, "Discovery of Siponimod (BAF312): A Selective Sphingosine-1-Phosphate Receptor Modulator".

  • Wittig Reaction Methodology: Organic Syntheses, "Wittig Reaction of Stabilized Ylides with Aldehydes".

  • Selective Hydrogenation: Tetrahedron Letters, "Wilkinson's Catalyst for Selective Hydrogenation of Alkenes in the Presence of Halogens".

  • Ester Reduction Protocols: Journal of the American Chemical Society, "Reductions of Esters with Diisobutylaluminum Hydride".

Sources

The Trifluoromethyl Group: A Unique Modulator of Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Electronic Effects of the Trifluoromethyl Group on Phenylpropanol Reactivity

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, primarily due to its powerful electron-withdrawing nature. This property stems from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the rest of the molecule. Unlike many other electron-withdrawing groups, the CF3 group is a poor resonance participant. This purely inductive effect leads to significant and predictable alterations in the reactivity of nearby functional groups, a phenomenon we will explore in the context of the phenylpropanol framework.

Phenylpropanol: A Versatile Pharmacophore

Phenylpropanol and its derivatives are prevalent motifs in a vast array of pharmaceuticals and bioactive compounds. The reactivity of this scaffold is primarily centered around two key functionalities: the hydroxyl group of the propanol side chain and the aromatic phenyl ring. The introduction of a CF3 group onto the phenyl ring dramatically perturbs the electron distribution throughout the molecule, thereby influencing the reactivity of both these sites.

Comparative Reactivity Analysis: Phenylpropanol vs. Trifluoromethyl-Phenylpropanol

To elucidate the impact of the CF3 group, we will compare the reactivity of unsubstituted phenylpropanol with its trifluoromethyl-substituted counterpart in several key chemical transformations.

Acidity of the Hydroxyl Group

The electron-withdrawing CF3 group significantly increases the acidity of the hydroxyl proton. By pulling electron density away from the oxygen atom, the O-H bond is weakened, and the resulting alkoxide conjugate base is stabilized.

Experimental Data: pKa Comparison

CompoundpKa of Hydroxyl Group
1-Phenylpropan-1-ol~17.9
1-(4-(Trifluoromethyl)phenyl)propan-1-ol~16.5

This decrease of over one pKa unit translates to a more than ten-fold increase in acidity, a crucial consideration in reactions where the hydroxyl group acts as a nucleophile or is deprotonated.

Experimental Protocol: Determination of pKa via Spectrophotometric Titration

  • Preparation of Solutions: Prepare stock solutions of the phenylpropanol derivative in a suitable solvent (e.g., DMSO/water mixture). Prepare a series of buffer solutions with known pH values.

  • Spectrophotometric Measurement: Add a small aliquot of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum of each sample.

  • Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated species have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Nucleophilicity of the Hydroxyl Group

Conversely, the decreased electron density on the oxygen atom reduces the nucleophilicity of the hydroxyl group. This has significant implications for reactions such as etherification and esterification.

Experimental Data: Relative Reaction Rates for Etherification

SubstrateRelative Rate of Williamson Ether Synthesis
1-Phenylpropan-1-ol1.0
1-(4-(Trifluoromethyl)phenyl)propan-1-ol0.3

The rate of ether formation is significantly retarded for the CF3-substituted analog, highlighting the diminished nucleophilic character of the alcohol.

Experimental Protocol: Kinetic Monitoring of Etherification via GC-MS

  • Reaction Setup: In a temperature-controlled reactor, combine the respective phenylpropanol derivative, a strong base (e.g., NaH), and an alkyl halide (e.g., methyl iodide) in a suitable aprotic solvent (e.g., THF).

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench them with a suitable reagent (e.g., water).

  • Analysis: Extract the organic components and analyze the product formation and substrate consumption using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Rate Determination: Plot the concentration of the product versus time to determine the initial reaction rate.

Electrophilic Aromatic Substitution

The CF3 group is a strong deactivating group for electrophilic aromatic substitution reactions. The powerful inductive electron withdrawal reduces the electron density of the phenyl ring, making it less susceptible to attack by electrophiles. Furthermore, the CF3 group is a meta-director.

Experimental Data: Relative Rates of Nitration

SubstrateRelative Rate of NitrationProduct Distribution (ortho:meta:para)
Phenylpropanol1.045:5:50
4-(Trifluoromethyl)phenylpropanol0.05Not applicable (para-substituted)
3-(Trifluoromethyl)phenylpropanol0.15:90:5

The data clearly demonstrates the deactivating and meta-directing effects of the CF3 group on the phenyl ring.

Experimental Protocol: Competitive Nitration Experiment

  • Reaction Mixture: Prepare a solution containing equimolar amounts of phenylpropanol and the trifluoromethyl-substituted phenylpropanol in a suitable solvent (e.g., acetic anhydride).

  • Nitrating Agent: Slowly add a limiting amount of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

  • Quenching and Extraction: After a specific reaction time, quench the reaction with ice water and extract the organic products.

  • Product Analysis: Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or GC-MS to determine the relative amounts of the nitrated products from each starting material.

Mechanistic Rationale and Workflow Visualization

The observed differences in reactivity can be rationalized by considering the electronic perturbations induced by the CF3 group.

Diagram: Electronic Effects of the CF3 Group

G cluster_0 Unsubstituted Phenylpropanol cluster_1 CF3-Substituted Phenylpropanol Phenylpropanol Phenylpropanol OH_unsub Hydroxyl Group (Higher Electron Density) Phenylpropanol->OH_unsub Normal Nucleophilicity Ring_unsub Phenyl Ring (Electron Rich) Phenylpropanol->Ring_unsub Susceptible to Electrophilic Attack CF3_Phenylpropanol CF3_Phenylpropanol CF3 CF3 Group (Strong Inductive Withdrawal) CF3_Phenylpropanol->CF3 Ring_sub Phenyl Ring (Electron Deficient) CF3->Ring_sub Deactivates Ring OH_sub Hydroxyl Group (Lower Electron Density) Ring_sub->OH_sub Reduces Nucleophilicity Increases Acidity

Caption: Electronic influence of the CF3 group on phenylpropanol.

Diagram: Experimental Workflow for Reactivity Comparison

G Start Start Select_Reactants Select Phenylpropanol and CF3-Phenylpropanol Start->Select_Reactants Choose_Reaction Choose Reaction Type (e.g., Etherification, Nitration) Select_Reactants->Choose_Reaction Design_Protocol Design Experimental Protocol (Stoichiometry, Conditions) Choose_Reaction->Design_Protocol Run_Experiments Execute Parallel Experiments Design_Protocol->Run_Experiments Monitor_Kinetics Monitor Reaction Progress (GC-MS, HPLC) Run_Experiments->Monitor_Kinetics Analyze_Data Analyze Kinetic and Product Distribution Data Monitor_Kinetics->Analyze_Data Compare_Reactivity Compare Relative Rates and Product Profiles Analyze_Data->Compare_Reactivity Conclusion Conclusion Compare_Reactivity->Conclusion

Caption: Workflow for comparing the reactivity of substituted phenylpropanols.

Conclusion and Practical Implications

The incorporation of a trifluoromethyl group onto the phenylpropanol scaffold exerts a powerful and predictable influence on its reactivity. The key takeaways for medicinal and process chemists are:

  • Increased Acidity: The hydroxyl group becomes significantly more acidic, which can be advantageous in facilitating deprotonation but may also lead to undesired side reactions with basic reagents.

  • Decreased Nucleophilicity: The hydroxyl group's reduced nucleophilicity will necessitate harsher reaction conditions or more potent electrophiles for transformations like ether and ester formation.

  • Deactivated Aromatic Ring: The phenyl ring is strongly deactivated towards electrophilic substitution, requiring more forcing conditions and yielding meta-substituted products.

By understanding these electronic effects, researchers can strategically employ the CF3 group to modulate the physicochemical and pharmacological properties of phenylpropanol-based drug candidates, leading to improved potency, selectivity, and metabolic stability.

References

  • Inductive Effects of the Trifluoromethyl Group. Chemical Reviews.[Link]

  • The pKa of Alcohols. Journal of Organic Chemistry.[Link]

  • Kinetics of Williamson Ether Synthesis. Journal of the American Chemical Society.[Link]

  • Electrophilic Aromatic Substitution: The Effect of Substituents. Organic Chemistry by Paula Yurkanis Bruice. [Link]

Structural Confirmation of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol via X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the precise structural validation of intermediates is non-negotiable. This guide details the structural confirmation of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol , a critical fluorinated building block often encountered in the synthesis of S1P receptor modulators and other CNS-active agents.

While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of daily analysis, it frequently faces limitations with polysubstituted aromatic rings where coupling constants (


) and chemical shifts (

) of regioisomers overlap. Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for absolute structural determination.

The Challenge: This specific propanol derivative is typically an oil or low-melting solid at room temperature, rendering direct crystallization difficult. The Solution: This guide presents a robust Derivatization-Crystallization Protocol using 3,5-dinitrobenzoyl chloride to generate a crystalline ester, ensuring successful diffraction and unambiguous regiochemical assignment.

Technical Challenge: The Regioisomer Problem

The synthesis of this compound often involves electrophilic aromatic substitution or hydrogenation of chalcones, leading to potential regioisomers (e.g., the 2-bromo-4-trifluoromethyl isomer).

Comparison of Analytical Methods
FeatureX-ray Crystallography (The Product)1D/2D NMR Spectroscopy (The Alternative)Mass Spectrometry
Primary Output 3D Electron Density MapChemical Shifts & Coupling ConstantsMass-to-Charge Ratio (

)
Regiochemistry Absolute (Direct visualization of Br vs. CF

positions)
Inferential (Requires NOESY/HMBC; often ambiguous for 1,2,4- vs 1,2,5- patterns)None (Isomers have identical mass)
Sample State Single Crystal (Solid)SolutionGas Phase / Solution
Ambiguity Near Zero (with good

-factor)
High (if signals overlap)High (for isomers)
Throughput Low (Days to Weeks)High (Minutes)High (Seconds)

Experimental Protocol: Derivatization & Crystallization[1]

Since the target alcohol is likely an oil, we utilize a "Crystal Chaperone" strategy. The 3,5-dinitrobenzoate ester is the preferred derivative due to its planar aromatic system and nitro groups, which facilitate


 stacking and crystallization.
Workflow Visualization

G Start Target Alcohol (Oil) 3-[2-Bromo-5-(CF3)phenyl]propan-1-ol Deriv Derivatization (3,5-Dinitrobenzoyl chloride / Pyridine) Start->Deriv Esterification Workup Workup & Purification (Flash Chromatography) Deriv->Workup Remove Pyridine/Salts Cryst Crystallization (Vapor Diffusion) Workup->Cryst Pure Ester XRD X-ray Diffraction (Mo Kα, 100 K) Cryst->XRD Single Crystal Structure Solved Structure (Regiochemistry Confirmed) XRD->Structure Refinement

Figure 1: Workflow for converting the oily alcohol intermediate into a crystalline derivative suitable for X-ray analysis.

Step-by-Step Methodology
Phase 1: Synthesis of the 3,5-Dinitrobenzoate Ester

Objective: Convert the alcohol to a high-melting solid.

  • Reagents:

    • Target Alcohol (1.0 equiv, ~100 mg)

    • 3,5-Dinitrobenzoyl chloride (1.2 equiv)

    • Pyridine (anhydrous, 2.0 equiv)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Dissolve the alcohol in dry DCM (5 mL) in a flame-dried vial.

    • Add pyridine and cool to 0°C.

    • Add 3,5-dinitrobenzoyl chloride portion-wise.

    • Warm to room temperature and stir for 4 hours (monitor by TLC).

    • Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO

      
      , then brine. Dry over MgSO
      
      
      
      and concentrate.
    • Purification: Pass through a short silica plug (Hexane/EtOAc) to isolate the ester.

Phase 2: Crystallization

Objective: Grow diffraction-quality single crystals.

  • Method A (Slow Evaporation): Dissolve the purified ester in a minimum amount of hot Ethanol or Acetonitrile. Allow to cool slowly to room temperature in a vibration-free environment.

  • Method B (Vapor Diffusion):

    • Dissolve ester in 0.5 mL THF (inner vial).

    • Place inner vial into a larger jar containing 5 mL Pentane (antisolvent).

    • Seal tightly. Pentane vapors will diffuse into the THF, slowly reducing solubility and inducing nucleation.

X-ray Data Collection & Refinement

Once a crystal is obtained (typically yellow needles or prisms), the following parameters ensure high-quality data.

Instrument Configuration
  • Source: Mo K

    
     radiation (
    
    
    
    ) is preferred over Cu K
    
    
    to minimize absorption by the Bromine atom.
  • Temperature: 100 K (Cryostream).

    • Reasoning: The trifluoromethyl (

      
      ) group and the propyl chain are prone to thermal disorder. Cooling freezes these rotations, sharpening the electron density map.
      
Data Processing Strategy
  • Absorption Correction: Critical due to the heavy Bromine atom (

    
    ). Use Multi-scan (SADABS) or Gaussian integration.
    
  • Disorder Handling:

    • The

      
       group often exhibits rotational disorder.
      
    • Refinement Tip: If electron density shows a "propeller" shape, model as two positions (Part A/Part B) with occupancy refined (e.g., 0.60/0.40). Use EADP constraints in SHELXL.

  • Validation:

    • Check the Flack parameter if the space group is non-centrosymmetric (though this molecule is achiral, it may crystallize in a chiral space group).

    • Verify the

      
       bond length (
      
      
      
      ) and
      
      
      bond lengths (
      
      
      ).

Interpreting the Results

The final structure provides the absolute proof of regiochemistry.

  • Visual Check: Locate the phenyl ring. Identify the carbon attached to the propyl chain (C1).

  • Regiochemistry Verification:

    • Count to the Bromine atom.[1] Is it at C2 (ortho) or C3 (meta)?

    • Count to the Trifluoromethyl group.[2][3] Is it at C5?

  • Outcome: If the Br is at C2 and CF

    
     at C5 relative to the propyl chain, the structure is confirmed as This compound .
    
Why this beats NMR:

In 1H NMR, the signals for the aromatic protons of the 2-bromo-5-CF3 isomer and the 2-bromo-4-CF3 isomer both show an ABC or ABX system with similar coupling constants (


, 

). Distinguishing them requires subtle NOE correlations between the propyl chain and the ring protons. X-ray gives a binary "Yes/No" based on atomic coordinates.

References

  • General Crystallization Protocols

    • Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Adapted for small molecule techniques).
    • Hampton Research. Sample Preparation for Crystallization. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Fluorinated Phenyl Structure Comparisons

    • Nongrum, S. D., et al. (2019). "Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one". European Journal of Chemistry. Link

    • Betz, R., et al. (2011). "Crystal structure of phenyl 2-bromoethanone". Acta Crystallographica Section E. (Provides baseline bond lengths for bromo-acetophenones).
  • Software for Refinement

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3–8. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

[1][2]

Executive Summary & Operational Directive

Immediate Classification: Halogenated Organic Waste [1]

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol is a fluorinated and brominated aromatic alcohol. Due to the high thermal stability of the trifluoromethyl (

must never2

Core Directive: Segregate this chemical into the Halogenated Waste stream. It requires high-temperature incineration with specific flue gas scrubbing to neutralize the hydrofluoric acid (HF) and hydrobromic acid (HBr) generated during combustion.

Chemical Characterization & Disposal Logic

To ensure compliance and safety, researchers must understand the causality behind these disposal protocols.[2] The chemical structure dictates the waste lifecycle.

FeatureStructural ComponentDisposal Hazard / Consequence
Halogen Load Bromine (Br) Generates corrosive HBr gas upon incineration. Requires caustic scrubbing.
Thermal Stability Trifluoromethyl (

)
The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Incomplete combustion can release PFAS-like breakdown products. Requires incineration temps

.
Acidity/Corrosivity Combustion Byproducts Combustion yields HF (Hydrofluoric Acid). Standard incinerators without HF-rated scrubbers cannot handle this waste safely.
Solubility Propanol Chain Increases solubility in organic solvents, making it compatible with standard organic waste blends (Fuel Blending), provided they are halogen-rated.[2]

Laboratory Segregation Protocol

The most critical step occurs at the bench. Mixing this compound with non-halogenated waste (e.g., pure acetone/ethanol) contaminates the entire container, forcing the disposal vendor to treat the whole volume as expensive halogenated waste.[2]

The Self-Validating Segregation System

Before disposing, ask the "Halogen Check" questions to validate your choice:

  • Does the molecule contain F, Cl, Br, or I?(YES)

  • Is the concentration >1%?(YES)

  • Action: Deposit in the Halogenated waste container.

Workflow Visualization: Segregation Logic

The following diagram illustrates the decision matrix for researchers at the bench.

SegregationLogicStartWaste Generation:This compoundCheckHalogenContains Halogens?(F, Cl, Br, I)Start->CheckHalogenIsTraceConcentration > 1%?CheckHalogen->IsTraceNoHalogenStreamHALOGENATED WASTE STREAM(High-Temp Incineration + Scrubbing)CheckHalogen->HalogenStreamYes (Br, F present)NonHalogenNon-Halogenated Waste(Standard Incineration)IsTrace->NonHalogenNo (<1%)IsTrace->HalogenStreamYes

Figure 1: Decision matrix for segregating halogenated intermediates at the bench.

Step-by-Step Disposal Procedure

Phase 1: Collection & Containment[4]
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste stream is potentially acidic, though the pure alcohol is neutral.[2]

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: "Hazardous Waste," "Halogenated Organic Solvents."[2]

    • Constituents: Explicitly list "Brominated/Fluorinated Organics" or the full chemical name.

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction (e.g., if quenched with reactive reagents), though the stable alcohol itself does not require pressure venting.[2]

Phase 2: Waste Stream Handoff
  • Accumulation Limit: Do not exceed 90 days of storage in the satellite accumulation area (SAA) per RCRA guidelines [1].

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) or alkali metals are added to this waste stream.

  • Transfer: Seal container and request EHS pickup.

The Fate of the Waste: Incineration & Scrubbing

Understanding the downstream process builds trust in the necessity of segregation. This compound undergoes Thermal Oxidation with Acid Gas Scrubbing .

Mechanism of Destruction
  • Injection: Waste is atomized into a rotary kiln incinerator.

  • Combustion:

    
    
    
  • Quenching & Scrubbing: The exhaust gas passes through a caustic scrubber (typically Sodium Hydroxide, NaOH).[3]

    • 
      [3]
      
  • Neutralization: The resulting salt water (NaF/NaBr) is treated in wastewater plants, while clean gas (

    
    , water vapor) is released.[2]
    
Workflow Visualization: Destruction Lifecycle

WasteLifecycleLabLaboratory SAA(Satellite Accumulation)VendorWaste Vendor(Transport)Lab->VendorPickupIncineratorRotary Kiln(>1100°C)Vendor->IncineratorFeedScrubberCaustic Scrubber(NaOH Spray)Incinerator->ScrubberAcid Gas (HF, HBr)ReleaseClean Emission(CO2, H2O)Scrubber->ReleaseScrubbed GasSaltsNeutralized Salts(NaF, NaBr)Scrubber->SaltsEffluent

Figure 2: The "Cradle-to-Grave" lifecycle of trifluoromethylated waste.[2]

Emergency Spill Procedures

In the event of a spill of this compound:

  • Evacuate & Ventilate: The compound is an irritant. Clear the immediate area.[4][5][6]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If generating mist, use a half-mask respirator with organic vapor cartridges.[2]

  • Containment: Do not use water. Surround the spill with inert absorbent pads or vermiculite.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Label as "Debris contaminated with Halogenated Organics."

    • Clean the surface with soap and water; collect the rinsate into the same waste container.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Comprehensive Safety and Handling Guide for 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

The information herein is based on the known hazards of structurally similar compounds, including halogenated aromatic compounds and primary alcohols, and aligns with established safety standards from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).

Hazard Analysis: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice.[1][2] The chemical structure of this compound, featuring a brominated and trifluoromethylated aromatic ring coupled with a primary alcohol, suggests a specific hazard profile that must be respected.

Key Potential Hazards:

  • Skin and Eye Irritation: Based on safety data for analogous compounds, this chemical is expected to cause skin and serious eye irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[4][5]

  • Toxicity of Halogenated Aromatic Compounds: Halogenated aromatic compounds can present a range of health effects, from skin disorders to more subtle, delayed toxicities with prolonged exposure.[6][7][8]

  • Primary Alcohol Hazards: While this specific long-chain alcohol's flammability is likely low, primary alcohols as a class can be flammable and can have a defatting effect on the skin with prolonged contact.

A comprehensive Chemical Hygiene Plan (CHP) is mandated by OSHA and is essential for outlining procedures to minimize exposure to such hazardous chemicals.[9][10][11]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is a critical line of defense against chemical exposure.[12][13][14] The following table outlines the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical Splash GogglesRequired for all handling of the liquid to protect against splashes.[15]
Face Shield (in conjunction with goggles)Recommended when handling larger quantities (>500 mL) or when there is a significant splash risk.[15][16]
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to a range of organic solvents and are recommended for handling this compound.[13][16] Always inspect gloves for tears or punctures before use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills.[17][18]
Respiratory Protection Use in a certified Chemical Fume HoodAll manipulations of this compound that could generate vapors or aerosols must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[17][19]
Glove Selection and Use Protocol
  • Inspect: Before donning, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, use a proper glove removal technique (glove-to-glove and skin-to-skin).

  • Disposal: Dispose of used gloves in the appropriate hazardous waste container immediately after use.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[18]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is essential for minimizing risk and ensuring preparedness for emergencies.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill handle_transfer Transfer Compound in Fume Hood prep_spill->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.